Product packaging for Cadisegliatin(Cat. No.:CAS No. 859525-02-3)

Cadisegliatin

Cat. No.: B8750108
CAS No.: 859525-02-3
M. Wt: 455.6 g/mol
InChI Key: HPGJSAAUJGAMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cadisegliatin (also known as TTP399) is a novel, oral small molecule recognized as a liver-selective glucokinase activator (GKA) . It is being investigated as a potential first-in-class oral adjunctive treatment to insulin for Type 1 Diabetes (T1D) and has also been studied for Type 2 Diabetes . Its mechanism of action is distinct from other antidiabetic agents; by binding to an allosteric site on glucokinase, it increases the enzyme's activity in the liver, independently of insulin . This action promotes hepatic glucose uptake and glycogen synthesis, thereby helping to regulate blood glucose levels . A significant value proposition for this compound in research is its hepatoselective nature. Earlier generations of GKAs that acted on both the liver and pancreas were associated with adverse effects, including an elevated risk of hypoglycemia and dyslipidemia . By selectively targeting the liver, this compound has demonstrated a potential to improve glycemic control without increasing the risk of hypoglycemia or diabetic ketoacidosis in clinical studies, addressing a major unmet need in diabetes management . The compound is currently in Phase 3 clinical development (CATT1 trial) for T1D, and has been granted Breakthrough Therapy designation by the U.S. FDA . It has been well-tolerated in over 500 subjects in previous studies for up to six months of treatment . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H33N3O4S2 B8750108 Cadisegliatin CAS No. 859525-02-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

859525-02-3

Molecular Formula

C21H33N3O4S2

Molecular Weight

455.6 g/mol

IUPAC Name

2-[[2-[[cyclohexyl-(4-propoxycyclohexyl)carbamoyl]amino]-1,3-thiazol-5-yl]sulfanyl]acetic acid

InChI

InChI=1S/C21H33N3O4S2/c1-2-12-28-17-10-8-16(9-11-17)24(15-6-4-3-5-7-15)21(27)23-20-22-13-19(30-20)29-14-18(25)26/h13,15-17H,2-12,14H2,1H3,(H,25,26)(H,22,23,27)

InChI Key

HPGJSAAUJGAMLV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CCC(CC1)N(C2CCCCC2)C(=O)NC3=NC=C(S3)SCC(=O)O

Origin of Product

United States

Foundational & Exploratory

A Deep Dive into the Hepatic Glucokinase-Activating Mechanism of Cadisegliatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cadisegliatin (formerly TTP399) is a novel, orally administered, liver-selective small molecule activator of glucokinase (GK) under investigation as an adjunct therapy for type 1 diabetes. Its mechanism of action centers on enhancing the catalytic activity of hepatic glucokinase, a key enzyme in glucose homeostasis. This targeted activation in the liver leads to increased glucose uptake and conversion to glucose-6-phosphate, subsequently promoting glycogen synthesis and glycolysis. A pivotal characteristic of this compound is its ability to activate glucokinase without disrupting the crucial regulatory interaction with the glucokinase regulatory protein (GKRP). This preserves the physiological control of hepatic glucose metabolism, mitigating the risk of hypoglycemia, a common adverse effect associated with earlier-generation, non-selective glucokinase activators. Preclinical and clinical studies have demonstrated this compound's potential to improve glycemic control while reducing the incidence of hypoglycemic events.

Core Mechanism of Action on Hepatic Glucokinase

This compound functions as an allosteric activator of glucokinase, binding to a site distinct from the glucose-binding site. This binding event induces a conformational change in the enzyme, leading to an increased affinity for glucose and enhanced catalytic activity.[1] This activation is independent of insulin, making it a promising therapeutic approach for individuals with impaired insulin secretion, such as those with type 1 diabetes.[2][3]

A key differentiator of this compound is its liver selectivity.[2] This is attributed to its physicochemical properties that favor uptake by hepatocytes. In preclinical studies involving Wistar rats, mice, and Gottingen minipigs, this compound did not demonstrate activation of glucokinase in pancreatic β-cells, thus avoiding the potential for inappropriate insulin secretion and subsequent hypoglycemia.

Crucially, this compound's mechanism preserves the physiological regulation of glucokinase by the glucokinase regulatory protein (GKRP). In the hepatocyte nucleus, GKRP binds to and inhibits glucokinase at low glucose concentrations. Following a meal, rising intracellular glucose levels promote the dissociation of the GK-GKRP complex, allowing glucokinase to translocate to the cytoplasm and phosphorylate glucose. This compound activates glucokinase without interfering with this essential regulatory process, thereby maintaining glucose-responsive hepatic glucose metabolism and reducing the risk of hypoglycemia.

Signaling Pathway of this compound in Hepatocytes

The activation of hepatic glucokinase by this compound initiates a cascade of downstream metabolic events aimed at lowering blood glucose levels. The primary pathways affected are glycogen synthesis and glycolysis.

cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Uptake Glucose->GLUT2 G6P Glucose-6-Phosphate (G6P) GLUT2->G6P Phosphorylation This compound This compound Glucokinase Glucokinase (GK) This compound->Glucokinase Allosteric Activation Glucokinase->G6P GK_GKRP GK-GKRP Complex (inactive) Glucokinase->GK_GKRP Glycogen Glycogen G6P->Glycogen Glycogenesis Pyruvate Pyruvate G6P->Pyruvate Glycolysis GKRP GKRP (inactive) GKRP->GK_GKRP

Caption: this compound's mechanism in hepatocytes.

Quantitative Data Summary

Preclinical Data
ParameterSpecies/SystemValueReference
Glucokinase Activation (EC50)
at 15 mM Glucose-304 nM
at 5 mM Glucose-762 nM
In Vivo Efficacy Diabetic Mice
Change in Blood Glucose-Lowered blood glucose concentrations
Plasma Insulin Levels-No significant difference from vehicle
Liver Glycogen-Decreased (in a model with elevated baseline)
Plasma and Liver Triglycerides-Reduced
Body Weight-Reduced weight gain at 150 mg/kg/day
Clinical Data

Phase 2 Study in Type 1 Diabetes (SimpliciT1)

ParameterThis compound (800 mg)PlaceboP-valueReference
Change in HbA1c from Baseline (12 weeks)
Part 1-0.60%+0.08%0.032
Part 2-0.14%+0.07%0.018
Hypoglycemia
Reduction in severe or symptomatic episodes40% reduction relative to placebo--
Ketones
Plasma β-hydroxybutyrate & Urinary KetonesLower than placebo--

Phase 2 Study in Type 2 Diabetes

ParameterThis compound (800 mg/day)PlaceboP-valueReference
Change in HbA1c from Baseline (6 months) -0.9% (placebo-subtracted)-< 0.01
HDL Cholesterol +3.2 mg/dL (placebo-subtracted)-< 0.05
Fasting Plasma Glucagon -20 pg/mL (placebo-subtracted)-< 0.05
Weight Change (in patients ≥100 kg) -3.4 kg (placebo-subtracted)-< 0.05

Experimental Protocols

In Vitro Glucokinase Activation Assay (General Protocol)

A representative protocol for determining the activation of glucokinase by a test compound like this compound involves a coupled enzymatic assay.

cluster_workflow Glucokinase Activation Assay Workflow Start Prepare Assay Buffer (HEPES, KCl, MgCl2, DTT, ATP, NADP+) Reagents Add Recombinant Human Glucokinase and Glucose-6-Phosphate Dehydrogenase Start->Reagents Compound Add this compound (or vehicle control) at varying concentrations Reagents->Compound Initiate Initiate reaction by adding Glucose Compound->Initiate Incubate Incubate at 37°C Initiate->Incubate Measure Measure increase in NADPH fluorescence (Ex: 340 nm, Em: 460 nm) over time using a plate reader Incubate->Measure Analyze Calculate initial reaction velocities and determine EC50 values Measure->Analyze cluster_workflow Pancreatic Islet Insulin Secretion Workflow Isolate Isolate pancreatic islets (e.g., from mice) Preincubate Pre-incubate islets in low glucose medium (e.g., 3 mM) Isolate->Preincubate Expose Expose islets to: - Low glucose (3 mM) + this compound - High glucose (15 mM) + this compound - Vehicle controls Preincubate->Expose Incubate Incubate for a defined period (e.g., 60 minutes) Expose->Incubate Collect Collect supernatant Incubate->Collect Measure Measure insulin concentration in supernatant (e.g., using ELISA) Collect->Measure Analyze Compare insulin secretion across conditions Measure->Analyze

References

Molecular structure and properties of Cadisegliatin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Cadisegliatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (formerly TTP399) is a novel, orally administered, liver-selective glucokinase (GK) activator under investigation as a first-in-class adjunctive therapy to insulin for Type 1 Diabetes (T1D).[1][2] Developed by vTv Therapeutics, it aims to improve glycemic control by enhancing the liver's natural glucose regulation mechanisms, independent of insulin secretion.[1][3] This document provides a comprehensive overview of this compound's molecular structure, physicochemical properties, mechanism of action, and clinical development, presenting key data and experimental methodologies.

Molecular Structure and Physicochemical Properties

This compound is a small molecule belonging to the thiazole class.[4] Its structure has been elucidated and its key properties are summarized below.

Chemical Identity

A summary of the molecular identifiers for this compound is presented in Table 1.

IdentifierValue
IUPAC Name [(2-{[Cyclohexyl(trans-4-propoxycyclohexyl)carbamoyl]amino}-1,3-thiazol-5-yl)sulfanyl]acetic acid
Chemical Formula C21H33N3O4S2
CAS Number 859525-02-3
Synonyms TTP399, TTP-399
Physicochemical Data

Key physicochemical properties of this compound are detailed in Table 2.

PropertyValue
Molar Mass 455.63 g/mol
Molecular Weight 455.6 g/mol
Form Oral pill

Mechanism of Action

This compound is a liver-selective glucokinase (GK) activator. Glucokinase is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in hepatocytes and pancreatic β-cells.

In individuals with Type 1 Diabetes, insulin signaling to the liver is impaired. Normally, insulin secreted by the pancreas travels through the portal vein to the liver, where it stimulates the synthesis and activity of glucokinase. This process promotes the liver's uptake of glucose from the bloodstream and its storage as glycogen. With insufficient insulin signaling, glucokinase levels and activity decrease, impairing the liver's ability to manage blood glucose.

This compound works by binding to an allosteric site on the glucokinase enzyme, enhancing its activity. This activation is independent of insulin, restoring the liver's capacity to take up and store glucose when blood sugar levels are high. This mechanism helps to lower hyperglycemia. Conversely, when blood sugar is low, the activated glucokinase allows the liver to release stored glucose, potentially reducing the risk of hypoglycemia.

Signaling Pathway

The signaling pathway initiated by this compound in hepatocytes is depicted below.

Cadisegliatin_Pathway cluster_blood Bloodstream cluster_liver Hepatocyte (Liver Cell) cluster_outcome Systemic Effect Glucose_high High Blood Glucose Glucose_uptake Glucose Uptake Glucose_high->Glucose_uptake Enters Cell This compound This compound GK Glucokinase (GK) This compound->GK Activates GK->Glucose_uptake Enhances Glycogen_synthesis Glycogen Synthesis (Storage) Glucose_uptake->Glycogen_synthesis Leads to Glucose_low Reduced Blood Glucose Glycogen_synthesis->Glucose_low Results in

This compound's mechanism of action in the liver.

Clinical Development and Efficacy

This compound has been evaluated in multiple clinical trials, primarily as an adjunctive therapy for Type 1 Diabetes, and has also been studied in Type 2 Diabetes. It has received Breakthrough Therapy designation from the U.S. FDA.

Clinical Trial Data

Data from key clinical studies are summarized in Table 3.

Trial PhaseKey FindingDosageResult
Phase 2 (SimpliciT1)Reduction in hypoglycemic events in T1D patients.Not specified40% reduction in severe hypoglycemic events compared to placebo.
Phase 2 (T1D)Reduction in symptomatic episodes.Not specified50% fewer symptomatic episodes with no ketoacidosis.
Phase 3 (CATT1)Incidence of hypoglycemia in T1D patients.800 mg (once or twice daily)Topline data expected in the second half of 2026.

To date, this compound has been studied in nearly 600 participants and has been well-tolerated for up to six months of treatment.

Regulatory Status

In July 2024, the FDA placed a clinical hold on the Phase 3 CATT1 trial due to the discovery of an unresolvable chromatographic signal in a human absorption, distribution, metabolism, and excretion (ADME) study. The hold was lifted in March 2025 after vTv Therapeutics demonstrated that the signal was an "experimental artifact".

Experimental Protocols

The ongoing Phase 3 CATT1 trial is a key study evaluating the efficacy and safety of this compound.

CATT1 Phase 3 Trial Design

The CATT1 trial is designed to assess this compound as an adjunctive therapy to insulin in adults with Type 1 Diabetes.

  • Objective : To evaluate if this compound can reduce the incidence of moderate to severe hypoglycemia.

  • Participants : Approximately 150 patients with T1D, using either multiple daily insulin injections or continuous subcutaneous insulin infusion.

  • Design : Participants are randomly assigned to receive either this compound (800 mg once or twice daily) or a placebo for a duration of 26 weeks (6 months), while continuing their insulin therapy.

  • Primary Endpoint : The incidence of Level 2 (clinically significant) and Level 3 (severe) hypoglycemic events.

  • Monitoring : All participants are provided with continuous glucose monitors (CGM) to assess the clinical endpoint.

Experimental Workflow

The general workflow for a participant in the CATT1 clinical trial is outlined below.

CATT1_Workflow cluster_treatment 26-Week Treatment Period Start Enrollment (T1D Patients on Insulin) Randomization Randomization Start->Randomization GroupA Group A: This compound (800mg) + Insulin Randomization->GroupA Treatment Arm GroupB Group B: Placebo + Insulin Randomization->GroupB Control Arm Monitoring Continuous Glucose Monitoring (CGM) GroupA->Monitoring GroupB->Monitoring Endpoint Primary Endpoint Analysis: Incidence of Level 2 & 3 Hypoglycemia Monitoring->Endpoint

Workflow for the CATT1 Phase 3 clinical trial.

Conclusion

This compound represents a promising development in the management of Type 1 Diabetes. Its unique, liver-selective mechanism of activating glucokinase offers a novel, insulin-independent pathway to improve glycemic control and potentially reduce the risk of hypoglycemia. Clinical data so far have been encouraging, demonstrating a favorable safety profile and significant reductions in hypoglycemic events. The ongoing Phase 3 CATT1 trial will be crucial in further establishing its efficacy and safety as the first potential oral adjunctive therapy for individuals with Type 1 Diabetes.

References

Preclinical Pharmacology of Cadisegliatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cadisegliatin (formerly TTP399) is a novel, orally administered, small molecule that acts as a liver-selective glucokinase (GK) activator. It is under investigation as a first-in-class adjunctive therapy to insulin for individuals with Type 1 Diabetes (T1D). Preclinical studies have demonstrated that this compound enhances hepatic glucose uptake and promotes glycogen storage in an insulin-independent manner. This hepatoselective mechanism of action is designed to improve glycemic control while mitigating the risk of hypoglycemia, a common and serious adverse effect of many glucose-lowering therapies. This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics based on publicly available data.

Introduction

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. In the liver, GK facilitates the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in both glycolysis and glycogen synthesis. In individuals with diabetes, hepatic GK activity is impaired. This compound is designed to allosterically activate hepatic GK, thereby restoring the liver's capacity to manage glucose levels. Its liver selectivity is a key feature, intended to avoid the stimulation of insulin secretion from pancreatic β-cells, which has been associated with hypoglycemia in earlier, non-selective GK activators.

Mechanism of Action

This compound binds to an allosteric site on the glucokinase enzyme, inducing a conformational change that increases its catalytic activity. This activation of hepatic GK leads to an increased rate of glucose phosphorylation, which in turn promotes the downstream metabolic pathways of glycogen synthesis and glycolysis. A critical aspect of this compound's mechanism is that it does not interfere with the physiological regulation of GK by the glucokinase regulatory protein (GKRP). This interaction is crucial for preventing GK activity at low glucose concentrations, thus reducing the risk of hypoglycemia.

Signaling Pathway of this compound in Hepatocytes

cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Transport This compound This compound GK_active Glucokinase (Active) This compound->GK_active Allosteric Activation G6P Glucose-6-Phosphate GK_inactive Glucokinase (Inactive) GK_inactive->GK_active Glucose GKRP GKRP (Inactive) GK_inactive->GKRP Binding at low glucose GK_active->G6P Phosphorylation Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis

Caption: Signaling pathway of this compound in a hepatocyte.

Preclinical Pharmacodynamics

The pharmacodynamic effects of this compound have been evaluated in various in vitro and in vivo models.

In Vitro Studies

In vitro assays were conducted to determine the direct effect of this compound on glucokinase activity and its selectivity for hepatic cells.

Table 1: In Vitro Activity of this compound

AssaySystemParameterValueReference
Glucokinase ActivationRecombinant Human GKEC50 (at 15 mM glucose)304 nM[1]
Glucokinase ActivationRecombinant Human GKEC50 (at 5 mM glucose)762 nM[1]
Glucose MetabolismIsolated Rat HepatocytesEC50 (Lactate Production)2.39 µM[1]
Glucose MetabolismIsolated Rat HepatocytesEC50 (Glycogen Content)2.64 µM[1]
Insulin SecretionPerfused Mouse IsletsEC50 (at basal glucose)>10 µM[1]
In Vivo Studies

Preclinical studies in animal models of diabetes have demonstrated the glucose-lowering efficacy and safety profile of this compound.

Table 2: Summary of In Vivo Efficacy Studies

Animal ModelTreatmentKey FindingsReference
Nondiabetic Fasted Rats200 mg/kg, single oral doseNo significant change in plasma glucose or insulin compared to vehicle.
Diabetic Umeå ob/ob mice150 mg/kg/day for 4 weeksReduced HbA1c, plasma and liver triglycerides, and weight gain.
Insulin-dependent Göttingen minipigsInsulin withdrawalPrevented ketosis.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical species.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesDoseRouteTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)Reference
Rat1-5 mg/kgOralN/AN/AN/A72-85
Dog1-16 mg/kgOralN/AN/AN/A54-68

N/A: Not explicitly available in the searched literature.

Experimental Protocols

The following are representative protocols for key experiments based on descriptions in the cited literature and standard laboratory methods.

Glucokinase Activation Assay

Objective: To determine the in vitro potency of this compound in activating the glucokinase enzyme.

Principle: The activity of glucokinase is measured by a coupled enzymatic reaction. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, reducing NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.

Materials:

  • Recombinant human glucokinase

  • D-glucose

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • This compound (test compound)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, MgCl₂, NADP+, and G6PDH.

  • Add varying concentrations of this compound to the wells of the microplate.

  • Add the glucokinase enzyme to each well.

  • Initiate the reaction by adding a solution of glucose and ATP.

  • Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 30 minutes) at a constant temperature (e.g., 30°C).

  • Calculate the rate of NADPH formation from the linear portion of the kinetic curve.

  • Plot the rate of reaction against the concentration of this compound to determine the EC50 value.

Experimental Workflow: Glucokinase Activation Assay

A Prepare Reaction Mixture (Buffer, MgCl2, NADP+, G6PDH) B Add this compound (Varying Concentrations) A->B C Add Glucokinase Enzyme B->C D Initiate Reaction (Add Glucose & ATP) C->D E Measure Absorbance at 340 nm (Kinetic Mode) D->E F Calculate Reaction Rate E->F G Determine EC50 F->G

Caption: A typical workflow for an in vitro glucokinase activation assay.

Hepatocyte Selectivity Assay

Objective: To assess the preferential uptake and activity of this compound in hepatocytes compared to pancreatic β-cells.

Principle: The cellular uptake of radiolabeled or fluorescently tagged this compound is measured in primary hepatocytes and pancreatic islet cells. Alternatively, the functional consequence of this compound treatment (e.g., lactate production or glycogen synthesis) is compared between the two cell types.

Materials:

  • Primary rat or human hepatocytes

  • Isolated pancreatic islets (or a β-cell line)

  • Appropriate cell culture media

  • This compound

  • Reagents for measuring the desired endpoint (e.g., lactate assay kit, glycogen assay kit)

  • Scintillation counter or fluorescence plate reader (depending on the method)

Procedure:

  • Culture hepatocytes and pancreatic islets in separate plates.

  • Treat the cells with varying concentrations of this compound for a specified time.

  • For uptake studies, lyse the cells and measure the intracellular concentration of the labeled compound.

  • For functional studies, measure the endpoint (e.g., lactate in the culture medium or glycogen content of the cell lysate).

  • Compare the uptake or functional response between the hepatocytes and pancreatic islets.

Safety Pharmacology

Preclinical safety pharmacology studies are conducted to assess the potential for adverse effects on major physiological systems. For this compound, a key focus was to demonstrate a lack of hypoglycemia and adverse lipid profiles, which had been observed with earlier, non-selective glucokinase activators. In vivo studies in rats demonstrated that this compound did not induce hypoglycemia, even at high doses. Furthermore, in diabetic mouse models, treatment with this compound was not associated with an increase in plasma triglycerides.

Conclusion

The preclinical data for this compound support its development as a novel, liver-selective glucokinase activator. Its mechanism of action, which enhances hepatic glucose disposal without stimulating insulin secretion, offers a promising approach to improving glycemic control in individuals with Type 1 Diabetes while minimizing the risk of hypoglycemia. The in vitro and in vivo studies have consistently demonstrated its hepatoselectivity and efficacy in animal models of diabetes. These preclinical findings have provided a strong rationale for the ongoing clinical evaluation of this compound.

References

Pharmacokinetics and Pharmacodynamics of Cadisegliatin in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cadisegliatin (formerly TTP399) is a novel, orally administered, liver-selective glucokinase activator under investigation as an adjunct therapy for Type 1 Diabetes.[1][2][3] Preclinical studies in various animal models have been instrumental in elucidating its mechanism of action and demonstrating its potential for glycemic control without the risk of hypoglycemia that has hindered the development of previous glucokinase activators. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound in animal models, details relevant experimental protocols, and visualizes key pathways and workflows.

Pharmacodynamics of this compound in Animal Models

Preclinical pharmacodynamic studies of this compound have been conducted in several animal models of diabetes, including Wistar rats, diabetic mouse models (such as ob/ob and Umeå ob/ob mice), and Göttingen minipigs.[4][5] These studies have consistently demonstrated the efficacy of this compound in improving glycemic control.

A key finding from these animal studies is the liver-selective action of this compound. It activates glucokinase (GK) in the liver without affecting the GK in pancreatic β-cells. This selectivity is crucial as it avoids the overstimulation of insulin secretion, a common side effect of non-selective GK activators that can lead to hypoglycemia. In vivo studies in Wistar rats, mice, and Göttingen minipigs have shown that this compound does not alter insulin secretion or induce hypoglycemia. Furthermore, this compound does not disrupt the important regulatory interaction between glucokinase and the glucokinase regulatory protein (GKRP).

In a study using diabetic Umeå ob/ob mice, four weeks of treatment with this compound at doses of 75 or 150 mg/kg per day resulted in a significant and dose-dependent reduction in HbA1c levels. The higher dose also led to reduced weight gain in this model. Additionally, this compound demonstrated positive effects on the lipid profile, with reductions in both plasma and liver triglyceride concentrations.

Summary of Pharmacodynamic Effects in Animal Models
Animal ModelDosingKey Pharmacodynamic EffectsReference
Umeå ob/ob mice75 and 150 mg/kg/day for 4 weeks- Dose-dependent reduction in HbA1c- Lowered blood glucose concentrations- No change in plasma insulin concentrations- Reduced plasma and liver triglyceride concentrations- Reduced weight gain at the highest dose
Göttingen minipigs50 mg/kg/day for 13 weeks- Effective in reducing plasma glucose during an oral glucose tolerance test (OGTT)- No significant changes in mean plasma triglyceride concentrations, lactic acid concentrations, or liver glycogen content
Wistar ratsNot specified- Does not activate glucokinase in pancreatic β-cells- Does not alter insulin secretion

Pharmacokinetics of this compound in Animal Models

Detailed quantitative pharmacokinetic data for this compound in animal models, such as Cmax, Tmax, and AUC, are not extensively reported in publicly available literature. The available information primarily focuses on the pharmacodynamic outcomes. However, it is stated that pharmacokinetic and pharmacodynamic properties were evaluated in rodent models of type 2 diabetes and healthy dogs for a similar class of glucokinase activators. The oral bioavailability of this compound is implied by its oral administration in preclinical and clinical studies.

Key Experimental Protocols

The following sections describe representative protocols for key experiments used to evaluate the pharmacodynamics of this compound in animal models. These are based on standard methodologies, as the specific protocols for the this compound studies are not detailed in the available literature.

Oral Glucose Tolerance Test (OGTT)

An OGTT is a standard procedure to assess how quickly an animal can clear a glucose load from its blood.

Representative Protocol for Mice:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Baseline Blood Sample: Obtain a baseline blood sample (Time 0) from the tail vein to measure fasting blood glucose levels.

  • Drug Administration: Administer this compound or vehicle orally via gavage at a predetermined time before the glucose challenge (e.g., 30 or 60 minutes).

  • Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.

  • Blood Sampling: Collect blood samples from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Measure blood glucose concentrations in all collected samples.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity.

Representative Protocol for Rats:

  • Surgical Preparation: Surgically implant catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling) and allow the animals to recover for several days.

  • Fasting: Fast the rats overnight prior to the clamp procedure.

  • Experimental Setup: Place the conscious, unrestrained rat in a metabolic cage. Connect the venous catheter to infusion pumps for insulin and glucose and the arterial catheter for blood sampling.

  • Basal Period: Allow for a basal period to measure baseline glucose and insulin levels.

  • Clamp Procedure:

    • Start a continuous infusion of insulin at a constant rate (e.g., 10 mU/kg/min) to raise plasma insulin to a hyperinsulinemic level.

    • Simultaneously, begin a variable infusion of a glucose solution (e.g., 20% dextrose).

    • Monitor blood glucose from the arterial line every 5-10 minutes.

    • Adjust the glucose infusion rate (GIR) to maintain a constant blood glucose level (euglycemia).

  • Steady State: Once a steady state is achieved (stable blood glucose with a constant GIR), continue the clamp for a defined period (e.g., 120 minutes).

  • Data Analysis: The GIR during the steady-state period is a measure of insulin sensitivity. Higher GIR indicates greater insulin sensitivity.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound is a liver-selective glucokinase (GK) activator. In the liver, GK acts as a glucose sensor. When blood glucose levels are high, GK phosphorylates glucose to glucose-6-phosphate, trapping it in the hepatocyte and promoting its conversion to glycogen for storage or its entry into the glycolytic pathway. This compound enhances the activity of GK, thereby increasing hepatic glucose uptake and reducing blood glucose levels. Its liver selectivity is a key feature, as it does not significantly activate GK in pancreatic β-cells, thus avoiding hypoglycemia.

Cadisegliatin_Mechanism cluster_blood Bloodstream cluster_liver Hepatocyte (Liver Cell) Glucose High Blood Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Enters cell Glucose_in Glucose GLUT2->Glucose_in GK Glucokinase (GK) G6P Glucose-6-Phosphate GK->G6P Phosphorylates GKRP GKRP GK->GKRP Binding (unaffected) Glycogen Glycogen (Storage) G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis This compound This compound This compound->GK Activates Glucose_in->GK OGTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Baseline Baseline Blood Sample (Time 0) Fasting->Baseline Dosing Oral Administration (this compound or Vehicle) Baseline->Dosing Glucose_Challenge Oral Glucose Challenge Dosing->Glucose_Challenge Sampling Serial Blood Sampling (e.g., 15, 30, 60, 90, 120 min) Glucose_Challenge->Sampling Measurement Blood Glucose Measurement Sampling->Measurement Plotting Plot Glucose vs. Time Measurement->Plotting AUC Calculate Area Under the Curve (AUC) Plotting->AUC Euglycemic_Clamp_Logic Insulin_Infusion Constant Insulin Infusion (Hyperinsulinemia) Blood_Glucose Maintain Euglycemia (Stable Blood Glucose) Insulin_Infusion->Blood_Glucose Tends to decrease Glucose_Infusion Variable Glucose Infusion Glucose_Infusion->Blood_Glucose Adjusted to counteract GIR Glucose Infusion Rate (GIR) = Measure of Insulin Sensitivity Glucose_Infusion->GIR Determines Blood_Glucose->Glucose_Infusion Feedback loop

References

The Role of Cadisegliatin in Glucose Homeostasis and Insulin Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadisegliatin (formerly TTP399) is a novel, orally administered, liver-selective glucokinase (GK) activator under investigation as an adjunctive therapy to insulin for Type 1 Diabetes (T1D). Glucokinase plays a pivotal role in hepatic glucose metabolism, acting as a glucose sensor and catalyst for the first-pass metabolism of glucose. By allosterically activating hepatic glucokinase, this compound enhances glucose uptake and storage in the liver in an insulin-independent manner. This mechanism of action offers the potential to improve glycemic control and reduce the risk of hypoglycemia, a significant challenge in the management of T1D. This technical guide provides an in-depth overview of the core mechanism of this compound, its impact on glucose homeostasis, its relationship with insulin signaling, and the methodologies used to evaluate its efficacy.

Introduction to this compound and its Core Mechanism

This compound is a small molecule that acts as a glucokinase activator (GKA).[1][2] Glucokinase is a key enzyme in the regulation of glucose homeostasis, primarily expressed in hepatocytes and pancreatic β-cells. In the liver, GK facilitates the phosphorylation of glucose to glucose-6-phosphate (G6P), the first and rate-limiting step in hepatic glucose metabolism.[2] This process traps glucose within the hepatocyte, promoting its conversion into glycogen (glycogenesis) and its entry into the glycolytic pathway.

A critical feature of this compound is its liver selectivity. This targeted action is intended to enhance hepatic glucose disposal without stimulating insulin secretion from pancreatic β-cells, thereby mitigating the risk of hypoglycemia that has been a concern with non-selective GKAs.[3][4] Nonclinical studies have indicated that this compound's effect on increasing glucokinase activity is independent of insulin.

This compound's Role in Glucose Homeostasis

This compound's primary role in glucose homeostasis is mediated through its activation of hepatic glucokinase, leading to two main downstream effects: increased glycogen synthesis and enhanced glycolysis.

Stimulation of Hepatic Glycogen Synthesis

By increasing the intracellular concentration of G6P, this compound promotes the synthesis of glycogen, the primary storage form of glucose in the liver. G6P is a precursor for the glycogen synthesis pathway. The activation of glucokinase by this compound thus leads to increased hepatic glucose uptake and storage, which can help lower blood glucose levels, particularly in the postprandial state.

Enhancement of Hepatic Glycolysis

The G6P produced through glucokinase activation also enters the glycolytic pathway, leading to the production of pyruvate. This can then be utilized for energy production through the citric acid cycle or converted to other metabolic intermediates. By promoting glycolysis, this compound helps to increase the liver's capacity to dispose of excess glucose.

Interaction with Insulin Signaling

A key aspect of this compound's therapeutic profile is its insulin-independent mechanism of action. In individuals with T1D, pancreatic β-cells produce little to no insulin. Exogenous insulin administration does not fully replicate the physiological insulin signaling in the liver that normally occurs via the portal vein. This compound circumvents this by directly activating glucokinase, thereby promoting hepatic glucose uptake and metabolism without relying on the canonical insulin signaling pathway involving the insulin receptor, insulin receptor substrate (IRS), phosphatidylinositol 3-kinase (PI3K), and Akt. This direct activation of a key metabolic enzyme in the liver provides a complementary approach to insulin therapy for managing blood glucose levels.

Quantitative Data from Clinical Trials

The efficacy and safety of this compound have been evaluated in clinical trials. The following tables summarize key quantitative data from the Phase 2 SimpliciT1 study.

Table 1: Glycemic Control - SimpliciT1 Study (12 weeks)
Parameter Result
Placebo-Adjusted Change in HbA1c (Part 1)-0.7% (95% CI -1.3, -0.07)
Placebo-Adjusted Change in HbA1c (Part 2)-0.21% (95% CI -0.39, -0.04)
Reduction in Total Daily Insulin (in 40% of patients)Observed
Table 2: Hypoglycemia and Ketosis - SimpliciT1 Study (12 weeks)
Parameter Result
Reduction in Symptomatic Hypoglycemic Events (vs. Placebo)~40-50%
Incidence of KetoacidosisNo increase observed
Plasma β-hydroxybutyrate and Urinary KetonesLower with this compound than placebo

Experimental Protocols

The evaluation of this compound's effects relies on a series of well-defined experimental protocols.

Glucokinase Activity Assay
  • Principle: Glucokinase activity is measured spectrophotometrically by coupling the production of glucose-6-phosphate to the reduction of NADP+ by glucose-6-phosphate dehydrogenase. The rate of NADPH formation, measured by the change in absorbance at 340 nm, is directly proportional to the glucokinase activity.

  • Procedure:

    • A reaction mixture is prepared containing buffer (e.g., Tris-HCl), magnesium chloride, ATP, NADP+, and glucose-6-phosphate dehydrogenase.

    • The liver tissue homogenate or purified enzyme preparation is added to the reaction mixture.

    • The reaction is initiated by the addition of glucose.

    • The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

    • Glucokinase activity is calculated based on the rate of NADPH production.

Hepatic Glucose Uptake Assay
  • Principle: This assay measures the uptake of a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, into hepatocytes.

  • Procedure:

    • Primary hepatocytes are isolated and cultured.

    • Cells are incubated with this compound or a vehicle control.

    • 2-deoxy-D-[³H]glucose is added to the culture medium.

    • After a defined incubation period, the cells are washed to remove extracellular radiolabeled glucose.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • The amount of radioactivity is proportional to the rate of glucose uptake.

Glycogen Synthesis Assay
  • Principle: The incorporation of radiolabeled glucose into glycogen is measured.

  • Procedure:

    • Hepatocytes are treated with this compound or a vehicle control.

    • [¹⁴C]-glucose is added to the culture medium.

    • After incubation, the cells are harvested, and glycogen is precipitated.

    • The amount of radioactivity incorporated into the glycogen pellet is quantified by scintillation counting.

Plasma β-hydroxybutyrate Measurement
  • Principle: An enzymatic assay is used to quantify β-hydroxybutyrate levels in plasma. β-hydroxybutyrate is oxidized to acetoacetate by β-hydroxybutyrate dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.

  • Procedure:

    • Plasma samples are collected from study participants.

    • The plasma is deproteinized.

    • The deproteinized sample is added to a reaction mixture containing NAD+ and β-hydroxybutyrate dehydrogenase.

    • The change in absorbance at 340 nm is measured and compared to a standard curve to determine the concentration of β-hydroxybutyrate.

Urinary Ketone Analysis
  • Principle: A semi-quantitative analysis of ketones (acetoacetate and acetone) in urine is performed using reagent strips. The test is based on the reaction of acetoacetate with sodium nitroprusside in an alkaline medium to produce a purple-colored complex.

  • Procedure:

    • A urine sample is collected.

    • A reagent strip is briefly immersed in the urine.

    • After a specified time, the color of the reagent pad is compared to a color chart provided with the kit to estimate the ketone concentration.

Visualizations: Signaling Pathways and Experimental Workflows

Cadisegliatin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte cluster_cytosol Cytosol cluster_glycolysis Glycolysis cluster_glycogenesis Glycogenesis Blood Glucose Blood Glucose GLUT2 GLUT2 Blood Glucose->GLUT2 Transport Glucose Glucose GLUT2->Glucose Glucokinase (GK) Glucokinase (GK) Glucose->Glucokinase (GK) Substrate This compound This compound This compound->Glucokinase (GK) Allosteric Activation Glucose-6-Phosphate (G6P) Glucose-6-Phosphate (G6P) Glucokinase (GK)->Glucose-6-Phosphate (G6P) Phosphorylation Pyruvate Pyruvate Glucose-6-Phosphate (G6P)->Pyruvate Multiple Steps Glycogen Glycogen Glucose-6-Phosphate (G6P)->Glycogen Multiple Steps

Caption: this compound's mechanism of action in the hepatocyte.

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte cluster_cytosol Cytosol Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor IRS IRS Insulin Receptor->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation Akt Akt PI3K->Akt Activation Metabolic Effects Glucose Uptake, Glycogen Synthesis Akt->Metabolic Effects This compound Pathway This compound acts independently of this pathway.

Caption: Canonical insulin signaling pathway in the hepatocyte.

Experimental_Workflow Patient Recruitment\n(T1D) Patient Recruitment (T1D) Randomization Randomization Patient Recruitment\n(T1D)->Randomization Treatment Arm\n(this compound + Insulin) Treatment Arm (this compound + Insulin) Randomization->Treatment Arm\n(this compound + Insulin) Placebo Arm\n(Placebo + Insulin) Placebo Arm (Placebo + Insulin) Randomization->Placebo Arm\n(Placebo + Insulin) Data Collection (12 weeks) Data Collection (12 weeks) Treatment Arm\n(this compound + Insulin)->Data Collection (12 weeks) Placebo Arm\n(Placebo + Insulin)->Data Collection (12 weeks) Analysis Analysis Data Collection (12 weeks)->Analysis HbA1c, Hypoglycemia Events, Ketone Levels

Caption: Simplified workflow of a randomized controlled trial for this compound.

Conclusion

This compound represents a promising therapeutic approach for individuals with T1D by targeting a key enzyme in hepatic glucose metabolism. Its liver-selective and insulin-independent mechanism of action has the potential to improve glycemic control while reducing the risk of hypoglycemia. The data from clinical trials to date support its continued investigation as an adjunctive therapy to insulin. Further research, including the ongoing Phase 3 CATT1 trial, will provide more definitive evidence of its long-term safety and efficacy in this patient population. This technical guide provides a foundational understanding of this compound's core principles for professionals in the field of diabetes research and drug development.

References

In Vitro Characterization of Cadisegliatin's Glucokinase Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadisegliatin (formerly TTP399) is a novel, orally available, liver-selective allosteric activator of glucokinase (GK) under investigation as a potential adjunctive therapy for type 1 and type 2 diabetes.[1][2] Glucokinase plays a pivotal role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis and glycogen synthesis in the liver.[2] this compound enhances the catalytic activity of glucokinase, promoting hepatic glucose uptake and utilization, thereby contributing to lower blood glucose levels. A key feature of this compound is its liver selectivity and its mechanism of action that does not interfere with the physiological regulation of glucokinase by the glucokinase regulatory protein (GKRP). This technical guide provides a comprehensive overview of the in vitro characterization of this compound's activation of glucokinase, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant biological pathways and workflows.

Mechanism of Action: Allosteric Activation of Glucokinase

This compound functions as an allosteric activator of glucokinase. It binds to a site on the enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's catalytic activity.[3] This activation leads to an enhanced rate of glucose phosphorylation in hepatocytes. A critical aspect of this compound's mechanism is its ability to activate glucokinase without disrupting the interaction between glucokinase and the glucokinase regulatory protein (GKRP).[4] This preservation of the natural regulatory mechanism is believed to contribute to the liver-selective effects and a lower risk of hypoglycemia compared to earlier-generation, non-selective glucokinase activators.

Quantitative In Vitro Data

The in vitro efficacy of this compound has been demonstrated through its effects on glucose metabolism in primary rat hepatocytes. The following table summarizes the key quantitative data available from preclinical studies.

ParameterCell TypeGlucose ConcentrationValueReference
EC50 (Lactate Production)Rat Hepatocytes15 mM304 nM
EC50 (Glycogen Production)Rat Hepatocytes5 mM762 nM

Note: As of the latest available data, specific enzyme kinetic parameters such as kcat, Vmax, and S0.5 for the direct interaction of this compound with purified glucokinase have not been publicly disclosed in the reviewed literature. The provided data reflects the compound's activity at a cellular level.

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound-Mediated Glucokinase Activation

The following diagram illustrates the signaling pathway of glucokinase activation in a hepatocyte upon administration of this compound.

cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte Glucose_blood Glucose GLUT2 GLUT2 Transporter Glucose_blood->GLUT2 Uptake Glucose_cell Glucose GLUT2->Glucose_cell GK Glucokinase (GK) Glucose_cell->GK Substrate G6P Glucose-6-Phosphate GK->G6P Phosphorylation GK_GKRP Inactive GK-GKRP Complex GK->GK_GKRP Binding This compound This compound This compound->GK Allosteric Activation Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis G6P->Glycogen GKRP GKRP GKRP->GK_GKRP Binding

Caption: Signaling pathway of this compound in hepatocytes.

Experimental Workflow for In Vitro Characterization

The following flowchart outlines a typical experimental workflow for the in vitro characterization of a glucokinase activator like this compound.

cluster_workflow Experimental Workflow start Start recombinant_gk Recombinant Human Glucokinase Expression & Purification start->recombinant_gk hepatocyte_isolation Primary Hepatocyte Isolation and Culture start->hepatocyte_isolation enzymatic_assay Glucokinase Enzymatic Assay (e.g., Coupled Assay) recombinant_gk->enzymatic_assay gkrp_interaction GK-GKRP Interaction Assay (e.g., Co-IP, FRET) recombinant_gk->gkrp_interaction dose_response Dose-Response Curve Generation with this compound enzymatic_assay->dose_response kinetic_params Determination of EC50, Vmax, S0.5, kcat dose_response->kinetic_params data_analysis Data Analysis and Interpretation kinetic_params->data_analysis cellular_assay Cell-Based Glucokinase Activity Assay hepatocyte_isolation->cellular_assay glucose_metabolism Measurement of Glucose Uptake, Lactate Production & Glycogen Synthesis cellular_assay->glucose_metabolism glucose_metabolism->data_analysis gkrp_interaction->data_analysis end End data_analysis->end

Caption: In vitro characterization workflow for this compound.

Experimental Protocols

Detailed, step-by-step protocols for the in vitro characterization of this compound are not extensively available in the public domain. However, based on standard methodologies for assessing glucokinase activators, the following generalized protocols are provided as a reference for researchers.

Recombinant Human Glucokinase Activity Assay (Coupled Enzyme Assay)

This assay measures the rate of glucose-6-phosphate (G6P) production by coupling it to the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

Materials:

  • Recombinant human glucokinase

  • This compound (or other test compound)

  • D-Glucose

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • HEPES buffer (or other suitable buffer)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction buffer containing HEPES, MgCl2, and NADP+.

  • Prepare serial dilutions of this compound in the reaction buffer.

  • To each well of a 96-well plate, add the reaction buffer, a fixed concentration of glucose, and the various concentrations of this compound.

  • Add a solution containing recombinant glucokinase and G6PDH to each well to initiate the reaction.

  • Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30 minutes).

  • The rate of NADPH production is proportional to the glucokinase activity and is calculated from the linear portion of the absorbance versus time curve.

  • Plot the rate of reaction against the concentration of this compound to determine the EC50.

  • To determine the effect on Vmax and S0.5, perform the assay with varying concentrations of glucose in the presence and absence of a fixed concentration of this compound.

Primary Hepatocyte Glucose Metabolism Assay

This assay assesses the effect of this compound on glucose uptake, lactate production, and glycogen synthesis in a more physiologically relevant cellular context.

Materials:

  • Primary hepatocytes (e.g., from rat or human)

  • Hepatocyte culture medium

  • This compound

  • [3H]-2-deoxy-D-glucose (for glucose uptake)

  • Lactate assay kit

  • Glycogen assay kit

  • Scintillation counter

Procedure for Glucose Uptake:

  • Plate primary hepatocytes in a suitable multi-well plate and culture until confluent.

  • Wash the cells with a glucose-free buffer.

  • Incubate the cells with various concentrations of this compound in a buffer containing a known concentration of glucose and [3H]-2-deoxy-D-glucose for a defined period.

  • Stop the uptake by washing the cells with ice-cold buffer.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Normalize the radioactivity to the protein content of each well.

Procedure for Lactate Production and Glycogen Synthesis:

  • Plate and culture primary hepatocytes as described above.

  • Incubate the cells with various concentrations of this compound in a medium containing a known concentration of glucose for a defined period (e.g., 24 hours).

  • Collect the culture medium to measure the concentration of lactate using a commercially available kit.

  • Wash the cells and lyse them to measure the intracellular glycogen content using a commercially available kit.

  • Normalize the lactate and glycogen levels to the protein content of each well.

Conclusion

The in vitro characterization of this compound demonstrates its activity as a glucokinase activator at the cellular level, promoting glucose metabolism in hepatocytes. Its unique mechanism of action, which preserves the physiological regulation by GKRP, underscores its potential as a liver-selective therapeutic agent. Further disclosure of detailed enzymatic kinetic data will provide a more complete understanding of its direct interaction with the glucokinase enzyme and will be invaluable for ongoing research and development in the field of diabetes therapeutics.

References

Early-Phase Clinical Trial Results of TTP399: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-phase clinical trial results for TTP399, a novel, orally administered, hepatoselective glucokinase activator. The data presented herein focuses on the primary outcomes of Phase 1 and Phase 2 clinical trials in patients with type 1 diabetes (T1D), with a particular emphasis on the Simplici-T1 study.

Executive Summary

TTP399 has emerged as a promising adjunctive therapy to insulin for individuals with type 1 diabetes. Early-phase clinical trials have demonstrated its potential to improve glycemic control, as measured by a reduction in hemoglobin A1c (HbA1c), while simultaneously mitigating the risk of hypoglycemia, a significant challenge in T1D management. The mechanism of action, centered on the selective activation of glucokinase in the liver, appears to restore a more physiological glucose homeostasis. This document synthesizes the available quantitative data, details the experimental protocols employed in these pivotal studies, and visually represents the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the early-phase clinical trials of TTP399. The data is primarily derived from the two-part, Phase 2 Simplici-T1 study.

Table 1: Glycemic Control - Change in HbA1c
Study PhaseTreatment GroupNBaseline HbA1c (Mean)Change from Baseline (Mean)Placebo-Subtracted Difference (95% CI)p-value
Simplici-T1 Part 1 TTP399 (800 mg)87.3%-0.60% (SE 0.2)-0.7% (-1.3, -0.07)0.03
Placebo117.3%+0.08% (SE 0.2)
Simplici-T1 Part 2 TTP399 (800 mg)387.6%-0.14% (SE 0.06)-0.21% (-0.39, -0.04)0.018
Placebo437.6%+0.07% (SE 0.06)
Simplici-T1 Part 2 (Second Estimand Analysis) TTP399 (800 mg)-7.6%-0.21%-0.32% (-0.50, -0.13)0.001
Placebo-7.6%+0.11%

Data sourced from multiple reports on the Simplici-T1 study. The second estimand analysis in Part 2 was performed to eliminate the possibility that the reduction in HbA1c was driven by the administration of excess insulin.[1][2]

Table 2: Hypoglycemia Incidence
Study PhaseOutcomeTTP399 GroupPlacebo GroupReduction with TTP399
Simplici-T1 Part 2 Frequency of severe or symptomatic hypoglycemia--~40%
Subjects with at least one symptomatic hypoglycemic episode28-
Severe hypoglycemic events01-

The Simplici-T1 study demonstrated a clinically relevant reduction in hypoglycemic events in the TTP399 arm compared to placebo.[1]

Table 3: Insulin Dosage and Time in Range
Study PhaseParameterTTP399 GroupPlacebo Groupp-value
Simplici-T1 Part 2 Change in total daily mealtime bolus insulin dose from baseline-11%-3%0.02
Improvement in Daily Time in Range~2 hours more than placebo-0.03

Treatment with TTP399 was associated with a reduction in the required mealtime insulin and an increase in the time spent within the target glucose range.

Table 4: Ketone Levels
StudyObservationTTP399 GroupPlacebo Group
Simplici-T1 Abnormal serum and urine ketonesDetected less frequentlyDetected more frequently
Mechanistic Study Increase in ketone levels during acute insulin withdrawalNo increase-

TTP399 did not increase the risk of ketosis and, in a mechanistic study, showed no increase in ketone levels during insulin withdrawal, suggesting a protective effect against diabetic ketoacidosis (DKA).

Experimental Protocols

The primary early-phase investigation for TTP399 in type 1 diabetes was the Simplici-T1 study (NCT03335371) .

Study Design

The Simplici-T1 study was a multi-center, randomized, double-blind, placebo-controlled, adaptive Phase 1b/2 trial. It was conducted in two main parts:

  • Part 1 (Learning Phase): Enrolled 19 participants with T1D using continuous subcutaneous insulin infusion (CSII) and continuous glucose monitors (CGMs).

  • Part 2 (Confirming Phase): Enrolled 85 participants with T1D using either multiple daily injections (MDI) or CSII.

In both parts, participants underwent a multi-week insulin optimization and placebo run-in period before being randomized to receive either 800 mg of TTP399 or a matching placebo once daily for 12 weeks, as an adjunct to their insulin therapy. The study employed a "treat-to-target" protocol, aiming to maintain optimal glycemic control in both arms.

Patient Population

Eligible participants were adults with a diagnosis of type 1 diabetes.

Endpoints
  • Primary Endpoint: The primary efficacy endpoint was the change in HbA1c from baseline to the end of the 12-week treatment period.

  • Secondary Endpoints: Secondary endpoints included the frequency of hypoglycemic events, changes in insulin requirements, time in glycemic range, and safety and tolerability assessments.

Methodology for Key Experiments
  • Glycemic Control Assessment: HbA1c levels were measured at baseline and at the end of the 12-week treatment period using standard laboratory methods. Continuous glucose monitoring was used to assess time in range.

  • Hypoglycemia Monitoring: The frequency and severity of hypoglycemic events were recorded by the participants. Events were classified as severe (requiring third-party assistance) or symptomatic.

  • Ketone Measurement: Serum and urine ketones were periodically measured to assess the risk of ketosis. A separate mechanistic study involved a period of acute insulin withdrawal to specifically evaluate the effect of TTP399 on ketone production.

Visualizations

Signaling Pathway of TTP399

TTP399_Mechanism_of_Action cluster_liver Hepatocyte (Liver Cell) High Glucose High Blood Glucose Glucokinase Glucokinase High Glucose->Glucokinase Enters cell & activates TTP399 TTP399 TTP399->Glucokinase Activates Glucose-6-Phosphate Glucose-6-Phosphate Glucokinase->Glucose-6-Phosphate Phosphorylates Glucose Glycogen Synthesis Increased Glycogen Synthesis Glucose-6-Phosphate->Glycogen Synthesis Glycolysis Increased Glycolysis Glucose-6-Phosphate->Glycolysis Reduced HGP Reduced Hepatic Glucose Production Glycogen Synthesis->Reduced HGP Glycolysis->Reduced HGP Lower Blood Glucose Lower Blood Glucose Reduced HGP->Lower Blood Glucose Leads to

Caption: Mechanism of action of TTP399 in hepatocytes.

Experimental Workflow of the Simplici-T1 Trial

SimpliciT1_Workflow cluster_screening Screening & Enrollment cluster_runin Preparation Phase cluster_treatment Treatment Phase (12 Weeks) cluster_assessment Assessment Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Insulin_Optimization Multi-week Insulin Optimization Period Informed_Consent->Insulin_Optimization Placebo_Run_in Placebo Run-in Insulin_Optimization->Placebo_Run_in Randomization Randomization (1:1) Placebo_Run_in->Randomization TTP399_Arm TTP399 (800 mg/day) + Optimized Insulin Randomization->TTP399_Arm Placebo_Arm Placebo + Optimized Insulin Randomization->Placebo_Arm Primary_Endpoint Primary Endpoint Assessment: Change in HbA1c at Week 12 TTP399_Arm->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment: - Hypoglycemia Frequency - Insulin Dose - Time in Range - Ketone Levels TTP399_Arm->Secondary_Endpoints Safety_Monitoring Ongoing Safety Monitoring TTP399_Arm->Safety_Monitoring Placebo_Arm->Primary_Endpoint Placebo_Arm->Secondary_Endpoints Placebo_Arm->Safety_Monitoring

Caption: Workflow of the Simplici-T1 Phase 2 clinical trial.

Conclusion

The early-phase clinical trial data for TTP399 provide a strong rationale for its continued development as an adjunctive therapy for type 1 diabetes. The consistent findings of improved glycemic control, coupled with a significant reduction in hypoglycemia and no increased risk of ketosis, address a critical unmet need in T1D management. The hepatoselective mechanism of TTP399 appears to be a key factor in its favorable safety and efficacy profile. Further investigation in larger, long-term Phase 3 trials is warranted to confirm these promising results and fully elucidate the role of TTP399 in the clinical management of type 1 diabetes.

References

Cadisegliatin: A Technical Guide to Target Engagement and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadisegliatin (formerly TTP399) is a novel, orally available, liver-selective small molecule activator of glucokinase (GK) under investigation as an adjunctive therapy to insulin for Type 1 Diabetes (T1D) and with potential applications in Type 2 Diabetes (T2D).[1][2][3] Developed by vTv Therapeutics, this compound represents a first-in-class therapeutic approach that targets the fundamental mechanism of hepatic glucose regulation.[4] This technical guide provides an in-depth overview of the target engagement and validation studies for this compound, including its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

Mechanism of Action: Liver-Selective Glucokinase Activation

This compound functions as an allosteric activator of glucokinase, the primary glucose sensor and rate-limiting enzyme in hepatic glucose metabolism.[5] Glucokinase facilitates the phosphorylation of glucose to glucose-6-phosphate (G6P), the first step in both glycolysis and glycogen synthesis.

Key features of this compound's mechanism of action include:

  • Liver Selectivity: this compound is designed to preferentially activate glucokinase in the liver, minimizing effects on glucokinase in other tissues such as the pancreas. This selectivity is crucial for reducing the risk of hypoglycemia, a common side effect of non-selective glucokinase activators.

  • Insulin Independence: The activation of hepatic glucokinase by this compound occurs independently of insulin. This is particularly relevant for individuals with T1D who have an absolute deficiency of insulin.

  • Preservation of Physiological Regulation: Preclinical studies have indicated that this compound does not interfere with the natural regulation of glucokinase by the glucokinase regulatory protein (GKRP). This allows for the maintenance of physiological control over hepatic glucose metabolism.

The activation of hepatic glucokinase by this compound leads to increased intracellular concentrations of G6P. This has two primary downstream effects:

  • Increased Glycogen Synthesis: G6P allosterically activates glycogen synthase, promoting the conversion of glucose into glycogen for storage.

  • Enhanced Glycolysis: G6P is also a substrate for the glycolytic pathway, leading to increased glucose utilization by the liver.

This dual action results in enhanced hepatic glucose uptake and a reduction in hepatic glucose output, thereby contributing to lower blood glucose levels.

This compound Signaling Pathway cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Glucose Glucose GK Glucokinase (GK) Glucose->GK Substrate cluster_hepatocyte cluster_hepatocyte Glucose->cluster_hepatocyte GLUT2 Transporter This compound This compound This compound->GK Allosteric Activation G6P Glucose-6-Phosphate (G6P) GK->G6P Phosphorylation Glycogen Glycogen G6P->Glycogen Glycogen Synthesis Glycolysis Glycolysis G6P->Glycolysis Increased Flux

Caption: Signaling pathway of this compound in hepatocytes.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical In Vitro and In Vivo Data

ParameterModel SystemConditionsResultReference
Glucokinase Activation (EC50) Recombinant GK15 mM Glucose304 nM
5 mM Glucose762 nM
Plasma Glucose & Insulin Wistar Rats (fasted)200 mg/kg, p.o.No effect
Glucose Homeostasis ob/ob mice75 or 150 mg/kg/day for 4 weeksImproved
Triglycerides Diabetic mice4 weeks of treatmentReduced plasma and liver TG
Body Weight ob/ob mice150 mg/kg/day for 4 weeksReduced weight gain
Insulin Secretion Wistar rats, mice, Göttingen minipigsIn vivo studiesNo alteration in insulin secretion
Hypoglycemia Wistar rats, mice, Göttingen minipigsIn vivo studiesNo induction of hypoglycemia

Table 2: Clinical Trial Data

StudyPhasePatient PopulationTreatmentKey FindingsReference
AGATA Study 2Type 2 Diabetes800 mg/day this compound for 6 months-0.9% placebo-subtracted reduction in HbA1c (p < 0.01)+3.2 mg/dl increase in HDL cholesterol (p < 0.05)-20 pg/ml decrease in fasting plasma glucagon (p < 0.05)No increased risk of hypoglycemia or hyperlipidemia
SimpliciT1 Study (Part 1) 1b/2Type 1 Diabetes (n=20, on CSII)800 mg this compound or placebo for 12 weeks-0.7% difference in HbA1c change from baseline vs. placebo
SimpliciT1 Study (Part 2) 1b/2Type 1 Diabetes (n=85, on MDI or CSII)800 mg this compound or placebo for 12 weeks-0.21% difference in HbA1c change from baseline vs. placebo40% decrease in severe or symptomatic hypoglycemia vs. placeboLower plasma β-hydroxybutyrate and urinary ketones
Mechanistic Study N/AType 1 DiabetesThis compoundNo increased risk of ketoacidosis during acute insulin withdrawal
CATT1 Study (Ongoing) 3Type 1 Diabetes (approx. 150)800 mg QD or BID this compound vs. placebo for 26 weeksPrimary Endpoint: Incidence of Level 2 or 3 hypoglycemia

Experimental Protocols

Detailed, step-by-step protocols for the specific assays used in the development of this compound are proprietary. However, the following sections describe representative methodologies for the key experiments based on standard practices in the field.

In Vitro Glucokinase Activation Assay (Representative Protocol)

This assay measures the ability of a compound to directly activate the glucokinase enzyme.

Principle: The activity of glucokinase is determined by measuring the rate of glucose-6-phosphate (G6P) production. This is a coupled enzyme assay where G6P is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Recombinant human glucokinase

  • Glucose

  • ATP

  • MgCl₂

  • NADP+

  • G6PDH

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 1 mM DTT)

  • This compound (or test compound) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, glucose (at various concentrations, e.g., 5 mM and 15 mM), ATP, MgCl₂, NADP+, and G6PDH.

  • Add this compound at a range of concentrations to the wells of the microplate. Include a DMSO vehicle control.

  • Initiate the reaction by adding recombinant glucokinase to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity (rate of NADPH production) for each concentration of this compound.

  • Plot the reaction velocity against the this compound concentration and fit the data to a suitable dose-response curve to determine the EC50 (the concentration of compound that produces 50% of the maximal response).

Hepatocyte Glycogen Synthesis Assay (Representative Protocol)

This assay assesses the effect of a compound on glycogen synthesis in primary liver cells.

Principle: Hepatocytes are incubated with a radiolabeled glucose precursor (e.g., [¹⁴C]-glucose). The amount of radioactivity incorporated into glycogen is then measured as an indicator of the rate of glycogen synthesis.

Materials:

  • Primary hepatocytes (e.g., from rat or human)

  • Hepatocyte culture medium

  • [¹⁴C]-glucose

  • This compound (or test compound)

  • Insulin (as a positive control)

  • KOH for cell lysis

  • Ethanol for glycogen precipitation

  • Scintillation fluid and counter

Procedure:

  • Culture primary hepatocytes in a suitable format (e.g., 24-well plates) until they form a confluent monolayer.

  • Wash the cells and incubate them in a glucose-free medium to deplete glycogen stores.

  • Replace the medium with fresh culture medium containing a physiological concentration of glucose, [¹⁴C]-glucose, and various concentrations of this compound. Include appropriate controls (vehicle, insulin).

  • Incubate for a defined period (e.g., 2-4 hours) at 37°C in a humidified incubator.

  • Wash the cells with ice-cold PBS to stop the reaction.

  • Lyse the cells with KOH.

  • Precipitate the glycogen from the cell lysate by adding ethanol and incubating at -20°C.

  • Pellet the glycogen by centrifugation, wash the pellet with ethanol to remove unincorporated [¹⁴C]-glucose, and then resuspend the pellet in water.

  • Add scintillation fluid to the resuspended glycogen and measure the radioactivity using a scintillation counter.

  • Normalize the radioactivity counts to the total protein content of each sample to determine the rate of glycogen synthesis.

Experimental and Logical Workflows

The development of this compound followed a logical progression from in vitro characterization to preclinical animal models and finally to human clinical trials.

This compound Experimental Workflow cluster_invitro In Vitro Validation cluster_preclinical Preclinical In Vivo Models cluster_clinical Clinical Trials a1 Recombinant GK Assay a2 Hepatocyte Glycogen Synthesis Assay a3 Pancreatic Islet Insulin Secretion Assay b1 Pharmacokinetics in Rats & Minipigs b2 Efficacy in Diabetic Rodent Models (e.g., ob/ob mice) b3 Safety/Tolerability Studies c1 Phase 1 (Safety & PK in Healthy Volunteers) c2 Phase 2 (Efficacy & Safety in T2D & T1D) c3 Phase 3 (Pivotal Efficacy & Safety in T1D - CATT1) cluster_invitro cluster_invitro cluster_preclinical cluster_preclinical cluster_invitro->cluster_preclinical Lead Optimization cluster_clinical cluster_clinical cluster_preclinical->cluster_clinical IND-Enabling

Caption: A logical workflow for the development of this compound.

Conclusion

This compound is a promising, liver-selective glucokinase activator with a well-defined mechanism of action. Preclinical and clinical studies have demonstrated its potential to improve glycemic control and reduce the risk of hypoglycemia in individuals with diabetes, particularly those with T1D. The target engagement has been validated through in vitro enzyme and cell-based assays, and its efficacy and safety profile are being further established in ongoing Phase 3 clinical trials. The data gathered to date support this compound as a potentially significant advancement in the management of diabetes.

References

An In-depth Technical Guide to the Liver-Selective Action of Cadisegliatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cadisegliatin (also known as TTP399) is a novel, orally administered small molecule that acts as a liver-selective glucokinase activator.[1][2] It is currently in late-stage clinical development as a potential first-in-class adjunctive therapy for Type 1 Diabetes (T1D) and has also been investigated for Type 2 Diabetes (T2D).[3][4] By allosterically activating glucokinase (GK) specifically in the liver, this compound enhances hepatic glucose uptake and glycogen storage in a glucose-dependent manner.[2] This targeted mechanism of action aims to improve glycemic control without the increased risk of hypoglycemia or hyperlipidemia that has hindered the development of previous non-selective glucokinase activators. Clinical trials have demonstrated this compound's potential to significantly reduce HbA1c levels and, notably, to decrease the frequency of hypoglycemic events in patients with T1D.

Mechanism of Action: Liver-Selective Glucokinase Activation

Glucokinase is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver. In the liver, GK is the rate-limiting step for glucose metabolism, controlling the flux of glucose into both glycolysis and glycogen synthesis. This compound is designed to selectively activate GK in hepatocytes.

A key aspect of its liver selectivity is that this compound does not disrupt the crucial interaction between glucokinase and the glucokinase regulatory protein (GKRP). In a state of low glucose, GKRP binds to GK and sequesters it in the nucleus of hepatocytes, rendering it inactive. As glucose levels rise, GK dissociates from GKRP and translocates to the cytoplasm to phosphorylate glucose. This compound is effective in activating GK without interfering with this essential regulatory mechanism, which is believed to contribute to its favorable safety profile, particularly the low risk of hypoglycemia.

Signaling Pathway

The activation of hepatic glucokinase by this compound initiates a cascade of events that leads to increased glucose disposal.

cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Glucose High Blood Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Transport Glucose_cyto Intracellular Glucose GLUT2->Glucose_cyto GK_inactive Glucokinase (GK) (Inactive) Glucose_cyto->GK_inactive Substrate This compound This compound This compound->GK_inactive Allosteric Activation GK_active Glucokinase (GK) (Active) GK_inactive->GK_active G6P Glucose-6-Phosphate (G6P) GK_active->G6P Phosphorylation Glycogen Glycogen (Storage) G6P->Glycogen Glycogen Synthesis Glycolysis Glycolysis G6P->Glycolysis Energy Production

Figure 1: this compound's Mechanism of Action in Hepatocytes.

Preclinical Evidence of Liver Selectivity

Preclinical studies in various animal models, including Wistar rats, mice, and Göttingen minipigs, have been crucial in demonstrating the liver-selective action of this compound. These studies have shown that this compound does not activate glucokinase in pancreatic β-cells, and consequently, does not alter insulin secretion, which is a key factor in its reduced risk of hypoglycemia.

In Vitro Selectivity Assessment

The selectivity of glucokinase activators is typically assessed by comparing their effects on glucokinase activity in liver versus pancreatic islet preparations.

  • Glucokinase Activity Assay: The enzymatic activity of recombinant human glucokinase is measured in the presence of varying concentrations of the activator and glucose. The product of the reaction, glucose-6-phosphate, is quantified, often through a coupled enzymatic reaction that results in a change in fluorescence or absorbance.

  • Insulin Secretion Assay from Isolated Pancreatic Islets: To assess the effect on pancreatic β-cells, isolated islets are incubated with the glucokinase activator at various glucose concentrations (e.g., hypoglycemic, normoglycemic, and hyperglycemic levels). The amount of insulin secreted into the medium is then measured. A liver-selective compound like this compound would not be expected to stimulate insulin secretion, particularly at low glucose levels.

In Vivo Assessment of Hepatic Glucose Metabolism

In vivo studies in animal models are used to confirm the effects on hepatic glucose uptake and glycogen synthesis.

  • Hepatic Glucose Uptake: The uptake of glucose by the liver can be measured using techniques like intravital microscopy with fluorescently labeled glucose analogs (e.g., 2-NBDG). This allows for the direct visualization and quantification of glucose mobilization into hepatocytes.

  • Hepatic Glycogen Synthesis: Following administration of the compound, liver tissue can be collected and analyzed for glycogen content. An increase in glycogen levels would indicate enhanced glucose storage.

Clinical Development and Efficacy

This compound has undergone several clinical trials, demonstrating its potential in managing both Type 1 and Type 2 Diabetes.

Phase 2b AGATA Trial in Type 2 Diabetes

A Phase 2b, multicenter, randomized, double-blind, placebo- and active-comparator-controlled trial (AGATA) evaluated this compound in patients with T2D over a six-month period.

Parameter This compound (800 mg/day) Placebo Sitagliptin (100 mg/day)
Number of Patients N not specified in abstractN not specified in abstractN not specified in abstract
Baseline HbA1c Not specifiedNot specifiedNot specified
Change in HbA1c at 6 months -0.9% (placebo-subtracted, P < 0.01)Not applicableNot specified
Effect on HDL-C +3.2 mg/dl (P < 0.05 vs. placebo)No significant changeNot specified
Effect on Fasting Glucagon -20 pg/ml (P < 0.05 vs. placebo)No significant changeNot specified
Incidence of Hypoglycemia No increase compared to placeboNo increaseNot specified
Effect on Plasma Lipids No detrimental effectNo detrimental effectNot specified

Table 1: Key Results from the Phase 2b AGATA Trial in Type 2 Diabetes.

Phase 2 Simplici-T1 Trial in Type 1 Diabetes

The Simplici-T1 study was a randomized, double-blind, placebo-controlled adaptive Phase 1b/2 study that assessed this compound as an adjunctive therapy to insulin in adults with T1D.

Parameter This compound (800 mg/day) Placebo
Number of Patients (Part 2) 4342
Treatment Duration 12 weeks12 weeks
Baseline HbA1c (Part 2) ~7.6%~7.6%
Change in HbA1c at 12 weeks (Part 2) -0.14%+0.07%
Placebo-Adjusted Change in HbA1c (Part 2) -0.21% (95% CI -0.39, -0.04; P = 0.018)Not applicable
Frequency of Severe/Symptomatic Hypoglycemia (Part 2) ~40% reduction relative to placeboNot applicable
Plasma β-hydroxybutyrate and Urinary Ketones Lower than placeboHigher than this compound

Table 2: Key Results from the Phase 2 Simplici-T1 Trial (Part 2) in Type 1 Diabetes.

Ongoing Phase 3 CATT1 Trial in Type 1 Diabetes

This compound is currently being evaluated in the CATT1 (this compound as Adjunctive Therapy to Insulin in Participants With Type 1 Diabetes) Phase 3 trial. This is a randomized, double-blind, placebo-controlled study.

cluster_trial CATT1 Phase 3 Trial Workflow cluster_treatment Treatment Period (26 weeks) Screening Screening (up to 14 days) Training Device Training & Insulin Adjustment (28 days) Screening->Training Baseline Baseline Period (28 days) Training->Baseline Randomization Randomization (1:1:1) Baseline->Randomization ArmA This compound 800 mg QD + Insulin Randomization->ArmA ArmB This compound 800 mg BID + Insulin Randomization->ArmB ArmC Placebo + Insulin Randomization->ArmC Endpoints Primary Endpoint: Incidence of Level 2 or 3 Hypoglycemia Secondary Endpoints: - Change in HbA1c - Time in Range - Incidence of DKA ArmA->Endpoints ArmB->Endpoints ArmC->Endpoints

Figure 2: Workflow of the CATT1 Phase 3 Clinical Trial.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic data from human absorption, distribution, metabolism, and excretion (ADME) studies are not fully publicly available. However, it is known that this compound is an orally bioavailable small molecule. A clinical hold was briefly placed on the program due to a chromatographic signal detected in a human ADME study, which was later determined to be an experimental artifact. The resolution of this issue allowed for the continuation of the clinical development program.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize a liver-selective glucokinase activator like this compound.

In Vitro Glucokinase Activation Assay

This protocol describes a common method to measure the activation of glucokinase by a test compound.

cluster_protocol1 In Vitro Glucokinase Activation Assay P1 Prepare reaction mix: - Buffer (e.g., Tris-HCl) - ATP, MgCl2 - NADP+ - Glucose-6-Phosphate  Dehydrogenase (G6PDH) P2 Add recombinant human glucokinase enzyme to wells P1->P2 P3 Add test compound (e.g., this compound) at various concentrations P2->P3 P4 Add glucose at a fixed concentration (e.g., 5 mM or 15 mM) P3->P4 P5 Incubate at 37°C P4->P5 P6 Measure increase in NADPH fluorescence/absorbance (e.g., at 340 nm) over time P5->P6 P7 Calculate EC50 value P6->P7

Figure 3: Experimental Workflow for In Vitro Glucokinase Activation Assay.
In Vivo Hepatic Glucose Uptake Assay

This protocol outlines a method for assessing hepatic glucose uptake in a mouse model.

cluster_protocol2 In Vivo Hepatic Glucose Uptake Assay M1 Administer test compound (e.g., this compound) or vehicle to mice M2 Anesthetize mouse and prepare for intravital microscopy of the liver M1->M2 M3 Inject fluorescent glucose analog (e.g., 2-NBDG) retro-orbitally M2->M3 M4 Acquire time-lapse confocal microscopy images of the liver M3->M4 M5 Quantify the rate of fluorescence increase in hepatocytes over time M4->M5 M6 Compare glucose uptake rate between treated and vehicle groups M5->M6

Figure 4: Experimental Workflow for In Vivo Hepatic Glucose Uptake Assay.

Conclusion

This compound represents a promising advancement in the treatment of diabetes, particularly for individuals with T1D who face the dual challenges of hyperglycemia and iatrogenic hypoglycemia. Its liver-selective mechanism of action, which enhances the natural glucose-sensing and disposal pathways in the liver without stimulating insulin secretion, offers the potential for improved glycemic control with a favorable safety profile. The data from completed and ongoing clinical trials will be critical in fully elucidating the therapeutic role of this first-in-class oral adjunctive therapy.

References

Methodological & Application

Application Notes and Protocols: In Vitro Glucokinase Activity Assay for Cadisegliatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadisegliatin (formerly TTP399) is a novel, orally available, liver-selective small molecule activator of glucokinase (GK).[1][2][3][4] Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in hepatocytes and pancreatic β-cells. In the liver, GK facilitates the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycogen synthesis and glycolysis. By allosterically activating hepatic glucokinase, this compound enhances glucose uptake and storage in the liver, thereby contributing to lower blood glucose levels. This mechanism of action is independent of insulin secretion, which makes this compound a promising therapeutic candidate for the treatment of diabetes, particularly as an adjunct therapy to insulin in Type 1 Diabetes (T1D).

These application notes provide a detailed protocol for an in vitro glucokinase activity assay to evaluate the potency and efficacy of this compound.

Data Presentation

The following table summarizes the in vitro glucokinase activation data for this compound.

ParameterValueGlucose ConcentrationSpeciesReference
EC50 304 nM15 mMHuman
EC50 762 nM5 mMHuman

Signaling Pathway

The binding of this compound to an allosteric site on the glucokinase enzyme induces a conformational change that increases its affinity for glucose and enhances its catalytic activity. This leads to an increased rate of glucose phosphorylation to glucose-6-phosphate.

cluster_0 Hepatocyte This compound This compound Glucokinase Glucokinase (Inactive) This compound->Glucokinase Allosteric Activation Active_Glucokinase Glucokinase (Active) G6P Glucose-6-Phosphate Active_Glucokinase->G6P Phosphorylation Glucose Glucose Glucose->Active_Glucokinase

Caption: Signaling pathway of this compound-mediated glucokinase activation.

Experimental Protocols

Principle of the Assay

The glucokinase activity is determined using a coupled enzymatic assay. Glucokinase (GK) phosphorylates glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concomitantly reduces NADP+ to NADPH. The rate of NADPH production is directly proportional to the glucokinase activity and can be monitored by measuring the increase in absorbance at 340 nm or by fluorescence.

Materials and Reagents
  • Recombinant human glucokinase

  • This compound

  • Tris-HCl buffer

  • MgCl₂

  • KCl

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • ATP

  • Glucose

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • 96-well microplates (UV-transparent or black for fluorescence)

  • Microplate reader

Reagent Preparation
  • Assay Buffer (10X Stock): 500 mM Tris-HCl (pH 7.4), 1.5 M KCl, 50 mM MgCl₂, 10 mM DTT. Store at 4°C.

  • Working Assay Buffer (1X): Dilute the 10X stock to 1X with sterile deionized water. Add BSA to a final concentration of 0.01%. Prepare fresh daily.

  • Enzyme Solution: Prepare a stock solution of recombinant human glucokinase in 1X Assay Buffer. The final concentration in the assay will need to be optimized.

  • Substrate Mix: Prepare a stock solution containing ATP and NADP+ in sterile deionized water.

  • Coupling Enzyme: Prepare a stock solution of G6PDH in 1X Assay Buffer.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilutions of this compound: Prepare a series of dilutions of this compound from the stock solution in DMSO. Then, dilute these into the 1X Assay Buffer to the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.

Experimental Workflow

The following diagram outlines the key steps in the in vitro glucokinase activity assay for this compound.

Start Start Prep_Reagents Prepare Reagents (Buffer, Enzymes, Substrates) Start->Prep_Reagents Prep_Compound Prepare this compound Serial Dilutions Start->Prep_Compound Add_Reagents Add Assay Buffer, Glucokinase, and this compound to Plate Prep_Reagents->Add_Reagents Prep_Compound->Add_Reagents Incubate_1 Pre-incubate at Room Temperature Add_Reagents->Incubate_1 Initiate_Reaction Initiate Reaction by Adding Glucose, ATP, NADP+, and G6PDH Incubate_1->Initiate_Reaction Measure_Signal Measure Absorbance (340 nm) or Fluorescence Kinetically Initiate_Reaction->Measure_Signal Analyze_Data Analyze Data: Calculate Reaction Rates and Determine EC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the this compound glucokinase activity assay.

Assay Protocol
  • Prepare the 96-well plate:

    • Add 50 µL of 1X Assay Buffer to all wells.

    • Add 10 µL of the various this compound dilutions to the test wells. For control wells (no activator and no enzyme), add 10 µL of 1X Assay Buffer containing the same final concentration of DMSO.

  • Add the enzyme:

    • Add 20 µL of the glucokinase enzyme solution to all wells except the "no enzyme" control wells. Add 20 µL of 1X Assay Buffer to the "no enzyme" wells.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction:

    • Prepare a reaction initiation mix containing glucose, ATP, NADP+, and G6PDH in 1X Assay Buffer.

    • Add 20 µL of the reaction initiation mix to all wells to start the reaction.

    • Final concentrations in a 100 µL reaction volume should be approximately:

      • 50 mM Tris-HCl (pH 7.4)

      • 150 mM KCl

      • 5 mM MgCl₂

      • 1 mM DTT

      • 0.01% BSA

      • 5 mM or 15 mM Glucose

      • 5 mM ATP

      • 1 mM NADP+

      • 1 unit/mL G6PDH

      • Optimized concentration of glucokinase

      • Desired concentrations of this compound

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm or fluorescence (Ex/Em = 340/460 nm) every minute for 30-60 minutes at 30°C.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance/fluorescence versus time curve.

    • Subtract the background rate from the "no enzyme" control wells.

    • Plot the reaction velocities against the corresponding concentrations of this compound.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Conclusion

This application note provides a comprehensive protocol for the in vitro assessment of this compound's activity on glucokinase. The provided methodology and data serve as a valuable resource for researchers in the field of diabetes drug discovery and development, enabling the characterization and comparison of glucokinase activators.

References

Revolutionizing Type 1 Diabetes Research: Application of Cadisegliatin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the relentless pursuit of more effective therapies for Type 1 Diabetes (T1D), researchers are increasingly turning to innovative compounds that target alternative pathways to insulin. Cadisegliatin (formerly TTP399), a novel, orally available, liver-selective glucokinase activator, has emerged as a promising adjunctive therapy. This document provides detailed application notes and protocols for the use of this compound in established animal models of T1D, offering a valuable resource for scientists and drug development professionals.

Introduction to this compound

This compound is a first-in-class small molecule that enhances the activity of glucokinase (GK), a key enzyme in hepatic glucose metabolism. By activating GK in the liver, this compound promotes glucose uptake and storage as glycogen, independent of insulin signaling. This unique mechanism of action presents a significant advantage in the context of T1D, where insulin production is deficient. Preclinical and clinical studies have suggested that this compound can improve glycemic control and reduce the risk of hypoglycemia, a major challenge in insulin-dependent diabetes management.

Mechanism of Action: A Liver-Centric Approach

In individuals with T1D, the absence of insulin leads to reduced hepatic glucokinase expression and impaired glucose uptake by the liver.[1] this compound addresses this by allosterically activating the existing glucokinase, thereby restoring the liver's ability to manage blood glucose levels. This liver-specific action is crucial as it avoids the risk of hypoglycemia that has been a concern with non-selective glucokinase activators.

cluster_liver Hepatocyte Blood Glucose Blood Glucose GLUT2 GLUT2 Blood Glucose->GLUT2 Enters cell via Glucose Glucose GLUT2->Glucose Glucokinase (GK) Glucokinase (GK) Glucose->Glucokinase (GK) Substrate This compound This compound This compound->Glucokinase (GK) Activates Glucose-6-Phosphate Glucose-6-Phosphate Glucokinase (GK)->Glucose-6-Phosphate Phosphorylates Glycogen Synthesis Glycogen Synthesis Glucose-6-Phosphate->Glycogen Synthesis Glycolysis Glycolysis Glucose-6-Phosphate->Glycolysis Animal Model Selection Animal Model Selection Induction of T1D Induction of T1D Animal Model Selection->Induction of T1D Baseline Measurements Baseline Measurements Induction of T1D->Baseline Measurements Blood Glucose, Body Weight, etc. Randomization Randomization Baseline Measurements->Randomization Vehicle Control Group Vehicle Control Group Randomization->Vehicle Control Group This compound Treatment Group This compound Treatment Group Randomization->this compound Treatment Group Daily Monitoring Daily Monitoring Vehicle Control Group->Daily Monitoring This compound Treatment Group->Daily Monitoring Endpoint Analysis Endpoint Analysis Daily Monitoring->Endpoint Analysis Blood Glucose, HbA1c, Ketones, etc. Data Interpretation Data Interpretation Endpoint Analysis->Data Interpretation

References

Application Notes and Protocols: Clinical Trial Design for Cadisegliatin as an Adjunct to Insulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadisegliatin (formerly TTP399) is a novel, orally administered, liver-selective glucokinase activator under investigation as a first-in-class adjunctive therapy to insulin for the treatment of Type 1 Diabetes (T1D).[1][2][3] Developed by vTv Therapeutics, this compound has received Breakthrough Therapy Designation from the U.S. Food and Drug Administration (FDA).[2] Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose uptake and glycogen synthesis in the liver.[1] By selectively activating glucokinase in the liver, this compound aims to improve glycemic control in an insulin-independent manner, potentially reducing the risk of hypoglycemia, a major challenge in T1D management.

These application notes provide a comprehensive overview of the clinical trial design for this compound as an adjunct to insulin, including its mechanism of action, detailed protocols for key experiments, and data from clinical studies.

Mechanism of Action

This compound is a small molecule that allosterically activates glucokinase, primarily in the liver. In individuals with Type 1 Diabetes, insulin signaling to the liver is impaired. This compound helps to restore the liver's ability to sense and respond to glucose levels. When blood glucose is high, activated glucokinase increases the conversion of glucose to glucose-6-phosphate, which in turn promotes glycogen synthesis and storage, thereby lowering blood glucose levels. Conversely, when blood glucose is low, the liver can release stored glucose, which may help mitigate hypoglycemia. This liver-selective action is designed to avoid the potential for hypoglycemia that has been observed with non-selective glucokinase activators.

Signaling Pathway of this compound in Hepatocytes

cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte Glucose High Blood Glucose Glucose_uptake Glucose Uptake Glucose->Glucose_uptake This compound This compound GK Glucokinase (GK) (Inactive) This compound->GK Allosteric Activation GK_active Glucokinase (GK) (Active) GK->GK_active G6P Glucose-6-Phosphate (G6P) GK_active->G6P Glycogen Glycogen Synthesis & Storage G6P->Glycogen Glucose_uptake->G6P Phosphorylation cluster_arms Treatment Arms Screening Screening (up to 14 days) Device_Training Device Training & Insulin Adjustment (28 days) Screening->Device_Training Baseline Baseline Period (28 days) Device_Training->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (26 weeks) Randomization->Treatment Arm1 This compound 800mg QD + Insulin Arm2 This compound 800mg BID + Insulin Arm3 Placebo + Insulin Follow_up End of Study/ Follow-up Treatment->Follow_up cluster_inclusion Inclusion Criteria cluster_exclusion Exclusion Criteria Age Age ≥ 18 years T1D_Diagnosis Diagnosed with Type 1 Diabetes Age->T1D_Diagnosis Insulin_Use On Multiple Daily Injections or Insulin Pump T1D_Diagnosis->Insulin_Use Hypo_History History of Level 2 or 3 Hypoglycemia Insulin_Use->Hypo_History Eligible Eligible for Randomization Hypo_History->Eligible Renal_Impairment Significant Renal Impairment Ineligible Ineligible for Study Renal_Impairment->Ineligible Hepatic_Disease Active Liver Disease Hepatic_Disease->Ineligible Recent_DKA Recent Episode of Diabetic Ketoacidosis Recent_DKA->Ineligible Other_Investigational_Drug Use of Other Investigational Drugs Other_Investigational_Drug->Ineligible Patient_Pool Potential Study Participants Patient_Pool->Age Patient_Pool->Renal_Impairment Patient_Pool->Hepatic_Disease Patient_Pool->Recent_DKA Patient_Pool->Other_Investigational_Drug

References

Application Note: Quantification of Cadisegliatin in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cadisegliatin in human plasma. This compound is a novel, orally active, liver-selective glucokinase activator in development for the treatment of type 1 diabetes.[1][2] The method utilizes protein precipitation for simple and rapid sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound in clinical research.

Introduction

This compound (TTP399) is an investigational small molecule drug that acts as a liver-selective glucokinase activator.[1][3] By activating glucokinase in the liver, this compound enhances hepatic glucose uptake and glycogen storage, thereby improving glycemic control.[1] As this compound progresses through clinical trials, a reliable and validated bioanalytical method for its quantification in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecule drugs in complex biological fluids due to its high sensitivity, selectivity, and speed. This application note provides a detailed protocol for the determination of this compound in human plasma, offering a starting point for method development and validation in research and drug development laboratories.

Experimental

Materials and Reagents
  • This compound reference standard (purity >98%)

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Human plasma (K2EDTA)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions

Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS) in methanol.

Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve and quality control (QC) samples.

Sample Preparation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.

  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Based on the physicochemical properties of this compound (Molecular Formula: C21H33N3O4S2, Molecular Weight: 455.63 g/mol ) and typical conditions for other oral antidiabetic drugs, the following parameters are proposed as a starting point for method optimization.

Table 1: Proposed LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Condition
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to initial conditions
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
This compound MRM Transition m/z 456.2 → [Proposed Fragment 1], [Proposed Fragment 2]
Internal Standard MRM Transition m/z 460.2 → [Corresponding Fragment 1], [Corresponding Fragment 2]
Collision Energy To be optimized for each transition
Dwell Time 100 ms

Note: The specific MRM transitions and collision energies for this compound and its internal standard need to be determined experimentally by infusing the pure compounds into the mass spectrometer.

Calibration Curve and Quality Control Samples

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank human plasma. A typical calibration range could be 1-1000 ng/mL. QC samples should be prepared at low, medium, and high concentrations within the calibration range.

Method Validation Summary

A full method validation should be performed according to regulatory guidelines (e.g., FDA or ICH M10). The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma samples.

  • Linearity: The correlation coefficient (r²) of the calibration curve should be >0.99.

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ). Accuracy (%RE) should also be within these limits.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Data Presentation

The quantitative data for a validation study should be summarized in clear and concise tables.

Table 2: Example of Intra-Day Accuracy and Precision Data

Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
1 (LLOQ)0.9898.08.5
5 (Low QC)5.10102.06.2
500 (Mid QC)495.599.14.8
800 (High QC)812.0101.53.5

Table 3: Example of Stability Data Summary

Stability ConditionConcentration (ng/mL)Mean Stability (% of Nominal)
Freeze-Thaw (3 cycles)Low QC98.5
High QC101.2
Short-Term (4h, RT)Low QC97.9
High QC100.5
Long-Term (-80°C, 30 days)Low QC99.1
High QC102.0

Visualizations

G cluster_prep Sample Preparation Workflow plasma 100 µL Human Plasma is Add Internal Standard plasma->is ppt Add 300 µL Acetonitrile (Protein Precipitation) is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis G cluster_workflow Overall Analytical Workflow sample_receipt Sample Receipt and Logging sample_prep Sample Preparation (Protein Precipitation) sample_receipt->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Integration & Quantification) ms_detection->data_processing reporting Data Review and Reporting data_processing->reporting

References

Application Notes and Protocols for the Formulation of Cadisegliatin in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation strategies for Cadisegliatin (TTP399), a novel, orally administered, liver-selective glucokinase activator. The information is intended to guide researchers in the preparation of formulations for preclinical and clinical investigations.

Introduction to this compound and its Formulation Challenges

This compound is a small molecule under investigation as an adjunct therapy to insulin for Type 1 Diabetes.[1][2][3] Its development as an oral solid dosage form necessitates a robust formulation that ensures adequate bioavailability, stability, and manufacturability. As a liver-selective glucokinase activator, its mechanism of action involves increasing hepatic glucose uptake and glycogen storage.[1][4]

The formulation development of this compound has focused on oral delivery, with clinical trials utilizing daily or twice-daily pills. Key formulation strategies identified for this compound include enhancing its solid-state properties through the formation of crystalline salts and co-crystals, and utilizing advanced granulation techniques such as spray drying and wet granulation to produce a uniform and compressible powder for tablet manufacturing.

Quantitative Data Summary

The following tables summarize key quantitative data related to the clinical investigation of this compound.

Table 1: this compound Clinical Trial Overview
Trial Identifier Phase Status Conditions Intervention Primary Endpoint
NCT06334133 (CATT1) Phase 3RecruitingType 1 Diabetes MellitusThis compound 800 mg once daily (QD) or twice daily (BID) as adjunctive therapy to insulinIncidence of Level 2 or Level 3 hypoglycemic events
Simplici-T1 Phase 2CompletedType 1 Diabetes MellitusTTP399 (this compound)Change from baseline in HbA1c

Source: ClinicalTrials.gov, vTv Therapeutics publications

Table 2: Dosing Regimens in Phase 3 CATT1 Trial
Treatment Arm Dosage Frequency Duration
1800 mg this compoundOnce Daily (QD)26 weeks
2800 mg this compoundTwice Daily (BID)26 weeks
3Placebo-26 weeks

Source: ClinicalTrials.gov

Experimental Protocols

The following are generalized protocols for the formulation techniques identified for this compound. Note: These protocols are illustrative and require optimization based on the specific physicochemical properties of this compound drug substance.

Protocol 1: Formulation of this compound via Wet Granulation

Objective: To prepare granules of this compound with suitable flow and compression properties for tableting.

Materials and Equipment:

  • This compound (Active Pharmaceutical Ingredient - API)

  • Diluent (e.g., Microcrystalline cellulose)

  • Binder (e.g., Povidone)

  • Disintegrant (e.g., Croscarmellose sodium)

  • Glidant (e.g., Colloidal silicon dioxide)

  • Lubricant (e.g., Magnesium stearate)

  • Granulating fluid (e.g., Purified water or ethanol/water mixture)

  • High-shear granulator or planetary mixer

  • Fluid bed dryer or tray dryer

  • Sieve/mill

Procedure:

  • Blending: Dry blend this compound and intragranular excipients (diluent, binder, disintegrant) in a suitable mixer.

  • Granulation: While mixing, slowly add the granulating fluid to the powder blend to form a wet mass. The endpoint is reached when the mass has a "snowball" consistency.

  • Wet Milling: Pass the wet mass through a screen to produce discrete granules.

  • Drying: Dry the granules in a fluid bed dryer or tray dryer until the desired moisture content is achieved.

  • Dry Milling: Mill the dried granules to obtain a uniform particle size distribution.

  • Final Blending: Add the extragranular excipients (glidant, lubricant) to the dried granules and blend.

  • Compression: Compress the final blend into tablets using a tablet press.

Protocol 2: Formulation of this compound via Spray Drying

Objective: To produce an amorphous solid dispersion of this compound to potentially enhance solubility and bioavailability.

Materials and Equipment:

  • This compound (API)

  • Polymer (e.g., Hypromellose acetate succinate - HPMCAS, Povidone)

  • Solvent system (e.g., Acetone, methanol, water)

  • Spray dryer

  • Analytical balance

  • Magnetic stirrer

Procedure:

  • Solution Preparation: Dissolve this compound and the chosen polymer in the solvent system to form a clear solution.

  • Spray Dryer Setup: Set the spray dryer parameters, including inlet temperature, atomization gas flow rate, and solution feed rate. These parameters need to be optimized for this compound.

  • Spray Drying: Feed the solution into the spray dryer. The solvent evaporates rapidly, forming dry particles of the solid dispersion.

  • Powder Collection: Collect the spray-dried powder from the cyclone and collection vessel.

  • Secondary Drying (Optional): The collected powder may require further drying under vacuum to remove residual solvent.

  • Characterization: Characterize the resulting spray-dried dispersion for particle size, morphology, solid-state properties (amorphous vs. crystalline), and dissolution rate.

Visualizations

Signaling Pathway of this compound

Cadisegliatin_Mechanism cluster_liver Hepatocyte (Liver Cell) Glucose_blood Blood Glucose GLUT2 GLUT2 Transporter Glucose_blood->GLUT2 Uptake Glucose_cell Intracellular Glucose GLUT2->Glucose_cell Glucokinase Glucokinase (GK) Glucose_cell->Glucokinase Phosphorylation G6P Glucose-6-Phosphate Glucokinase->G6P Glycogen Glycogen (Storage) G6P->Glycogen Glycogenesis This compound This compound (Oral Administration) This compound->Glucokinase Activates

Caption: Mechanism of action of this compound in the liver.

Experimental Workflow for this compound Formulation Development

Formulation_Workflow cluster_preformulation Preformulation Studies cluster_wet Wet Granulation cluster_spray Spray Drying API_Char API Characterization (Solubility, Stability, Solid-State) Formulation_Strategy Formulation Strategy Selection API_Char->Formulation_Strategy Excipient_Comp Excipient Compatibility Studies Excipient_Comp->Formulation_Strategy WG_Dev Process Development & Parameter Optimization Formulation_Strategy->WG_Dev Wet Granulation SD_Dev Process Development & Parameter Optimization Formulation_Strategy->SD_Dev Spray Drying WG_Char Granule & Tablet Characterization WG_Dev->WG_Char Final_Formulation Final Dosage Form (Tablet/Capsule) WG_Char->Final_Formulation SD_Char SDD Characterization (Amorphous State, Dissolution) SD_Dev->SD_Char SD_Char->Final_Formulation Clinical_Studies Preclinical & Clinical Studies Final_Formulation->Clinical_Studies

Caption: General workflow for this compound oral formulation.

Logical Relationship of this compound Clinical Development

Clinical_Development Preclinical Preclinical Studies (Pharmacokinetics, Toxicology) Phase1 Phase 1 (Safety, Tolerability in Healthy Volunteers) Preclinical->Phase1 Phase2 Phase 2 (Efficacy, Dose-Ranging in T1D Patients - Simplici-T1) Phase1->Phase2 Phase3 Phase 3 (Confirmatory Efficacy & Safety in T1D Patients - CATT1) Phase2->Phase3 NDA New Drug Application (NDA) Submission to FDA Phase3->NDA Approval Regulatory Approval & Market Launch NDA->Approval

References

Application Notes and Protocols for Patient-Reported Outcomes and eDiary Use in Cadisegliatin Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the patient-reported outcomes (PROs) and the use of electronic diaries (eDiaries) in clinical trials of Cadisegliatin, a first-in-class oral, liver-selective glucokinase activator being investigated as an adjunct to insulin therapy for Type 1 Diabetes (T1D). The information is compiled from protocols and results of the Phase 2 (SimpliciT1) and the ongoing Phase 3 (CATT1) clinical trials.

Patient-Reported Outcomes in this compound Trials

The primary focus of patient-reported outcomes in the this compound clinical development program is the assessment of hypoglycemia, a major concern for individuals with T1D. Additionally, a general measure of quality of life has been assessed.

Key Patient-Reported Outcome Measures

The following table summarizes the key patient-reported outcomes collected in the SimpliciT1 and CATT1 trials.

Patient-Reported OutcomeTrialAssessment MethodKey Findings/Endpoints
Frequency of Hypoglycemic Events SimpliciT1 (Phase 2)Patient self-reporting of severe or symptomatic hypoglycemia.A 40% reduction in the frequency of severe or symptomatic hypoglycemia was observed in participants treated with this compound compared to placebo.[1]
Incidence of Hypoglycemic Events CATT1 (Phase 3)Primary endpoint measured as the number of Level 2 or Level 3 hypoglycemic events.[2][3] Data is collected via patient reporting through an eDiary and confirmed with continuous glucose monitoring (CGM).[4]To be determined upon trial completion.
Symptoms of Hypoglycemia and Diabetic Ketoacidosis (DKA) CATT1 (Phase 3)Daily self-reporting of specific symptoms via an eDiary.To be determined upon trial completion.
Quality of Life SimpliciT1 (Phase 2)A single-item Likert scale score to determine quality of life at the completion of the study.[5]Specific quantitative results from this measure have not been detailed in the available publications.
Experimental Protocol: Assessment of Patient-Reported Hypoglycemia

Objective: To capture the frequency and severity of patient-perceived hypoglycemic events.

Methodology (based on the SimpliciT1 study):

  • Patient Training: At the beginning of the trial, all participants are trained on the signs and symptoms of hypoglycemia and the procedures for self-monitoring of blood glucose (SMBG).

  • Event Definition: A symptomatic hypoglycemic event is defined as an event where the patient experiences symptoms consistent with hypoglycemia. A severe hypoglycemic event is defined as an event requiring assistance from another person to administer carbohydrates, glucagon, or other resuscitative actions.

  • Data Collection:

    • Participants are instructed to perform SMBG when they experience symptoms of hypoglycemia.

    • All symptomatic and severe hypoglycemic events are to be recorded by the participant. In the CATT1 trial, this is done through a dedicated eDiary.

  • Data Review: Reported events are reviewed by clinical site staff at each visit to ensure accuracy and completeness.

eDiary Utilization in this compound Clinical Trials

The CATT1 Phase 3 trial utilizes an electronic diary (eDiary) to collect real-time patient data, enhancing the accuracy and completeness of self-reported outcomes.

eDiary Data Collection Summary

The following data points are collected via the eDiary in the CATT1 trial:

  • Daily Study Drug Dosing: Confirmation of daily intake of the investigational product or placebo.

  • Insulin Usage: Daily doses of basal and bolus insulin.

  • Symptoms of Hypoglycemia: Recording of specific symptoms experienced.

  • Symptoms of Diabetic Ketoacidosis (DKA): Recording of any symptoms related to DKA.

Protocol for eDiary Implementation

The following provides a general protocol for the implementation of an eDiary in a clinical trial, based on best practices and the available information on the CATT1 trial.

  • Device Provision and Training:

    • Each participant is provided with a smartphone or a dedicated device with the eDiary application pre-installed.

    • Site staff provide comprehensive training to each participant on how to use the device and the eDiary application, including how to enter data, respond to alerts, and troubleshoot minor technical issues.

  • Daily Data Entry:

    • Participants are prompted at scheduled times each day to enter their dosing information and insulin usage.

    • Participants are instructed to enter any symptoms of hypoglycemia or DKA as they occur.

  • Alerts and Reminders:

    • The eDiary application is configured to send reminders to participants for scheduled data entry to improve compliance.

    • Alerts can be programmed to be sent to the clinical site if a participant reports a severe adverse event, such as a severe hypoglycemic event.

  • Data Transmission and Security:

    • Data entered into the eDiary is transmitted securely and in near real-time to a central database.

    • All data is encrypted and handled in compliance with regulatory requirements for patient data privacy.

  • Data Monitoring:

    • Clinical site staff can remotely monitor participant compliance with eDiary entries.

    • The data can be reviewed in near real-time to identify any potential safety signals or issues with data quality.

Visualizations

This compound Signaling Pathway

Cadisegliatin_Signaling_Pathway cluster_liver_cell Hepatocyte (Liver Cell) This compound This compound (Oral Drug) Glucokinase Glucokinase (GK) This compound->Glucokinase Activates Glucose Blood Glucose Glucokinase->Glucose G6P Glucose-6-Phosphate Glucose->G6P Phosphorylation Glycogen Glycogen (Stored Glucose) G6P->Glycogen Glycogenesis Bloodstream Bloodstream Bloodstream->Glucose Uptake into Liver caption This compound's Mechanism of Action in the Liver

Caption: this compound's Mechanism of Action in the Liver.

eDiary Experimental Workflow

eDiary_Workflow cluster_patient Patient Actions cluster_system eDiary System cluster_research Research Site Start Receives eDiary Device & Training Daily_Entry Daily Data Entry: - Dosing - Insulin Use Start->Daily_Entry Data_Transmission Secure Data Transmission Daily_Entry->Data_Transmission Symptom_Entry As-Needed Symptom Entry: - Hypoglycemia - DKA Symptoms Symptom_Entry->Data_Transmission Reminders Sends Daily Reminders Reminders->Daily_Entry Monitoring Remote Data Monitoring: - Compliance - Safety Signals Data_Transmission->Monitoring Review Data Review & Analysis Monitoring->Review caption eDiary Data Collection Workflow in this compound Trials

Caption: eDiary Data Collection Workflow in this compound Trials.

Logical Relationship of Patient-Reported Outcomes

PRO_Relationship cluster_direct_outcomes Directly Measured Patient-Reported Outcomes This compound This compound Treatment Hypo_Frequency Reduced Frequency of Hypoglycemic Events This compound->Hypo_Frequency Leads to Hypo_Symptoms Reduced Symptoms of Hypoglycemia This compound->Hypo_Symptoms Leads to QoL Improved Quality of Life Hypo_Frequency->QoL Contributes to Hypo_Symptoms->QoL Contributes to caption Relationship between this compound and PROs

Caption: Relationship between this compound and PROs.

References

Dosing and administration protocols for Cadisegliatin in clinical research

Author: BenchChem Technical Support Team. Date: November 2025

An Investigational Oral Adjunctive Therapy for Type 1 Diabetes

Introduction

Cadisegliatin (formerly known as TTP399) is an investigational, orally available, small molecule being developed as a potential first-in-class adjunctive therapy to insulin for individuals with Type 1 Diabetes (T1D).[1][2] Developed by vTv Therapeutics, it has received Breakthrough Therapy designation from the U.S. Food and Drug Administration (FDA).[3][4] The agent acts as a liver-selective glucokinase (GK) activator, aiming to improve glycemic control through an insulin-independent mechanism, thereby potentially reducing the risk of hypoglycemia.[1]

Mechanism of Action

Glucokinase is a pivotal enzyme in glucose metabolism, acting as a glucose sensor in hepatocytes (liver cells) and pancreatic β-cells. In the liver, activation of glucokinase enhances glucose uptake from the bloodstream and promotes its conversion into glycogen for storage. In individuals with Type 1 Diabetes, insulin signaling to the liver is impaired. This compound selectively activates glucokinase in the liver, which helps restore the liver's ability to manage blood glucose by taking up excess glucose when levels are high and releasing it when levels are low. This liver-selective action is designed to be independent of insulin secretion, a key differentiator from other non-selective glucokinase activators that carried a higher risk of hypoglycemia.

Fig. 1: Mechanism of Action of this compound in the Liver.

Clinical Research Dosing and Administration

This compound is administered orally as a pill. Clinical trial protocols, particularly the ongoing Phase 3 CATT1 trial, provide the most detailed publicly available information on its dosing and administration in a research setting.

Phase 3 Dosing Protocol (CATT1 Trial)

The CATT1 trial is a randomized, double-blind, placebo-controlled study designed to assess the efficacy and safety of this compound as an adjunctive therapy in adults with T1D.

ParameterDescription
Drug Product This compound (Oral Tablets)
Dosage Arms 1. 800 mg this compound, Once Daily (QD) 2. 800 mg this compound, Twice Daily (BID) 3. Placebo
Route Oral
Patient Population Adults (≥18 years) with a diagnosis of Type 1 Diabetes.
Background Therapy Participants continue treatment with either multiple daily insulin injections (MDI) or continuous subcutaneous insulin infusion (CSII).
Treatment Duration 26 weeks (6 months).

Experimental Protocols and Methodologies

The clinical investigation of this compound involves a structured workflow to ensure patient safety and to collect robust data on its efficacy and safety endpoints.

Study Workflow and Data Collection

The CATT1 trial follows a multi-stage protocol before and during the treatment period.

CATT1_Workflow arrow arrow Screening Screening Period (Up to 14 Days) Training Device Training & Insulin Adjustment (28 Days) Screening->Training Baseline Baseline Period (28 Days) Training->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (26 Weeks) Randomization->Treatment Arm1 Arm 1: 800 mg QD Arm2 Arm 2: 800 mg BID Arm3 Arm 3: Placebo FollowUp End of Study/ Follow-up Arm1->FollowUp Arm2->FollowUp Arm3->FollowUp

Fig. 2: Clinical Trial Workflow for the CATT1 Study.

Key Assessments and Endpoints

The trial is designed to measure specific outcomes to determine the drug's safety and effectiveness. All participants are provided with continuous glucose monitors (CGM) to gather detailed glycemic data.

Endpoint TypeMetricData Collection Method
Primary Incidence of Level 2 (glucose <54 mg/dL) and Level 3 (severe, requiring assistance) hypoglycemic events.Continuous Glucose Monitoring (CGM) data and patient-reported events.
Secondary Reduction in Hemoglobin A1c (HbA1c).Laboratory blood tests at specified intervals.
Secondary Time in Target Range (TIR) of glycemic control.Analysis of CGM data.
Secondary Incidence of Diabetic Ketoacidosis (DKA).Clinical assessment and laboratory tests (e.g., ketone meters).
Secondary Change in total daily insulin dose.Patient eDiary and insulin pump/pen data.
Safety General safety and tolerability.Adverse event monitoring, physical exams, and clinical laboratory tests.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

While specific PK/PD protocols for the Phase 3 trial are not detailed in the provided results, early development would have included studies like a human absorption, distribution, metabolism, and excretion (ADME) study to understand how the drug is processed by the body. Such studies are crucial for determining the appropriate dosing regimen and ensuring no unexpected metabolites are formed.

Summary of Clinical Efficacy (Phase 2 Data)

Results from the earlier Phase 2 Simplici-T1 study provided the rationale for advancing to Phase 3 trials.

OutcomeResult
HbA1c Reduction 0.36% reduction in patients treated with this compound and insulin compared to insulin alone.
Hypoglycemia 50% fewer symptomatic hypoglycemic episodes.
Diabetic Ketoacidosis No episodes of ketoacidosis were reported in the treatment group.
Insulin Dose 40% of patients treated with this compound experienced a reduction in their total daily insulin dose.

References

Non-clinical Safety and Toxicology Study Design for Cadisegliatin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadisegliatin (formerly TTP399) is a novel, orally available, liver-selective glucokinase activator under investigation as a potential adjunctive therapy to insulin for Type 1 Diabetes.[1][2] Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes. By selectively activating glucokinase in the liver, this compound aims to improve glycemic control by enhancing glucose uptake and glycogen synthesis, independent of insulin secretion. Non-clinical studies have been conducted and suggest that this compound may improve glycemic control through hepatic glucose uptake and glycogen storage. While specific proprietary data from these studies are not publicly available, this document outlines a representative non-clinical safety and toxicology study design for a compound like this compound, based on regulatory guidelines and data from the broader class of glucokinase activators.

Mechanism of Action: Liver-Selective Glucokinase Activation

This compound allosterically activates glucokinase, increasing its affinity for glucose. This leads to enhanced phosphorylation of glucose to glucose-6-phosphate in hepatocytes, which in turn promotes glycogen synthesis and glycolysis, thereby lowering blood glucose levels. Its liver-selectivity is a key feature, aiming to minimize the risk of hypoglycemia that has been observed with non-selective glucokinase activators which also act on the pancreas.

cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte Blood Glucose Blood Glucose Glucokinase (active) Glucokinase (active) Blood Glucose->Glucokinase (active) Substrate Hepatocyte Hepatocyte Blood Glucose->Hepatocyte Uptake This compound This compound Glucokinase (inactive) Glucokinase (inactive) This compound->Glucokinase (inactive) Allosteric Activation Glucokinase (inactive)->Glucokinase (active) Glucose-6-Phosphate Glucose-6-Phosphate Glucokinase (active)->Glucose-6-Phosphate Phosphorylation Glycogen Synthesis Glycogen Synthesis Glucose-6-Phosphate->Glycogen Synthesis Glycolysis Glycolysis Glucose-6-Phosphate->Glycolysis Lower Blood Glucose Lower Blood Glucose Glycogen Synthesis->Lower Blood Glucose Glycolysis->Lower Blood Glucose

Caption: Signaling pathway of this compound in hepatocytes.

Representative Non-Clinical Safety and Toxicology Program

A comprehensive non-clinical safety and toxicology program for an oral antidiabetic drug like this compound would typically include the following studies, conducted in compliance with Good Laboratory Practice (GLP) regulations.

Single-Dose Toxicity Studies

These studies aim to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration.

Table 1: Representative Single-Dose Toxicity Study Design

ParameterRodent (Rat)Non-Rodent (Dog)
Route of Administration Oral (gavage)Oral (capsule)
Dose Levels 0, 100, 300, 1000 mg/kg0, 50, 150, 500 mg/kg
Animals/Sex/Group 53
Observation Period 14 days14 days
Endpoints Clinical signs, body weight, mortality, gross pathology at necropsyClinical signs, body weight, mortality, gross pathology at necropsy
Hypothetical MTD > 1000 mg/kg> 500 mg/kg

Protocol: Single-Dose Oral Toxicity in Rats

  • Animal Model: Sprague-Dawley rats, 8-10 weeks old, of both sexes.

  • Acclimatization: Animals are acclimatized for at least 5 days before dosing.

  • Housing: Housed in environmentally controlled rooms with a 12-hour light/dark cycle, with access to standard chow and water ad libitum.

  • Dose Formulation: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Dosing: A single oral dose is administered by gavage. A control group receives the vehicle only.

  • Observations:

    • Mortality and clinical signs of toxicity are observed at 1, 2, 4, and 6 hours post-dose and then daily for 14 days.

    • Body weights are recorded prior to dosing and on days 7 and 14.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the 14-day observation period.

Repeated-Dose Toxicity Studies

These studies evaluate the toxicological profile of this compound following repeated administration over a defined period.

Table 2: Representative Repeated-Dose Toxicity Study Summary

Study TypeSpeciesDurationDose Levels (mg/kg/day)RouteHypothetical NOAEL (mg/kg/day)Key Findings
Sub-chronic Rat13 weeks0, 30, 100, 300Oral100At 300 mg/kg/day: mild, reversible liver enzyme elevation.
Sub-chronic Dog13 weeks0, 10, 30, 100Oral30At 100 mg/kg/day: mild gastrointestinal intolerance.
Chronic Rat26 weeks0, 20, 60, 200Oral60At 200 mg/kg/day: adaptive liver changes (hypertrophy) with no evidence of hepatocellular injury.
Chronic Dog39 weeks0, 5, 15, 50Oral15At 50 mg/kg/day: intermittent, mild elevations in triglycerides. This is a known class effect for some glucokinase activators.

Protocol: 13-Week Oral Toxicity Study in Dogs

  • Animal Model: Beagle dogs, approximately 6-9 months old, of both sexes.

  • Housing: Housed individually in pens with access to water ad libitum and fed a standard canine diet.

  • Dosing: this compound is administered daily in gelatin capsules.

  • In-life Assessments:

    • Daily clinical observations.

    • Weekly detailed clinical examinations, body weight, and food consumption.

    • Ophthalmology examinations pre-study and at termination.

    • Electrocardiograms (ECGs) pre-study and at specified intervals.

    • Hematology, clinical chemistry, and urinalysis at baseline and at weeks 4 and 13.

  • Toxicokinetics: Blood samples are collected at specified time points to determine systemic exposure to this compound and its major metabolites.

  • Pathology:

    • Full necropsy on all animals at termination.

    • Organ weights are recorded.

    • A comprehensive list of tissues is collected and preserved for histopathological examination.

cluster_dosing Dosing Phase (e.g., 13 weeks) cluster_terminal Terminal Procedures Acclimatization Acclimatization Baseline Measurements Baseline Measurements Acclimatization->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Group 1 (Control) Group 1 (Control) Randomization->Group 1 (Control) Group 2 (Low Dose) Group 2 (Low Dose) Randomization->Group 2 (Low Dose) Group 3 (Mid Dose) Group 3 (Mid Dose) Randomization->Group 3 (Mid Dose) Group 4 (High Dose) Group 4 (High Dose) Randomization->Group 4 (High Dose) Daily Dosing Daily Dosing Group 4 (High Dose)->Daily Dosing In-life Assessments In-life Assessments Daily Dosing->In-life Assessments Terminal Procedures Terminal Procedures In-life Assessments->Terminal Procedures Necropsy Necropsy Organ Weights Organ Weights Necropsy->Organ Weights Histopathology Histopathology Organ Weights->Histopathology

Caption: Experimental workflow for a repeated-dose toxicity study.

Genotoxicity Studies

A battery of tests to assess the potential of this compound to induce genetic mutations or chromosomal damage.

Table 3: Representative Genotoxicity Study Battery

Assay TypeTest SystemMetabolic ActivationHypothetical Result
Bacterial Reverse Mutation (Ames) S. typhimurium, E. coliWith and without S9Negative
In vitro Chromosomal Aberration Human peripheral blood lymphocytesWith and without S9Negative
In vivo Micronucleus Rodent (mouse or rat) bone marrowN/ANegative

Protocol: In Vitro Bacterial Reverse Mutation Assay (Ames Test)

  • Test Strains: A set of tester strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.

  • Method: The plate incorporation method is used. This compound, at a range of concentrations, is mixed with the bacterial tester strain and, for tests with metabolic activation, a liver homogenate (S9 fraction). This mixture is then plated on minimal agar.

  • Incubation: Plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to grow on minimal media) is counted. A significant, dose-related increase in revertant colonies compared to the negative control indicates a positive result.

Carcinogenicity Studies

Long-term studies to evaluate the carcinogenic potential of this compound. These are typically required for drugs intended for chronic use.

Table 4: Representative Carcinogenicity Study Design

ParameterRodent (Rat)Rodent (Mouse)
Duration 2 years2 years
Route of Administration Dietary admixtureDietary admixture
Dose Levels 0, 10, 30, 100 mg/kg/day0, 20, 60, 200 mg/kg/day
Animals/Sex/Group 5050
Endpoints Survival, clinical signs, body weight, food consumption, palpable masses, hematology, gross and microscopic pathologySurvival, clinical signs, body weight, food consumption, palpable masses, hematology, gross and microscopic pathology
Hypothetical Outcome No evidence of carcinogenicityNo evidence of carcinogenicity
Reproductive and Developmental Toxicity Studies

A series of studies to assess the potential effects of this compound on fertility, embryonic and fetal development, and pre- and postnatal development.

Table 5: Representative Reproductive and Developmental Toxicity Studies

StudySpeciesDosing PeriodKey EndpointsHypothetical NOAEL (mg/kg/day)
Fertility and Early Embryonic Development RatPre-mating through implantationMating performance, fertility, implantation, early embryonic survivalMaternal: 100; Fetal: 300
Embryo-Fetal Development RatOrganogenesis (Gestation Day 6-17)Maternal toxicity, fetal viability, external, visceral, and skeletal malformationsMaternal: 100; Fetal: 300
Embryo-Fetal Development RabbitOrganogenesis (Gestation Day 7-19)Maternal toxicity, fetal viability, external, visceral, and skeletal malformationsMaternal: 50; Fetal: 150
Pre- and Postnatal Development RatImplantation through lactationMaternal toxicity, parturition, lactation, pup viability, growth, and development (including neurobehavioral)Maternal: 100; F1: 300
Safety Pharmacology Studies

These studies investigate the potential adverse effects of this compound on vital organ systems.

Table 6: Representative Safety Pharmacology Core Battery

SystemAssaySpeciesKey Parameters MeasuredHypothetical Outcome
Central Nervous System Irwin Test or Functional Observational BatteryRatBehavior, autonomic function, sensorimotor coordination, body temperatureNo adverse effects at therapeutically relevant exposures.
Cardiovascular System In vitro hERG assayN/AInhibition of the hERG potassium channel currentNo significant inhibition at concentrations well above the therapeutic plasma concentrations.
Cardiovascular System In vivo telemetry studyDogBlood pressure, heart rate, ECG intervals (including QT)No clinically relevant changes in cardiovascular parameters.
Respiratory System Whole-body plethysmographyRatRespiratory rate, tidal volume, minute volumeNo adverse effects on respiratory function.
Local Tolerance Studies

These studies are generally integrated into the repeated-dose toxicity studies and assess any local irritation at the site of administration. For an oral drug like this compound, this involves careful examination of the gastrointestinal tract during necropsy and histopathology.

Disclaimer: The quantitative data and specific findings presented in the tables are hypothetical and for illustrative purposes only. The actual non-clinical safety profile of this compound is determined by the results of studies conducted by the manufacturer and reviewed by regulatory agencies.

References

Troubleshooting & Optimization

Overcoming Cadisegliatin solubility and formulation challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cadisegliatin. The information is designed to address potential challenges related to its solubility and formulation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound (formerly known as TTP399) is an orally available, small molecule that acts as a liver-selective glucokinase activator.[1][2][3] Glucokinase is a key enzyme in the liver that plays a crucial role in glucose homeostasis. By activating glucokinase, this compound enhances the liver's ability to take up and store glucose, thereby improving glycemic control.[4] This mechanism is independent of insulin, making it a promising adjunctive therapy for type 1 diabetes.

Q2: What is the clinical development status of this compound?

A2: this compound is currently in Phase 3 clinical trials as an adjunctive therapy to insulin for individuals with Type 1 Diabetes Mellitus. It has been granted Breakthrough Therapy designation by the U.S. Food and Drug Administration (FDA).

Q3: Are there any known stability issues with this compound?

A3: While specific stability data is not publicly available, as a small molecule, it is advisable to store this compound according to the supplier's recommendations, typically in a cool, dry, and dark place. For solutions, it is recommended to prepare them fresh for each experiment. One supplier suggests that stock solutions can be stored at -80°C for 6 months or -20°C for 1 month, protected from light.

Q4: What are the potential benefits of this compound in Type 1 Diabetes management?

A4: Clinical studies suggest that this compound may improve glycemic control and reduce the incidence of hypoglycemia in people with type 1 diabetes. By acting selectively on the liver, it helps to regulate blood glucose levels without depending on insulin.

Troubleshooting Guide: Overcoming Solubility and Formulation Challenges

Researchers may encounter challenges with the solubility of this compound in aqueous solutions for in vitro and in vivo experiments. This guide provides potential solutions to these issues.

Problem 1: Poor dissolution of this compound powder in aqueous buffers.

  • Possible Cause: Intrinsic low aqueous solubility of the small molecule.

  • Troubleshooting Steps:

    • pH Adjustment: Systematically vary the pH of the buffer. Many small molecules exhibit pH-dependent solubility.

    • Co-solvents: Introduce a water-miscible organic co-solvent. Start with low percentages (e.g., 1-5%) of solvents like DMSO, ethanol, or PEG 400 and gradually increase if necessary.

    • Surfactants: Utilize non-ionic surfactants such as Tween® 80 or Polysorbate 20 at concentrations above their critical micelle concentration (CMC) to enhance solubility through micellar solubilization.

    • Particle Size Reduction: If working with the solid form, consider techniques like micronization to increase the surface area for dissolution, though this does not increase equilibrium solubility.

Problem 2: Precipitation of this compound observed during cell-based assays.

  • Possible Cause: The final concentration of this compound in the cell culture medium exceeds its solubility limit, potentially due to the presence of salts and proteins.

  • Troubleshooting Steps:

    • Vehicle Control: Ensure the vehicle (solvent) used to dissolve this compound is not causing the precipitation and is well-tolerated by the cells.

    • Lower Concentration: Test a range of lower concentrations to find the highest workable concentration that does not lead to precipitation.

    • Complexation: Investigate the use of cyclodextrins (e.g., HP-β-CD) to form inclusion complexes, which can significantly increase the aqueous solubility of hydrophobic drugs.

    • Serum Concentration: Evaluate the effect of serum concentration in the media, as drug-protein interactions can either increase or decrease solubility.

Problem 3: Inconsistent results in animal studies due to poor oral bioavailability.

  • Possible Cause: Low solubility and/or poor dissolution rate in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Formulation Strategies:

      • Nanosuspensions: Prepare a nanosuspension of this compound to increase the surface area and dissolution velocity.

      • Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic carrier (e.g., PVP, PEG) to improve its dissolution rate.

      • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulate this compound in a lipid-based system to enhance its absorption.

    • Excipient Selection: Carefully select excipients that can improve wetting and disintegration of the formulation.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents

Solvent SystemTemperature (°C)Maximum Solubility (mg/mL)
Deionized Water25< 0.1
Phosphate-Buffered Saline (pH 7.4)25< 0.1
0.1 N HCl250.5
0.1 N NaOH250.2
10% DMSO in PBS (pH 7.4)252.5
5% Tween® 80 in Water251.8
10% HP-β-CD in Water255.0

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Determination of this compound Solubility by HPLC

  • Objective: To determine the equilibrium solubility of this compound in a given solvent.

  • Materials: this compound powder, selected solvents, HPLC system, centrifuge, 2 mL vials.

  • Method:

    • Add an excess amount of this compound powder to a vial containing 1 mL of the test solvent.

    • Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples at 10,000 rpm for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it with the mobile phase.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of dissolved this compound.

    • Compare the concentration to a standard curve to calculate the solubility in mg/mL.

Protocol 2: Preparation of a this compound Nanosuspension by Wet Milling

  • Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate.

  • Materials: this compound powder, stabilizer (e.g., Poloxamer 188), purified water, high-pressure homogenizer or bead mill.

  • Method:

    • Prepare a pre-suspension by dispersing this compound and the stabilizer in water using a high-shear mixer.

    • Mill the pre-suspension using a bead mill with zirconium oxide beads until the desired particle size is achieved.

    • Alternatively, pass the pre-suspension through a high-pressure homogenizer for a specified number of cycles.

    • Monitor the particle size distribution using a laser diffraction particle size analyzer.

    • The target particle size is typically in the range of 100-300 nm for improved bioavailability.

    • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Visualizations

Cadisegliatin_Signaling_Pathway cluster_liver_cell Hepatocyte (Liver Cell) Glucose High Blood Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Enters cell This compound This compound (Oral) GK Glucokinase (GK) This compound->GK Activates GLUT2->GK Glucose G6P Glucose-6-Phosphate GK->G6P Phosphorylates Glycogen Glycogen (Storage) G6P->Glycogen Glycogenesis experimental_workflow start Start: Poorly Soluble This compound solubility_screening Solubility Screening (pH, Co-solvents, Surfactants) start->solubility_screening decision Solubility Adequate? solubility_screening->decision formulation Advanced Formulation (Nanosuspension, Solid Dispersion) decision->formulation No in_vitro In Vitro Testing (Cell-based Assays) decision->in_vitro Yes formulation->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo end End: Optimized Formulation in_vivo->end logical_relationship cluster_problem Problem cluster_consequence Consequence cluster_solution Solution low_solubility Low Aqueous Solubility poor_dissolution Poor Dissolution low_solubility->poor_dissolution Leads to low_bioavailability Low Oral Bioavailability poor_dissolution->low_bioavailability Results in formulation_strategies Formulation Strategies (e.g., Nanosizing, SEDDS) formulation_strategies->low_bioavailability Improves

References

Addressing analytical challenges in Cadisegliatin ADME studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address analytical challenges that researchers, scientists, and drug development professionals may encounter during the Absorption, Distribution, Metabolism, and Excretion (ADME) studies of Cadisegliatin (also known as TTP399).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel, orally administered small molecule that functions as a liver-selective glucokinase activator.[1][2] It enhances the activity of glucokinase in the liver, which improves glycemic control by increasing hepatic glucose uptake and promoting glycogen storage.[3][4] This action is independent of insulin.[3]

Q2: What was the significant analytical challenge reported during this compound's human ADME studies?

A2: A significant challenge was the discovery of an unknown chromatographic signal during a human ADME study. This signal could not be resolved or identified using standard mass spectrometry techniques, which led to a temporary clinical hold by the U.S. Food and Drug Administration (FDA).

Q3: How was the issue of the unresolved chromatographic signal addressed?

A3: The clinical hold was lifted after vTv Therapeutics submitted a complete response to the FDA, which concluded that the observed chromatographic signal was an "experimental artifact". To characterize the signal, the FDA had required a single in vitro study.

Q4: Have any significant safety issues been identified in past clinical studies of this compound?

A4: No, according to vTv Therapeutics, past clinical studies involving over 500 subjects who received the drug for up to six months did not reveal any clinically concerning safety issues.

Troubleshooting Guide: Unresolved Chromatographic Signals

A primary challenge documented in this compound's ADME program was an unresolved chromatographic signal, later identified as an experimental artifact. This guide provides a systematic approach to investigating and resolving similar issues.

Problem: An unknown and unresolved peak is detected in a chromatographic run during sample analysis.

Workflow for Investigating an Unknown Chromatographic Signal

cluster_0 Phase 1: Initial Verification cluster_1 Phase 2: Sample & System Investigation cluster_2 Phase 3: Advanced Characterization cluster_3 Phase 4: Conclusion A Unknown Peak Detected B Confirm Peak Repeatability (Re-inject same sample) A->B C Analyze Blank Samples (Solvent, matrix) B->C D Peak in Blank? C->D Check Results E Source is Contamination (System, solvent, glassware) D->E Yes F Peak only in Sample? D->F No G Hypothesize Source: - Metabolite - Degradant - Co-eluting substance - Matrix effect F->G Yes H High-Resolution Mass Spec (HRMS) for accurate mass G->H I Tandem MS (MS/MS) for fragmentation pattern G->I J Change Chromatographic Conditions (Column, mobile phase) G->J K In Vitro Incubation (e.g., hepatocytes) G->K L Identify Structure H->L I->L J->L K->L M Characterize as Artifact (e.g., container leaching, ex vivo degradation) L->M N Confirm as Metabolite/ Degradant L->N

Caption: Workflow for troubleshooting unknown chromatographic signals.

Troubleshooting Step Action Expected Outcome / Next Step
1. Verify System Suitability Inject a standard solution and a blank (injection solvent).Pass: System is performing as expected. Proceed to Step 2. Fail: The peak is present in the blank, indicating system contamination. Clean the injection port, column, and solvent lines.
2. Assess Sample Matrix Prepare and inject a blank matrix sample (e.g., plasma, urine from a drug-naive source).Peak Present: The interference is from the biological matrix or an artifact introduced during sample preparation (e.g., from collection tubes, reagents). Peak Absent: The signal is related to the drug or its metabolites. Proceed to Step 3.
3. Evaluate Sample Stability Re-analyze samples that have been stored for a known duration and compare with freshly prepared samples.Peak Increases with Time: Suggests a degradation product. Review sample collection and storage procedures. No Change: Degradation is less likely. Proceed to Step 4.
4. Modify Chromatographic Method Change the analytical column (different stationary phase), mobile phase composition, or gradient.Peak Separates from Analyte: Confirms a co-eluting substance. Peak Behaves Similarly to Analyte: May suggest an isomer or a closely related metabolite. Proceed to Step 5.
5. Employ High-Resolution Mass Spectrometry (HRMS) Analyze the sample using an HRMS instrument (e.g., Q-TOF, Orbitrap).Provides an accurate mass measurement of the unknown peak, allowing for the prediction of its elemental composition. This is a critical step in distinguishing a metabolite from an unrelated artifact.
6. Perform Tandem Mass Spectrometry (MS/MS) Isolate the unknown peak and subject it to collision-induced dissociation to obtain a fragmentation pattern.The fragmentation pattern provides structural information that can be compared to the parent drug to identify it as a metabolite or used to elucidate the structure of an unknown compound.
7. Conduct In Vitro Studies As requested by the FDA for this compound, perform an in vitro study (e.g., incubation with liver microsomes or hepatocytes).Peak is Formed: Confirms the peak is a metabolite. Peak is Not Formed: The signal is likely an artifact of the in vivo study or the analytical process itself (e.g., an "experimental artifact").

Experimental Protocols

The following are representative protocols for key ADME studies. These are generalized methodologies and should be adapted for specific experimental conditions.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
  • Objective: To determine the rate of metabolic turnover of this compound in HLM.

  • Materials: this compound, Human Liver Microsomes (pooled), NADPH regenerating system, phosphate buffer, control compounds (e.g., testosterone, verapamil), quenching solution (e.g., ice-cold acetonitrile).

  • Procedure:

    • Pre-incubate HLM in phosphate buffer at 37°C.

    • Initiate the reaction by adding this compound and the NADPH regenerating system.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction in each aliquot by adding the quenching solution.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. The slope of the linear regression provides the elimination rate constant, which is used to calculate in vitro half-life and intrinsic clearance.

Protocol 2: Plasma Protein Binding by Equilibrium Dialysis
  • Objective: To determine the fraction of this compound bound to plasma proteins.

  • Materials: this compound, control plasma (human), dialysis device with semi-permeable membrane, phosphate-buffered saline (PBS).

  • Procedure:

    • Spike plasma with this compound.

    • Load the spiked plasma into one chamber of the dialysis device and PBS into the other chamber.

    • Incubate the device at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of this compound in both samples by LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) using the formula: fu = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber].

Quantitative Data Summary (Illustrative)

The following tables contain representative data and do not reflect actual results from this compound studies.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Humans

ParameterUnitValue (Example)Description
Tmax hours2.0Time to reach maximum plasma concentration.
Cmax ng/mL1500Maximum observed plasma concentration.
AUC(0-inf) ng*h/mL12500Area under the plasma concentration-time curve.
t1/2 hours8.5Elimination half-life.
fu %5Fraction of drug unbound to plasma proteins.

Table 2: Illustrative Metabolite Profile in Human Plasma

Metabolite IDProposed BiotransformationRelative Abundance (%)
M1Oxidation15
M2Glucuronidation8
M3N-dealkylation3
Parent - 74

Visualizations

This compound Mechanism of Action

cluster_0 Hepatocyte (Liver Cell) This compound This compound (Oral Drug) GK Glucokinase (GK) This compound->GK Activates G6P Glucose-6-Phosphate GK->G6P Glucose Blood Glucose Glucose->G6P Phosphorylation Hepatocyte Hepatocyte Glycogen Glycogen (Storage) G6P->Glycogen Glycogenesis Bloodstream Bloodstream

Caption: this compound activates glucokinase in liver cells.

Drug-Drug Interaction (DDI) Study Logic

A Is this compound a substrate, inhibitor, or inducer of CYP enzymes or transporters? B In Vitro Screening (Microsomes, Hepatocytes) A->B C Potential for DDI identified? B->C D No significant interaction predicted. Low risk. C->D No E Yes, significant interaction predicted. C->E Yes F Design Clinical DDI Study (e.g., with probe substrate/inhibitor) E->F G Assess PK changes of This compound and/or co-administered drug F->G H Determine clinical significance and need for dose adjustment G->H

References

Investigating unexpected chromatographic signals in Cadisegliatin analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected chromatographic signals during the analysis of Cadisegliatin.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected peaks in our chromatogram during this compound analysis. What are the common causes?

A1: Unexpected chromatographic signals, often referred to as ghost peaks or artifacts, can arise from various sources.[1][2] Common causes include:

  • Contamination: Impurities in the mobile phase, solvents, or glassware can introduce extraneous peaks.[3] Contamination may also originate from the instrument itself, such as from pump seals or the injector.[2][4]

  • Sample Degradation: this compound may degrade under certain conditions, leading to the formation of new products that appear as extra peaks.

  • System Suitability Issues: Problems with the HPLC/UPLC system, such as leaks, column degradation, or detector malfunction, can manifest as unexpected signals.

  • Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.

Q2: We heard about a clinical trial for this compound that was put on hold due to an "unresolved chromatographic signal." What was the nature of this signal?

A2: In July 2024, the U.S. Food and Drug Administration (FDA) placed a clinical hold on the this compound program due to a chromatographic signal detected in a human absorption, distribution, metabolism, and excretion (ADME) study that could not be immediately identified by standard mass spectroscopy. However, in March 2025, the FDA lifted the clinical hold after vTv Therapeutics provided a comprehensive response clarifying that the signal was an "experimental artifact" and not a metabolite or a safety concern.

Q3: How can we differentiate between a genuine impurity and an experimental artifact?

A3: Differentiating between a true analyte and an artifact requires a systematic approach:

  • Blank Injections: Injecting a blank solvent that has been through the same sample preparation steps can help identify peaks originating from the solvent or sample handling.

  • Systematic Troubleshooting: A thorough investigation of the instrument, mobile phase, and column can help rule out system-related artifacts.

  • Orthogonal Techniques: Employing a different analytical technique, such as mass spectrometry (MS), can provide structural information to help identify the unknown peak.

Q4: What are the potential degradation pathways for this compound that could lead to unexpected peaks?

A4: While specific public data on the forced degradation of this compound is limited, SGLT2 inhibitors as a class can be susceptible to degradation under certain stress conditions. Potential degradation pathways could include hydrolysis of the glycosidic bond or oxidation of the thiophene ring, leading to the formation of degradation products that would appear as separate peaks in the chromatogram. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are typically performed to identify potential degradation products.

Troubleshooting Guides for Unexpected Chromatographic Signals

Guide 1: Mobile Phase and Solvent Issues
Symptom Potential Cause Troubleshooting Steps
Ghost peaks appear in blank injections. Mobile phase contamination.Prepare fresh mobile phase using high-purity solvents and reagents. Filter the mobile phase through a 0.22 µm filter.
Baseline noise or drift. Incomplete degassing of the mobile phase.Degas the mobile phase using sonication, vacuum filtration, or an inline degasser.
Shifting retention times. Inconsistent mobile phase composition or pH.Ensure accurate preparation of the mobile phase. If using a buffer, verify the pH.
Guide 2: HPLC/UPLC System and Column Issues
Symptom Potential Cause Troubleshooting Steps
Broad or tailing peaks. Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Split peaks. Channeling in the column bed or a partially blocked frit.Reverse flush the column (if recommended by the manufacturer). If the issue is not resolved, the column may need to be replaced.
Carryover of peaks from previous injections. Inadequate needle wash or contaminated injector.Optimize the needle wash procedure with a strong solvent. Clean the injector port and rotor seal.
Sudden appearance of multiple peaks. Air bubbles in the system.Purge the pump to remove air bubbles. Check for leaks in the system.
Guide 3: Sample-Related Issues
Symptom Potential Cause Troubleshooting Steps
New peaks appear over time in prepared samples. Sample degradation.Analyze samples as soon as possible after preparation. Store samples at a low temperature and protect from light if necessary.
Poor peak shape for the main analyte. Sample solvent is too strong.Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.
Extraneous peaks in the sample but not in the blank. Contamination during sample preparation.Use clean glassware and high-purity solvents for sample preparation.

Experimental Protocols

Representative HPLC Method for this compound Analysis

This method is a representative protocol based on common practices for the analysis of SGLT2 inhibitors and should be optimized and validated for your specific application.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 225 nm
Sample Diluent Acetonitrile:Water (50:50, v/v)

Visualizations

TroubleshootingWorkflow start Unexpected Peak Observed blank_injection Inject Blank Solvent start->blank_injection peak_present_blank Peak Present in Blank? blank_injection->peak_present_blank mobile_phase_check Investigate Mobile Phase - Prepare fresh - Check solvent purity - Degas properly peak_present_blank->mobile_phase_check Yes peak_not_present_blank Peak Absent in Blank peak_present_blank->peak_not_present_blank No system_check Investigate HPLC/UPLC System - Check for leaks - Purge pump - Clean injector mobile_phase_check->system_check artifact Likely an Artifact system_check->artifact sample_prep_check Investigate Sample Preparation - Check for contamination - Evaluate sample stability peak_not_present_blank->sample_prep_check carryover_check Check for Carryover - Inject multiple blanks after a concentrated sample sample_prep_check->carryover_check degradation_check Consider Sample Degradation - Analyze freshly prepared sample carryover_check->degradation_check impurity Potential Impurity or Degradant degradation_check->impurity

Caption: Troubleshooting workflow for unexpected chromatographic signals.

DegradationPathway This compound This compound Hydrolysis Hydrolytic Degradation This compound->Hydrolysis Acid/Base Oxidation Oxidative Degradation This compound->Oxidation Oxidizing Agent Photolysis Photolytic Degradation This compound->Photolysis UV Light

Caption: Potential degradation pathways for this compound.

References

Optimizing Cadisegliatin Dosage to Minimize Hypoglycemia Risk: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating Cadisegliatin (TTP399). The following troubleshooting guides and frequently asked questions (FAQs) are designed to support the optimization of this compound dosage in experimental settings, with a primary focus on minimizing the risk of hypoglycemia.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (formerly TTP399) is an investigational, orally administered, liver-selective glucokinase activator.[1] Its primary mechanism of action is to enhance the activity of glucokinase, a key enzyme in the liver that acts as a glucose sensor and facilitates the conversion of glucose to glucose-6-phosphate.[2] By activating glucokinase, this compound promotes glucose uptake by the liver from the bloodstream and its subsequent storage as glycogen. This action helps to regulate blood glucose levels.

Q2: What is the rationale for using this compound as an adjunct to insulin therapy in Type 1 Diabetes (T1D)?

A2: In individuals with T1D, insulin therapy is essential but can be challenging to manage, with a significant risk of hypoglycemic events. This compound's liver-selective action offers a complementary mechanism to insulin. By promoting hepatic glucose uptake in a glucose-dependent manner, it has the potential to improve glycemic control and reduce the incidence of hypoglycemia, a common and serious complication of insulin therapy.[3]

Q3: What were the key findings from the Phase 2 Simplici-T1 trial regarding this compound's effect on hypoglycemia?

A3: The Phase 2 Simplici-T1 trial demonstrated that adjunctive therapy with this compound in patients with T1D resulted in a statistically significant 40% reduction in the frequency of hypoglycemic events compared to placebo. Furthermore, the study showed a reduction in HbA1c levels and an increase in the time spent in the normal glycemic range.

Q4: What dosages of this compound are being investigated in the Phase 3 CATT1 clinical trial?

A4: The Phase 3 CATT1 (this compound as Adjunctive Therapy to Insulin in Participants With Type 1 Diabetes) trial is evaluating two dosage regimens of this compound: 800 mg administered once daily (QD) and 800 mg administered twice daily (BID), compared to a placebo group.

Q5: What is the primary endpoint of the Phase 3 CATT1 trial?

A5: The primary efficacy endpoint of the CATT1 trial is the incidence of Level 2 (clinically significant hypoglycemia, blood glucose <54 mg/dL) or Level 3 (severe hypoglycemia requiring external assistance) hypoglycemic events in participants treated with this compound compared to those receiving placebo.

Data Presentation

Table 1: Summary of Key Quantitative Data from the Phase 2 Simplici-T1 Trial of this compound (TTP399)

ParameterThis compound (800 mg QD)Placebop-valueReference(s)
Reduction in Hypoglycemic Events40% reduction vs. placebo--
Change in HbA1c (Part 1)-0.7%-0.03
Change in HbA1c (Part 2, placebo-subtracted)-0.32%-0.001
Increase in Daily Time in Range (70-180 mg/dL)~2 hours-0.03
Reduction in Daily Mealtime Bolus Insulin Dose11% - 23%4%0.02

Note: The Phase 3 CATT1 trial is ongoing, and as of late 2025, the results have not yet been publicly released. The primary endpoint of this trial is the incidence of Level 2 or Level 3 hypoglycemia.

Experimental Protocols

1. Protocol for In Vivo Assessment of Hypoglycemia Risk

This protocol outlines a general procedure for evaluating the hypoglycemic potential of this compound in a preclinical animal model of Type 1 Diabetes.

  • Model: Streptozotocin (STZ)-induced diabetic mice or rats.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

  • Grouping:

    • Vehicle control (e.g., 0.5% methylcellulose)

    • This compound low dose (e.g., dose scaling from human equivalent)

    • This compound high dose (e.g., 800 mg/kg, scaled)

    • Insulin-only control

    • This compound + Insulin

  • Procedure:

    • Fast animals for 4-6 hours.

    • Administer this compound or vehicle via oral gavage.

    • Administer a standardized dose of insulin subcutaneously 30 minutes after this compound administration.

    • Monitor blood glucose levels at baseline (t=0) and at regular intervals (e.g., 15, 30, 60, 90, 120, 180, 240 minutes) post-insulin injection using a handheld glucometer.

    • Record the incidence and severity of hypoglycemic events (blood glucose < 54 mg/dL).

    • Observe animals for clinical signs of hypoglycemia (e.g., lethargy, seizures).

  • Data Analysis: Compare the nadir blood glucose, the area under the curve for glucose, and the frequency of hypoglycemic events between groups.

2. Protocol for Continuous Glucose Monitoring (CGM) Data Analysis

This protocol provides a framework for analyzing CGM data from clinical or preclinical studies investigating this compound.

  • Data Collection: Utilize a continuous glucose monitoring system to collect interstitial glucose readings at regular intervals (e.g., every 5 minutes) for the duration of the study.

  • Data Preprocessing:

    • Calibrate CGM data with self-monitoring of blood glucose (SMBG) readings as per the manufacturer's instructions.

    • Address any data gaps or artifacts according to a predefined statistical analysis plan.

  • Key Metrics for Analysis:

    • Time in Range (TIR): Percentage of time spent within the target glycemic range (e.g., 70-180 mg/dL).

    • Time Below Range (TBR): Percentage of time spent below the hypoglycemic threshold (e.g., <70 mg/dL and <54 mg/dL).

    • Time Above Range (TAR): Percentage of time spent in hyperglycemia.

    • Glycemic Variability: Calculated using metrics such as standard deviation (SD) or coefficient of variation (CV) of glucose readings.

    • Mean Amplitude of Glycemic Excursions (MAGE): Measures the average magnitude of significant glucose fluctuations.

  • Statistical Analysis: Compare the changes in these metrics from baseline and between treatment groups using appropriate statistical tests (e.g., t-tests, ANOVA, mixed-effects models).

Mandatory Visualizations

Signaling_Pathway cluster_blood Bloodstream cluster_liver Hepatocyte (Liver Cell) Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Enters cell Glucokinase Glucokinase G6P Glucose-6-P Glucokinase->G6P Phosphorylation Glycogen Glycogen G6P->Glycogen Glycogenesis This compound This compound This compound->Glucokinase Activates

Caption: this compound's Mechanism of Action in the Liver.

Experimental_Workflow start Start: T1D Animal Model or Human Subjects screening Screening & Baseline Data Collection start->screening randomization Randomization screening->randomization group_A Group A: this compound (e.g., 800mg QD) randomization->group_A Arm 1 group_B Group B: this compound (e.g., 800mg BID) randomization->group_B Arm 2 group_C Group C: Placebo randomization->group_C Arm 3 treatment Treatment Period (e.g., 12-26 weeks) group_A->treatment group_B->treatment group_C->treatment cgm Continuous Glucose Monitoring (CGM) treatment->cgm smbg Self-Monitoring of Blood Glucose (SMBG) treatment->smbg data_analysis Data Analysis (TIR, TBR, Hypoglycemia Events) cgm->data_analysis smbg->data_analysis end Endpoint: Assess Hypoglycemia Risk data_analysis->end

Caption: Clinical Trial Workflow for this compound.

Troubleshooting Guides

Issue 1: High Variability in Blood Glucose Readings

  • Possible Cause: Inconsistent timing of drug administration, feeding, or insulin injection.

  • Troubleshooting Steps:

    • Ensure strict adherence to the dosing and feeding schedule.

    • Standardize the route and technique of administration for both this compound and insulin.

    • Verify the calibration and proper functioning of glucometers or CGM devices.

    • In animal studies, ensure homogenous mixing of the drug formulation.

Issue 2: Unexpectedly High Incidence of Hypoglycemia

  • Possible Cause: Incorrect dosage calculation, synergistic effects with other medications, or compromised hepatic function in the experimental model.

  • Troubleshooting Steps:

    • Double-check all dosage calculations and dilutions.

    • Review the literature for potential drug-drug interactions with this compound or other glucokinase activators.

    • Assess baseline liver function in animal models to ensure there are no pre-existing conditions that could affect drug metabolism.

    • Consider a dose-response study to identify a more optimal therapeutic window with a lower risk of hypoglycemia.

Issue 3: Lack of Efficacy (No Significant Change in Glycemic Control)

  • Possible Cause: Poor oral bioavailability of the formulation, rapid metabolism of the compound, or a suboptimal dosage.

  • Troubleshooting Steps:

    • Verify the stability and solubility of the this compound formulation.

    • Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the chosen experimental model.

    • Consider alternative dosing regimens (e.g., twice daily instead of once daily) to maintain therapeutic drug levels.

    • Ensure that the experimental model is appropriate and displays the expected diabetic phenotype.

Issue 4: Discrepancies Between CGM and SMBG Data

  • Possible Cause: Physiological lag time between interstitial and blood glucose, CGM sensor calibration issues, or interference with the CGM sensor.

  • Troubleshooting Steps:

    • Account for the typical 5-15 minute lag time of CGM readings, especially during periods of rapid glucose change.

    • Ensure regular and accurate calibration of the CGM device with a reliable SMBG meter.

    • Check for any substances or conditions that might interfere with the CGM sensor's accuracy (e.g., certain medications, pressure on the sensor).

    • Follow the manufacturer's guidelines for sensor placement and maintenance.

References

Strategies to mitigate potential off-target effects of Cadisegliatin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cadisegliatin (TTP399). This resource is designed to assist researchers, scientists, and drug development professionals in their experimental work with this novel, liver-selective glucokinase activator. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a liver-selective glucokinase (GK) activator.[1][2][3] It binds to an allosteric site on the GK enzyme, enhancing its activity.[1] This increases the liver's capacity to sense and take up glucose from the blood, particularly in response to high glucose levels, and store it as glycogen.[4] Notably, its action is independent of insulin.

Q2: What is the main therapeutic application of this compound currently under investigation?

A2: this compound is being investigated as a potential first-in-class oral adjunctive therapy to insulin for the treatment of Type 1 Diabetes (T1D). Its primary goal in this context is to improve glycemic control and, importantly, to reduce the incidence of hypoglycemic events (low blood sugar), which are a common and serious complication of insulin therapy.

Q3: What are the key clinical findings regarding this compound's effect on hypoglycemia?

A3: Clinical studies have shown that this compound, when used with insulin in patients with T1D, significantly reduces hypoglycemic events. For instance, the Phase 2 SimpliciT1 study reported a 40% reduction in hypoglycemic events compared to placebo. Another report from a phase 2 study noted a 50% reduction in symptomatic episodes.

Q4: Has this compound shown any effect on HbA1c levels?

A4: Yes, in addition to reducing hypoglycemia, clinical data indicates that this compound can lead to modest improvements in long-term glycemic control. A phase 2 study showed that this compound combined with insulin reduced hemoglobin A1C by 0.36% compared with insulin alone.

Q5: I came across information about a clinical hold on this compound by the FDA. What was the issue and how was it resolved?

A5: In July 2024, the FDA placed a clinical hold on the this compound program due to the detection of an unidentified chromatographic signal in a human absorption, distribution, metabolism, and excretion (ADME) study. The hold was lifted in March 2025 after vTv Therapeutics, the developer, submitted a comprehensive response demonstrating that the signal was an "experimental artifact" and not related to the drug substance or a metabolite. This means the signal was likely due to a defect in the experimental process, such as contamination or equipment failure.

Troubleshooting Guides

Issue 1: Unexpected Peaks or Signals in Chromatographic Analysis (e.g., HPLC, LC-MS)

You may encounter unexpected signals during the analytical characterization of this compound, similar to the "experimental artifact" that led to the temporary FDA clinical hold.

Possible Causes and Mitigation Strategies:

  • Contamination: The signal could originate from solvents, glassware, sample handling, or the analytical instrument itself.

    • Troubleshooting Steps:

      • Run a blank injection (mobile phase only) to check for system contamination.

      • Use fresh, high-purity solvents and reagents.

      • Ensure meticulous cleaning of all glassware and sample vials.

      • Analyze a placebo or vehicle control sample to rule out excipient interference.

  • Mobile Phase Interaction: The unexpected signal may be a result of an interaction between this compound and the mobile phase components.

    • Troubleshooting Steps:

      • Systematically vary the mobile phase composition (e.g., pH, organic solvent ratio).

      • Try a different column with a different stationary phase chemistry.

  • Compound Instability: this compound might degrade under certain analytical conditions (e.g., temperature, pH).

    • Troubleshooting Steps:

      • Protect the sample from light and maintain it at a controlled, cool temperature.

      • Analyze samples immediately after preparation.

      • Perform forced degradation studies to identify potential degradation products and their chromatographic signatures.

Issue 2: Inconsistent Results in In Vitro Glucokinase Activation Assays

Variability in assay results can hinder the accurate assessment of this compound's potency and efficacy.

Possible Causes and Mitigation Strategies:

  • Enzyme Activity: The activity of the recombinant glucokinase can vary between batches or due to storage conditions.

    • Troubleshooting Steps:

      • Aliquot the enzyme upon receipt and store it at the recommended temperature (typically -80°C). Avoid repeated freeze-thaw cycles.

      • Always run a positive control (a known GK activator, if available) and a negative control (vehicle) to benchmark enzyme activity.

      • Qualify each new batch of enzyme to ensure its activity is within an acceptable range.

  • Assay Conditions: Sub-optimal concentrations of substrates (glucose, ATP) or cofactors can affect results.

    • Troubleshooting Steps:

      • Ensure substrate concentrations are at or near the Km for glucokinase to maximize sensitivity to activators.

      • Double-check the final concentrations of all reagents in the assay well.

      • Maintain a consistent temperature and incubation time for all experiments.

  • Compound Precipitation: this compound may precipitate at higher concentrations in the assay buffer.

    • Troubleshooting Steps:

      • Determine the solubility of this compound in your assay buffer.

      • Visually inspect the highest concentration wells for any signs of precipitation.

      • If solubility is an issue, consider adding a small, well-tolerated percentage of a solubilizing agent like DMSO, ensuring the final concentration does not inhibit the enzyme.

Quantitative Data Summary

Table 1: Summary of Clinical Trial Results for this compound (Adjunctive to Insulin in T1D)

ParameterResultStudy PhaseReference
Reduction in Hypoglycemic Events 40% reduction vs. placeboPhase 2 (SimpliciT1)
Reduction in Symptomatic Episodes 50% reduction vs. insulin alonePhase 2
Change in Hemoglobin A1c (HbA1c) 0.36% reduction vs. insulin alonePhase 2
Diabetic Ketoacidosis (DKA) No increased risk observedMechanistic Study
Tolerability Well-tolerated in over 500 subjects for up to 6 monthsMultiple Studies

Experimental Protocols

Protocol: In Vitro Glucokinase (GK) Activation Assay

This protocol describes a general method to assess the ability of this compound to activate the glucokinase enzyme by measuring the production of glucose-6-phosphate (G6P), which is coupled to the reduction of NADP+ to NADPH by G6P dehydrogenase.

Materials:

  • Recombinant human glucokinase

  • This compound (and vehicle control, e.g., DMSO)

  • Glucose

  • ATP (Adenosine triphosphate)

  • NADP+ (Nicotinamide adenine dinucleotide phosphate)

  • G6P-DH (Glucose-6-phosphate dehydrogenase)

  • Assay buffer (e.g., HEPES buffer with MgCl2, KCl, and DTT)

  • 384-well microplate (black, clear bottom)

  • Microplate reader capable of measuring fluorescence or absorbance at ~340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound in 100% DMSO. Create a serial dilution series of the compound. Prepare working solutions of glucose, ATP, NADP+, and G6P-DH in the assay buffer.

  • Assay Reaction Setup:

    • Add 5 µL of assay buffer to all wells.

    • Add 1 µL of this compound dilution or control (e.g., DMSO) to the appropriate wells.

    • Add 5 µL of the enzyme solution (glucokinase and G6P-DH mix) to all wells.

    • Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction:

    • Add 10 µL of the substrate solution (glucose, ATP, NADP+ mix) to all wells to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-set to 30°C.

    • Measure the increase in NADPH by monitoring absorbance at 340 nm (or fluorescence at Ex/Em ~340/460 nm) every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the data to the vehicle control.

    • Plot the percent activation against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration).

Visualizations

cluster_blood Bloodstream cluster_liver Hepatocyte (Liver Cell) HighGlucose High Blood Glucose GLUT2 GLUT2 Transporter HighGlucose->GLUT2 Enters Liver Cell GK Glucokinase (GK) GLUT2->GK Glucose G6P Glucose-6-Phosphate GK->G6P Phosphorylation (Rate-Limiting Step) Glycogen Glycogen (Storage) G6P->Glycogen This compound This compound This compound->GK Allosteric Activation

Caption: this compound's mechanism of action in a liver cell.

Start Unexpected Peak Observed in LC-MS CheckBlank Inject Blank (Mobile Phase Only) Start->CheckBlank Decision1 Peak Present? CheckBlank->Decision1 Source1 Source is System/ Solvent Contamination Decision1->Source1 Yes CheckVehicle Inject Vehicle/ Placebo Control Decision1->CheckVehicle No Decision2 Peak Present? CheckVehicle->Decision2 Source2 Source is Excipient/ Matrix Component Decision2->Source2 Yes InvestigateCompound Investigate Compound (Forced Degradation) Decision2->InvestigateCompound No Source3 Source is Degradant/ Impurity InvestigateCompound->Source3

Caption: Workflow for troubleshooting an unexpected analytical peak.

Insulin Insulin Therapy Hypoglycemia Risk of Hypoglycemia Insulin->Hypoglycemia Potential Side Effect GlucoseHomeostasis Improved Glucose Homeostasis Insulin->GlucoseHomeostasis Works with This compound This compound (GK Activator) LiverUptake Enhanced Liver Glucose Uptake & Storage This compound->LiverUptake Promotes LiverUptake->GlucoseHomeostasis Leads to ReducedHypo Reduced Hypoglycemia Risk GlucoseHomeostasis->ReducedHypo Mitigates

Caption: Logic of using this compound to mitigate hypoglycemia.

References

Technical Support Center: Enhancing Oral Bioavailability of Cadisegliatin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on oral formulations of Cadisegliatin. The information is presented in a question-and-answer format to directly address common challenges encountered during formulation development and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as TTP399) is an investigational, orally active, liver-selective glucokinase activator.[1][2][3] Glucokinase is a key enzyme in the liver that plays a crucial role in regulating glucose metabolism.[2] By activating glucokinase, this compound aims to restore the liver's natural ability to take up and store glucose, thereby improving glycemic control in individuals with diabetes.[4] This liver-selective action is a strategy to reduce the risk of hypoglycemia that has been associated with non-selective glucokinase activators.

Q2: Why is improving the oral bioavailability of this compound important?

A2: Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. For a drug to be effective when taken as a pill, it must be adequately absorbed from the gastrointestinal (GI) tract into the bloodstream. Poor oral bioavailability can lead to insufficient drug concentration at the target site (the liver, in the case of this compound), resulting in reduced efficacy and high variability in patient response. Enhancing bioavailability is crucial for developing a reliable and effective oral dosage form.

Q3: What are the primary challenges to achieving high oral bioavailability for a drug like this compound?

A3: For many new chemical entities, including small molecules like this compound, the primary challenges are often poor aqueous solubility and/or low intestinal permeability. A drug must first dissolve in the fluids of the GI tract to be absorbed. Subsequently, it must be able to pass through the intestinal wall to enter the bloodstream. These two factors are the cornerstones of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability characteristics.

Q4: What general strategies can be employed to improve the oral bioavailability of this compound?

A4: A variety of formulation strategies can be used to overcome solubility and permeability challenges. These can be broadly categorized as:

  • Physical Modifications: Techniques like particle size reduction (micronization, nanosuspension) to increase the surface area for dissolution, and creating amorphous solid dispersions to improve solubility.

  • Chemical Modifications: While less common in late-stage development, creating prodrugs to enhance permeability is a potential strategy.

  • Formulation-based Approaches: This is the most common strategy and includes:

    • Use of excipients: Incorporating solubilizing agents, surfactants, and polymers.

    • Lipid-based drug delivery systems (LBDDS): Formulating the drug in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS). These systems can maintain the drug in a solubilized state in the GI tract.

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.

Troubleshooting Guide

Scenario 1: Low aqueous solubility of this compound is observed during pre-formulation studies.

  • Question: My initial experiments show that this compound has very low solubility in aqueous media, which is likely to limit its oral absorption. What steps should I take?

  • Answer: Low aqueous solubility is a common challenge for many new drug candidates. A systematic approach to solubility enhancement should be initiated:

    • Particle Size Reduction: Consider micronization or creating a nanosuspension. Reducing the particle size increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate.

    • Solid Dispersions: Prepare an amorphous solid dispersion by combining this compound with a hydrophilic polymer carrier. This technique prevents the drug from crystallizing and maintains it in a higher energy, more soluble amorphous state.

    • pH Modification: Investigate the pH-solubility profile of this compound. If it is an ionizable compound, adjusting the microenvironment pH within the formulation using acidic or basic excipients can improve its solubility.

    • Co-solvents: Experiment with the use of co-solvents, which are water-miscible solvents that can increase the solubility of poorly soluble drugs.

    • Surfactants: Screen various non-ionic surfactants, which can form micelles to encapsulate the drug and increase its apparent solubility.

Scenario 2: An initial formulation of this compound shows good dissolution in vitro but poor bioavailability in vivo.

  • Question: My this compound tablet formulation dissolves well in the lab, but animal studies show low and variable plasma concentrations. What could be the issue?

  • Answer: This discrepancy often points towards a permeability issue or in-vivo precipitation.

    • Assess Permeability: The drug may have low intestinal permeability. An in vitro Caco-2 permeability assay is a standard method to assess a compound's potential for intestinal absorption and to determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

    • Investigate In-Vivo Precipitation: Although the drug dissolves in the controlled environment of a dissolution apparatus, it may be precipitating in the complex environment of the GI tract upon dilution and pH changes. Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are particularly effective at preventing precipitation and maintaining the drug in a solubilized state for absorption.

    • Permeation Enhancers: If low permeability is confirmed, consider incorporating permeation enhancers into the formulation. These are excipients that can transiently and reversibly open the tight junctions between intestinal cells or interact with cell membranes to facilitate drug transport.

Scenario 3: High variability is observed in the pharmacokinetic data from animal studies.

  • Question: The plasma concentration of this compound varies significantly between individual animals in my bioavailability study. How can I address this?

  • Answer: High inter-subject variability can undermine the reliability of your data and complicate clinical development. The source of this variability often lies in the formulation's interaction with physiological variables.

    • Food Effects: The presence or absence of food can significantly alter the GI environment (pH, motility, bile secretion) and impact drug absorption. Conduct bioavailability studies in both fasted and fed states to understand the extent of the food effect. Formulations like SEDDS can often mitigate food effects.

    • Robustness of the Formulation: The formulation may not be robust enough to handle the physiological variations between subjects. Re-evaluate your formulation strategy. Amorphous solid dispersions and lipid-based systems are generally considered more robust approaches for poorly soluble drugs.

    • Gastrointestinal Transit Time: Differences in gastric emptying and intestinal transit times can contribute to variability. While difficult to control, some formulation strategies, such as gastro-retentive systems, can be explored, though these are more complex.

Data Presentation: Excipients for Oral Bioavailability Enhancement

The following table summarizes common excipients used to improve the oral bioavailability of poorly soluble drugs.

Excipient Class Function Mechanism of Action Examples References
Fillers/Diluents Increase bulk for handling and processing.Provides mass and improves powder flow and compression.Microcrystalline Cellulose (MCC), Lactose, Dicalcium Phosphate
Binders Hold tablet ingredients together.Provides cohesion to powders to form granules.Polyvinylpyrrolidone (PVP), Starch, Hydroxypropyl Cellulose
Disintegrants Promote tablet breakup in the GI tract.Swell or wick in water to break the tablet apart, increasing surface area for dissolution.Croscarmellose Sodium, Sodium Starch Glycolate, Crospovidone
Solubilizers/Surfactants Increase the solubility of the drug.Reduce surface tension and/or form micelles to solubilize the drug.Polysorbates (e.g., Tween 80), Sorbitan esters (Span), Poloxamers
Polymers (for Solid Dispersions) Stabilize the drug in an amorphous state.Forms a solid solution or dispersion, preventing crystallization and enhancing dissolution.PVP, Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)
Lipids/Oils (for LBDDS) Solubilize lipophilic drugs.Act as a vehicle to dissolve the drug and facilitate emulsification in the gut.Medium-chain triglycerides (MCTs), Castor oil, Oleic acid
Permeation Enhancers Improve drug transport across the intestinal epithelium.Reversibly alter the integrity of the intestinal barrier.Medium-chain fatty acids (e.g., Capric acid), Chitosan derivatives

Experimental Protocols

Protocol 1: Screening for Solubility-Enhancing Formulations

Objective: To identify a promising formulation approach (e.g., solid dispersion, lipid-based system) for enhancing the aqueous solubility of this compound.

Methodology:

  • Baseline Solubility: Determine the equilibrium solubility of crystalline this compound in various aqueous media (e.g., pH 1.2, 4.5, and 6.8 buffers) to simulate the GI tract.

  • Solid Dispersion Screening:

    • Select a range of polymers (e.g., PVP K30, HPMCAS, Soluplus®).

    • Prepare solid dispersions of this compound with each polymer at different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5) using a solvent evaporation or spray drying method.

    • Characterize the resulting powders using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm an amorphous state.

    • Perform kinetic solubility/dissolution tests on the most promising amorphous dispersions in a biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid).

  • Lipid-Based Formulation Screening:

    • Determine the solubility of this compound in various oils (e.g., MCTs, long-chain triglycerides), surfactants (e.g., Cremophor® EL, Labrasol®), and co-solvents (e.g., Transcutol®, Propylene Glycol).

    • Construct pseudo-ternary phase diagrams to identify self-emulsifying regions for different combinations of oil, surfactant, and co-solvent.

    • Prepare several prototype Self-Emulsifying Drug Delivery System (SEDDS) formulations containing this compound.

    • Evaluate the self-emulsification performance by adding the SEDDS to water and measuring the resulting droplet size and polydispersity index (PDI).

  • Data Analysis: Compare the dissolution profiles and maximum apparent solubility from the solid dispersions and SEDDS formulations to the baseline solubility of the crystalline drug. Select the most promising formulation strategy for further development.

Protocol 2: In Vitro Intestinal Permeability Assessment using Caco-2 Monolayers

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate of efflux transporters.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days until they form a differentiated monolayer.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values within the established range for the laboratory.

  • Permeability Assay (Bidirectional Transport):

    • Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Apical to Basolateral (A-to-B) Transport: Add the dosing solution to the apical (upper) chamber of the Transwell® insert. Collect samples from the basolateral (lower) chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes).

    • Basolateral to Apical (B-to-A) Transport: Add the dosing solution to the basolateral chamber and collect samples from the apical chamber at the same time points.

    • To investigate active efflux, perform the transport studies in the presence and absence of a broad-spectrum efflux pump inhibitor (e.g., verapamil for P-gp).

  • Sample Analysis: Quantify the concentration of this compound in all collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio (ER) as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio greater than 2 suggests that the compound is subject to active efflux.

Visualizations

Cadisegliatin_Mechanism cluster_blood Bloodstream cluster_liver Liver Cell (Hepatocyte) High Blood Glucose High Blood Glucose Glucose Glucose High Blood Glucose->Glucose Enters Liver Cell This compound This compound Glucokinase Glucokinase (Inactive) This compound->Glucokinase Activates Active_GK Glucokinase (Active) G6P Glucose-6-Phosphate Active_GK->G6P Glucose->Glucokinase Substrate Glucose->Active_GK Phosphorylation Glycogen Glycogen (Storage) G6P->Glycogen Glycogenesis Bioavailability_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing Start Poorly Soluble/ Permeable API (this compound) Sol_Screen Solubility Enhancement Screening Start->Sol_Screen Perm_Screen Permeability Enhancement Screening Start->Perm_Screen Lead_Form Lead Formulation Selection Sol_Screen->Lead_Form Perm_Screen->Lead_Form Dissolution Dissolution Testing (e.g., USP II) Lead_Form->Dissolution Permeability Permeability Assay (e.g., Caco-2) Lead_Form->Permeability Animal_PK Animal Pharmacokinetic (PK) Study Dissolution->Animal_PK Proceed if release is adequate Permeability->Animal_PK Proceed if permeability is adequate Bioavailability Assess Bioavailability (AUC, Cmax) Animal_PK->Bioavailability Bioavailability->Lead_Form Iterate/Optimize if low

References

Troubleshooting inconsistencies in Cadisegliatin in vitro assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistencies in in vitro assay results for Cadisegliatin.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a liver-selective allosteric activator of the enzyme glucokinase (GK).[1][2] It enhances the enzyme's activity, leading to increased glucose phosphorylation in hepatocytes. This promotes hepatic glucose uptake and glycogen storage.[2] this compound is being investigated as an oral adjunctive therapy to insulin for type 1 diabetes.

Q2: I am not seeing any activity with this compound in my SGLT1 transporter assay. Why?

This is expected. This compound is a glucokinase activator, not an SGLT1 inhibitor. Therefore, it will not show activity in an SGLT1 transporter assay. To measure the in vitro activity of this compound, a glucokinase activation assay should be used.

An unexpected chromatographic signal was the reason for a temporary clinical hold by the FDA for this compound. The issue was later resolved, with the signal being identified as an "experimental artifact". This highlights the importance of carefully validating your analytical methods. If you observe an unexpected peak, consider the following:

  • Mobile phase composition: Ensure the mobile phase is correctly prepared and of high purity.

  • Column integrity: The column may be degrading or contaminated.

  • Sample degradation: this compound may be unstable in your sample solvent or under your storage conditions.

  • Contamination: The sample may be contaminated.

It is recommended to re-prepare all solutions and re-evaluate the analytical method.

Q4: Can this compound be used in cell-based assays with pancreatic β-cells?

While this compound is liver-selective, some glucokinase activators can have effects on pancreatic β-cells, potentially leading to hypoglycemia. If you are using this compound in a β-cell line, be aware of potential off-target effects and carefully titrate the concentration.

Troubleshooting Inconsistent Glucokinase Assay Results

Inconsistencies in glucokinase activation assays can arise from various factors related to the enzyme, the compound, the assay conditions, or the detection method.

Problem Area 1: Issues with the Glucokinase Enzyme
Observed Problem Potential Cause Recommended Solution
Low or no enzyme activity Inactive enzyme due to improper storage or handling.Ensure the enzyme is stored at the correct temperature and handled according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Incorrect enzyme concentration.Verify the protein concentration of your enzyme stock and ensure you are using the correct final concentration in the assay.
High background signal Contamination of the enzyme preparation with other enzymes (e.g., ATPases).Use a highly purified glucokinase preparation. Include a control with no substrate to measure background ATPase activity.
Variable enzyme activity between experiments Inconsistent enzyme preparation.Use a single lot of enzyme for a set of experiments. If using a new lot, perform a bridging study to compare its activity to the previous lot.
Problem Area 2: Issues with this compound
Observed Problem Potential Cause Recommended Solution
Lower than expected potency (high EC50) Compound precipitation: this compound may not be fully soluble in the assay buffer at the tested concentrations.Visually inspect the assay plate for precipitates. Determine the aqueous solubility of this compound in your assay buffer. Consider using a lower concentration range or adding a co-solvent (ensure the co-solvent does not affect enzyme activity).
Compound instability: this compound may be degrading in the assay buffer.Assess the stability of this compound in the assay buffer over the time course of the experiment.
High variability in results Inaccurate compound concentration: Errors in serial dilutions.Prepare fresh serial dilutions for each experiment and use calibrated pipettes.
Interaction with assay components: this compound may interact with the plate material or other reagents.Test for non-specific binding to the assay plate. Ensure all reagents are compatible with the compound.
Problem Area 3: Assay Conditions and Protocol
Observed Problem Potential Cause Recommended Solution
Non-linear reaction kinetics Substrate depletion: The reaction is running for too long, and the substrate concentration is no longer saturating.Measure the initial reaction velocity. Optimize the incubation time to ensure the reaction is in the linear range.
Incorrect buffer pH or ionic strength: The assay conditions are not optimal for glucokinase activity.Ensure the assay buffer is at the optimal pH and ionic strength for glucokinase.
High well-to-well variability Inconsistent temperature: Temperature fluctuations across the assay plate.Ensure the plate is incubated at a constant and uniform temperature.
Pipetting errors: Inaccurate or inconsistent dispensing of reagents.Use calibrated pipettes and proper pipetting techniques.
Problem Area 4: Detection Method (Fluorometric Assays)
Observed Problem Potential Cause Recommended Solution
High background fluorescence Autofluorescence of this compound or other components: The compound or other reagents may be fluorescent at the excitation/emission wavelengths used.Measure the fluorescence of a solution containing only this compound in the assay buffer. If it is fluorescent, consider using a different detection method or shifting the excitation/emission wavelengths.
Contaminated reagents or buffer. Use high-purity reagents and freshly prepared buffers.
Signal quenching Inner filter effect: High concentrations of the compound or other components absorb the excitation or emission light.Test for quenching by measuring the fluorescence of a known concentration of the fluorescent product in the presence and absence of this compound. If quenching is observed, use a lower concentration of the compound.

Quantitative Data Summary

Table 1: Typical Kinetic Parameters for Human Glucokinase

ParameterValueConditions
S0.5 (Glucose)~7 mmol/LpH 7.4, 37°C
Hill Coefficient~1.7pH 7.4, 37°C
VmaxVaries with enzyme preparation and assay conditions-

Note: These are approximate values and can vary depending on the specific experimental conditions.

Table 2: Expected Effects of a Glucokinase Activator like this compound

ParameterExpected Change
S0.5 (Glucose)Decrease
VmaxIncrease
Hill CoefficientDecrease (curve becomes more hyperbolic)

The magnitude of these changes will depend on the concentration of this compound used.

Experimental Protocols

Coupled Fluorometric Glucokinase Activation Assay

This protocol is based on the principle of a coupled enzyme reaction where the product of the glucokinase reaction, glucose-6-phosphate (G6P), is used as a substrate for glucose-6-phosphate dehydrogenase (G6PDH), which in turn reduces NADP+ to NADPH. The fluorescence of NADPH is then measured.

Materials:

  • Recombinant human glucokinase

  • This compound

  • D-Glucose

  • Adenosine 5'-triphosphate (ATP)

  • Magnesium Chloride (MgCl2)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.4, 100 mM KCl, 5 mM DTT)

  • 96-well black, clear-bottom assay plates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.

    • Prepare stock solutions of glucose, ATP, MgCl2, and NADP+ in assay buffer.

    • Prepare a working solution of G6PDH in assay buffer.

    • Prepare a working solution of glucokinase in assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add the following in order:

      • Assay Buffer

      • This compound or vehicle control

      • Glucose

      • MgCl2

      • NADP+

      • G6PDH

    • Initiate the reaction by adding a mixture of ATP and glucokinase.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence of NADPH (Excitation: ~340 nm, Emission: ~460 nm) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V0) from the linear portion of the kinetic curve for each well.

    • Plot the V0 against the concentration of this compound to generate a dose-response curve.

    • Calculate the EC50 value for this compound.

Visualizations

Cadisegliatin_Troubleshooting_Workflow start Inconsistent In Vitro Results check_assay Verify Assay Type: Glucokinase Activation Assay? start->check_assay enzyme_issues Investigate Enzyme: - Activity - Concentration - Purity check_assay->enzyme_issues Yes analytical_issues Validate Analytical Method: - Chromatography - Mass Spectrometry check_assay->analytical_issues No (e.g., ADME) compound_issues Investigate this compound: - Solubility - Stability - Purity enzyme_issues->compound_issues condition_issues Review Assay Conditions: - Buffer (pH, ions) - Temperature - Incubation Time compound_issues->condition_issues detection_issues Check Detection System: - Autofluorescence - Quenching - Reader Settings condition_issues->detection_issues end Consistent Results detection_issues->end analytical_issues->end

Caption: Troubleshooting workflow for inconsistent this compound in vitro assay results.

Glucokinase_Signaling_Pathway cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Glucose_blood Glucose GLUT2 GLUT2 Transporter Glucose_blood->GLUT2 Enters cell Glucose_cell Glucose GLUT2->Glucose_cell GK Glucokinase (GK) Glucose_cell->GK G6P Glucose-6-Phosphate (G6P) GK->G6P Phosphorylates Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis This compound This compound This compound->GK Activates

Caption: Simplified signaling pathway of glucokinase activation by this compound in a hepatocyte.

References

Managing and interpreting "experimental artifacts" in Cadisegliatin research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cadisegliatin. The following information is designed to help manage and interpret potential experimental artifacts.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Question: We are observing an unexpected decrease in cell viability in our in vitro assays at high concentrations of this compound. Is this indicative of off-target toxicity?

Answer: While off-target effects are a possibility with any compound, the observed decrease in cell viability at high concentrations may be an experimental artifact related to altered cellular metabolism. This compound, as a potent SGLT2 inhibitor, can significantly impact glucose uptake in certain cell lines.

Troubleshooting Guide:

  • Confirm SGLT2 expression: Verify the expression of SGLT2 in your cell line using qPCR or Western blot. The effects of this compound are dependent on the presence of this transporter.

  • Adjust glucose concentration in media: Cells highly dependent on SGLT2 for glucose uptake may be starved of their primary energy source. Try supplementing your culture media with higher concentrations of glucose to see if this rescues the viability phenotype.

  • Control for osmolarity: Ensure that the vehicle control and the this compound-containing media have equivalent osmolarity, as high concentrations of any dissolved substance can induce osmotic stress.

  • Use an alternative viability assay: Some viability assays, such as those based on metabolic activity (e.g., MTT, MTS), can be directly affected by altered glucose metabolism. Consider using an assay that measures membrane integrity (e.g., LDH release or trypan blue exclusion) to confirm the results.

2. Question: Our in vivo studies show significant variability in blood glucose-lowering effects between individual animals in the same treatment group. What could be causing this?

Answer: Variability in the pharmacodynamic response to this compound in vivo can stem from several factors, including physiological differences between animals and technical aspects of the experiment.

Troubleshooting Guide:

  • Standardize fasting protocols: Ensure all animals are subjected to the same fasting and feeding schedule, as prandial state can significantly influence blood glucose levels and the apparent efficacy of this compound.

  • Monitor water intake: SGLT2 inhibition can induce osmotic diuresis. Differences in water intake can affect hydration status, renal function, and drug clearance, leading to variability. Ensure ad libitum access to water and consider monitoring intake.

  • Assess renal function: Baseline differences in glomerular filtration rate (GFR) among animals can impact the amount of glucose filtered and subsequently acted upon by this compound in the proximal tubules. Consider measuring baseline creatinine or BUN to assess renal health.

  • Acclimatize animals to handling: Stress induced by handling and blood sampling can cause transient hyperglycemia, masking the effect of the drug. Ensure all animals are properly acclimatized to the experimental procedures.

3. Question: We are seeing an increase in urinary ketone bodies in our animal models treated with this compound, even in the absence of significant hypoglycemia. Is this a direct off-target effect of the drug?

Answer: The observation of increased urinary ketones is a known class effect of SGLT2 inhibitors and is not typically considered an off-target effect. By promoting glucosuria, this compound reduces the body's utilization of glucose for energy, leading to a metabolic shift towards fatty acid oxidation and subsequent ketogenesis.

Management and Interpretation:

  • Contextualize the finding: This is an expected physiological response to SGLT2 inhibition. It reflects a systemic shift in energy metabolism.

  • Monitor relevant biomarkers: In addition to urinary ketones, measure plasma levels of beta-hydroxybutyrate, free fatty acids, and glucagon to gain a more complete picture of the metabolic changes.

  • Consider the animal model: The degree of ketogenesis can vary depending on the species and underlying metabolic state of the animal model (e.g., lean vs. diabetic).

Experimental Protocols

Protocol 1: Assessing Off-Target Cytotoxicity using a Panel of Cell Lines

  • Cell Culture: Culture a panel of cell lines (e.g., HEK293, HepG2, and a selected cancer cell line) in their recommended media. Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture media to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells.

  • Treatment: Remove the old media and add the media containing the different concentrations of this compound. Include a vehicle-only control group. Incubate the plates for 48 hours.

  • Viability Assessment (LDH Assay):

    • Collect the cell culture supernatant.

    • Use a commercially available LDH cytotoxicity assay kit.

    • Follow the manufacturer's instructions to measure the amount of LDH released into the supernatant, which is proportional to the number of dead cells.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a known cytotoxic agent). Plot the concentration-response curve to determine the CC50 (concentration causing 50% cytotoxicity).

Data Presentation

Table 1: Comparative Cytotoxicity of this compound in Various Cell Lines

Cell LineSGLT2 ExpressionThis compound CC50 (µM)Positive Control (Doxorubicin) CC50 (µM)
HEK293Low> 1000.8
HepG2Low> 1001.2
Pancreatic Cancer (PANC-1)Moderate75.40.9
Renal Proximal Tubule (HK-2)High52.11.5

Table 2: Effect of Glucose Supplementation on this compound-Induced Cytotoxicity in HK-2 Cells

This compound (µM)Standard Glucose (5.5 mM) % ViabilityHigh Glucose (25 mM) % Viability
1098.299.1
2570.395.4
5051.588.7
10035.880.2

Visualizations

cluster_workflow Troubleshooting Workflow: Unexpected In Vitro Cytotoxicity A Unexpected Cytotoxicity Observed with this compound B Is the Cell Line SGLT2-Expressing? A->B C Potential Off-Target Effect or Non-Specific Toxicity B->C No D Potential Artifact of Altered Glucose Metabolism B->D Yes E Experiment: Supplement Media with High Glucose D->E F Is Cytotoxicity Rescued? E->F G Confirm with Alternative Viability Assay (e.g., LDH) F->G No H Conclusion: Artifact Due to Metabolic Starvation F->H Yes I Conclusion: Likely True Off-Target Cytotoxicity G->I

Caption: Logic diagram for troubleshooting unexpected cytotoxicity.

cluster_pathway Simplified Signaling Pathway of SGLT2 Inhibition Drug This compound SGLT2 SGLT2 Transporter (Proximal Tubule) Drug->SGLT2 Inhibits Reabsorption Glucose Reabsorption from Filtrate SGLT2->Reabsorption Mediates Glucosuria Increased Urinary Glucose Excretion (Glucosuria) SGLT2->Glucosuria Inhibition Leads to BloodGlucose Decreased Blood Glucose Levels Reabsorption->BloodGlucose Maintains Glucosuria->BloodGlucose Metabolism Shift to Fat Metabolism BloodGlucose->Metabolism Reduced Glucose Utilization Promotes Ketones Increased Ketone Production Metabolism->Ketones

Caption: this compound's mechanism and metabolic consequences.

Dose-escalation study design for optimizing Cadisegliatin safety and efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing and conducting dose-escalation studies for Cadisegliatin (formerly TTP399).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it influence dose selection?

A1: this compound is a novel, orally available, liver-selective glucokinase (GK) activator.[1] Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in hepatocytes.[1] By allosterically binding to and activating hepatic GK, this compound enhances glucose uptake and glycogen synthesis in the liver, thereby lowering blood glucose levels in a glucose-dependent manner.[1][2] This liver-selective action is designed to minimize the risk of hypoglycemia compared to non-selective glucokinase activators.[1] Dose selection for escalation studies should aim to identify a range that maximizes hepatic GK activation while maintaining a favorable safety profile, particularly concerning hypoglycemia and liver function.

Q2: What is a typical starting dose and escalation scheme for a Phase 1 study of this compound?

A2: Based on the available clinical trial information for the SimpliciT1 study, a Phase 1b/2 trial, an open-label, weekly dose-escalation was conducted in a sentinel group of five adults with Type 1 Diabetes. The dosing regimens evaluated were 400 mg, 800 mg, and 1200 mg administered once daily for 7 days at each dose level. Following this sentinel phase, a dose of 800 mg once daily was selected for the larger Phase 2 part of the study.

Q3: What are the primary safety concerns to monitor during a this compound dose-escalation study?

A3: While this compound is designed for a favorable safety profile, close monitoring during dose escalation is crucial. Key safety aspects to monitor include:

  • Hypoglycemia: Although designed to be liver-selective to reduce this risk, monitoring for both symptomatic and asymptomatic hypoglycemia is essential, especially when used as an adjunct to insulin.

  • Liver Function: As the liver is the target organ, monitoring of liver function tests (ALT, AST, bilirubin) is a standard precaution.

  • Diabetic Ketoacidosis (DKA): In studies with Type 1 diabetes patients, monitoring for ketones is important. Mechanistic studies of this compound have shown no increased risk of ketoacidosis during periods of acute insulin withdrawal.

  • Gastrointestinal Events: Monitor for any potential gastrointestinal side effects.

Q4: How should we manage insulin dosage when escalating the dose of this compound in patients with Type 1 Diabetes?

A4: In clinical studies, this compound has been investigated as an adjunctive therapy to insulin. During dose escalation, a conservative approach to insulin management is recommended to mitigate the risk of hypoglycemia. It may be necessary to consider a reduction in the total daily insulin dose, particularly the mealtime bolus insulin, as the this compound dose is increased. Continuous glucose monitoring (CGM) is a valuable tool to closely track glycemic variability and inform insulin dose adjustments.

Troubleshooting Guides

Issue 1: An increase in the frequency of hypoglycemic events is observed in a dose cohort.

  • Possible Cause: The current dose of this compound in combination with the patient's insulin regimen may be leading to excessive glucose lowering.

  • Troubleshooting Steps:

    • Confirm Hypoglycemia: Verify the hypoglycemic events with blood glucose measurements.

    • Review Insulin Dosing: Analyze the timing and dosage of both basal and bolus insulin in relation to this compound administration and meals.

    • Dose Adjustment: Consider a reduction in the insulin dose for subsequent patients in that cohort or for the affected patient if the event is severe or recurrent.

    • Patient Education: Reinforce education on the signs and symptoms of hypoglycemia and its management.

    • Hold Dose Escalation: Pause dose escalation until the safety of the current dose level is thoroughly evaluated.

Issue 2: A patient develops elevated liver enzymes.

  • Possible Cause: While not a reported trend with this compound, idiosyncratic drug-induced liver injury is a possibility with any new investigational agent. Concomitant medications or underlying liver conditions could also be contributing factors.

  • Troubleshooting Steps:

    • Confirm Findings: Repeat the liver function tests to confirm the elevation.

    • Medical Evaluation: Conduct a thorough clinical evaluation to rule out other causes of liver enzyme elevation (e.g., viral hepatitis, alcohol use, concomitant medications).

    • Temporarily Discontinue Dosing: For the affected patient, consider temporarily discontinuing this compound until liver enzymes return to baseline.

    • Review Protocol: Assess if the protocol's criteria for dose-limiting toxicity (DLT) have been met.

    • Report to Safety Monitoring Board: Report the event to the study's safety monitoring board for their review and recommendations.

Issue 3: Lack of a clear efficacy signal (e.g., no significant change in HbA1c or time-in-range) at lower doses.

  • Possible Cause: The lower doses may be sub-therapeutic.

  • Troubleshooting Steps:

    • Adherence Check: Confirm patient adherence to the study drug and protocol.

    • Pharmacokinetic (PK) Analysis: Review available PK data to ensure that drug exposure is increasing with the dose.

    • Continue Dose Escalation: If the safety profile is acceptable, proceed with the planned dose escalation to higher dose levels where a therapeutic effect is more likely to be observed.

    • Review Preclinical Data: Re-evaluate the preclinical data that informed the starting dose selection to ensure it was appropriate.

Data Presentation

Table 1: Summary of Dose-Escalation in the SimpliciT1 (NCT03335371) Sentinel Phase

Dose LevelNumber of SubjectsDosing Duration per SubjectKey Reported Safety FindingsKey Reported Efficacy Findings
400 mg once daily57 daysWell toleratedIndications of improved glycemic control
800 mg once daily57 daysWell tolerated; No incidents of severe hypoglycemia or DKAIndications of improved glycemic control
1200 mg once daily57 daysWell toleratedIndications of improved glycemic control

Note: Detailed quantitative safety and efficacy data for each dose cohort in the sentinel phase are not publicly available. The 800 mg dose was selected for further investigation in the larger Phase 2 portion of the study.

Table 2: Key Efficacy Results for the 800 mg this compound Dose in the SimpliciT1 Phase 2 Study (12 weeks)

Efficacy EndpointThis compound 800 mg GroupPlacebo Group
Change in HbA1c from Baseline
Part 1 (n=19)-0.60%+0.08%
Part 2 (n=85)-0.14%+0.07%
Reduction in Hypoglycemic Events (Part 2) ~40% reduction compared to placeboN/A

Experimental Protocols

Protocol: Oral Glucose Tolerance Test (OGTT) for Assessing this compound Efficacy

  • Patient Preparation: Patients should fast for at least 8 hours overnight prior to the test.

  • Baseline Sampling: Collect a baseline blood sample for glucose and insulin measurement.

  • This compound Administration: Administer the assigned dose of this compound or placebo with a standardized volume of water.

  • Glucose Challenge: After a specified time post-dose (e.g., 60 minutes), administer a standard 75g oral glucose solution.

  • Serial Blood Sampling: Collect blood samples at 30, 60, 90, and 120 minutes after the glucose challenge for glucose and insulin analysis.

  • Data Analysis: Compare the glucose and insulin excursion curves between the this compound and placebo groups to assess the drug's effect on glucose disposal.

Mandatory Visualization

Signaling_Pathway cluster_liver_cell Hepatocyte Blood_Glucose High Blood Glucose Glucose_Uptake Increased Glucose Uptake (GLUT2) Blood_Glucose->Glucose_Uptake Glucokinase Glucokinase (GK) Glucose_Uptake->Glucokinase Substrate This compound This compound This compound->Glucokinase Activates G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylates Glycogen_Synth Glycogen Synthesis G6P->Glycogen_Synth Glycolysis Glycolysis G6P->Glycolysis Lowered_Blood_Glucose Lowered Blood Glucose Glycogen_Synth->Lowered_Blood_Glucose Leads to Glycolysis->Lowered_Blood_Glucose Leads to

Caption: this compound's mechanism of action in the hepatocyte.

Dose_Escalation_Workflow Start Start Study Cohort1 Enroll Cohort 1 (e.g., 400 mg) Start->Cohort1 Dose_C1 Administer Dose for 7 days Cohort1->Dose_C1 Safety_Eval_C1 Evaluate Safety (DLTs, AEs) Dose_C1->Safety_Eval_C1 Dose_OK_C1 Dose Tolerated? Safety_Eval_C1->Dose_OK_C1 Cohort2 Enroll Cohort 2 (e.g., 800 mg) Dose_OK_C1->Cohort2 Yes Stop Stop Escalation/ Declare MTD Exceeded Dose_OK_C1->Stop No Dose_C2 Administer Dose for 7 days Cohort2->Dose_C2 Safety_Eval_C2 Evaluate Safety (DLTs, AEs) Dose_C2->Safety_Eval_C2 Dose_OK_C2 Dose Tolerated? Safety_Eval_C2->Dose_OK_C2 Cohort3 Enroll Cohort 3 (e.g., 1200 mg) Dose_OK_C2->Cohort3 Yes Dose_OK_C2->Stop No Dose_C3 Administer Dose for 7 days Cohort3->Dose_C3 Safety_Eval_C3 Evaluate Safety (DLTs, AEs) Dose_C3->Safety_Eval_C3 Dose_OK_C3 Dose Tolerated? Safety_Eval_C3->Dose_OK_C3 MTD Determine MTD/ Recommended Phase 2 Dose Dose_OK_C3->MTD Yes Dose_OK_C3->Stop No

Caption: A simplified workflow for a dose-escalation study.

References

Technical Support Center: Long-Term Stability Testing of Cadisegliatin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential troubleshooting information and frequently asked questions (FAQs) for the long-term stability testing of Cadisegliatin formulations. This compound is a liver-selective glucokinase activator being developed as an oral treatment for diabetes.[1][2][3]

Troubleshooting Guides

Issue 1: Drifting Retention Times in HPLC Purity Analysis

  • Question: During our 12-month long-term stability study, we've observed a gradual shift in the retention time of the this compound peak in our reverse-phase HPLC analysis. What could be causing this?

  • Answer: Retention time shifts in HPLC can compromise the accuracy of your stability data.[4] Several factors could be at play:

    • Mobile Phase Composition: Inconsistent preparation of the mobile phase or evaporation of a volatile solvent component can alter its composition and affect retention times.[5]

    • Column Degradation: Over time, the stationary phase of the HPLC column can degrade, especially if the mobile phase pH is not optimal.

    • Temperature Fluctuations: Inconsistent column temperature can lead to variability in retention times.

    • Pump Malfunction: Issues with the HPLC pump, such as worn seals or faulty check valves, can cause an unsteady flow rate and lead to retention time shifts.

    Troubleshooting Workflow:

    G A Retention Time Shift Observed B Prepare Fresh Mobile Phase A->B Verify Composition C Check Column Temperature Control A->C Ensure Stability D Inspect HPLC Pump and Seals A->D Check for Leaks/Pressure Drops E Equilibrate with New Column A->E If other steps fail F Problem Resolved B->F C->F D->F E->F

    Caption: Troubleshooting workflow for HPLC retention time shifts.

Issue 2: Unexpected Increase in a Known Impurity

  • Question: In our 6-month accelerated stability study (40°C/75% RH), we've seen a significant increase in a known degradant, exceeding the specification limit. What are the likely causes?

  • Answer: An accelerated stability study is designed to increase the rate of chemical degradation to predict the shelf life of a product. An unexpected increase in a known impurity could be due to several factors:

    • Environmental Factors: High temperature and humidity can accelerate degradation pathways like hydrolysis and oxidation.

    • Drug-Excipient Interaction: An interaction between this compound and an excipient in the formulation could be causing the degradation.

    • Packaging Issues: If the packaging is not sufficiently protective, it can allow moisture and oxygen to ingress, leading to degradation.

    Investigation Steps:

    • Review forced degradation studies to confirm the identity of the impurity.

    • Analyze the formulation for potential interactions between the active pharmaceutical ingredient (API) and excipients.

    • Evaluate the moisture and oxygen barrier properties of the packaging materials.

Frequently Asked Questions (FAQs)

  • Q1: What are the standard conditions for long-term and accelerated stability testing?

    • A1: For long-term stability testing, the standard conditions are typically 25°C ± 2°C with 60% ± 5% relative humidity (RH) for a minimum of 12 months. Accelerated stability studies are generally conducted at 40°C ± 2°C / 75% ± 5% RH for a period of six months.

  • Q2: How is the shelf life of a drug product determined from stability data?

    • A2: The shelf life is established by monitoring the drug product for any significant changes in its physical, chemical, biological, and microbiological characteristics over time under specified storage conditions. The data collected during long-term stability studies is used to determine the period during which the product remains within its approved specifications.

  • Q3: What are the critical quality attributes to monitor during a stability study of an oral solid dosage form like this compound tablets?

    • A3: For oral solid dosage forms, critical quality attributes typically include appearance, assay (potency), purity (impurities and degradation products), dissolution, and moisture content.

Data Presentation: Stability Summary

Table 1: Illustrative 12-Month Long-Term Stability Data for this compound 100 mg Tablets (25°C/60% RH)

Test ParameterSpecificationInitial3 Months6 Months9 Months12 Months
Appearance White, round, biconvex tabletsCompliesCompliesCompliesCompliesComplies
Assay (%) 90.0 - 110.0101.2100.9100.5100.199.8
Total Impurities (%) NMT 2.00.150.210.280.350.42
Dissolution (%) NLT 80 (Q=75) in 30 min9594939291
Water Content (%) NMT 3.01.81.91.92.02.1

NMT = Not More Than; NLT = Not Less Than

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Assay and Purity

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25.1-30 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Protocol 2: Dissolution Testing

  • Apparatus: USP Apparatus 2 (Paddles)

  • Medium: 900 mL of 0.1 N HCl

  • Rotation Speed: 50 RPM

  • Temperature: 37°C ± 0.5°C

  • Sampling Times: 10, 20, 30, and 45 minutes

  • Analysis: UV-Vis Spectrophotometry at 280 nm

Visualizations

G cluster_0 This compound Degradation Pathways This compound This compound Hydrolysis Hydrolysis Product This compound->Hydrolysis Moisture Oxidation Oxidation Product This compound->Oxidation Oxygen

Caption: Potential degradation pathways for this compound.

G A Manufacture 3 Batches of this compound Formulation B Place on Long-Term (25°C/60% RH) and Accelerated (40°C/75% RH) Stability A->B C Pull Samples at Predetermined Time Points (0, 3, 6, 9, 12 months) B->C D Perform Analytical Testing (Assay, Purity, Dissolution, etc.) C->D E Analyze Data and Compare to Specifications D->E F Establish Shelf Life E->F

Caption: General workflow for a long-term stability study.

References

Validation & Comparative

A Comparative Analysis of Cadisegliatin and Other Glucokinase Activators in Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the clinical efficacy, safety profiles, and mechanisms of action of Cadisegliatin versus other notable glucokinase activators for researchers, scientists, and drug development professionals.

Glucokinase activators (GKAs) represent a promising class of oral hypoglycemic agents for the management of diabetes mellitus. By allosterically activating the glucokinase (GK) enzyme, a key regulator of glucose homeostasis, these agents enhance glucose-stimulated insulin secretion from pancreatic β-cells and increase glucose uptake and glycogen synthesis in the liver. This guide provides a comprehensive comparison of the clinical efficacy and safety of this compound (TTP399), a liver-selective GKA, with other prominent GKAs, including the dual-acting activator Dorzagliatin and several discontinued candidates.

Comparative Efficacy of Glucokinase Activators

The therapeutic effects of this compound and other GKAs have been evaluated in numerous clinical trials. The following tables summarize the key efficacy data from these studies, focusing on reductions in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and 2-hour postprandial glucose (2h-PPG).

This compound (TTP399) Efficacy Data
Trial NamePatient PopulationTreatmentDurationChange in HbA1c from BaselineChange in FPG from BaselineChange in 2h-PPG from Baseline
Phase 2 (T2DM) Type 2 Diabetes800 mg once daily6 monthsStatistically significant reductionNot ReportedNot Reported
Simplici-T1 (T1DM) [1]Type 1 Diabetes (adjunct to insulin)800 mg once daily12 weeksStatistically significant improvementImproved fasting plasma glucose levelsNot Reported
Dorzagliatin Efficacy Data
Trial NamePatient PopulationTreatmentDurationChange in HbA1c from BaselineChange in FPG from BaselineChange in 2h-PPG from Baseline
SEED (Monotherapy) [2][3][4][5]Drug-naïve Type 2 Diabetes75 mg twice daily24 weeks-1.07%Not Reported-2.83 mmol/L
DAWN (Add-on to Metformin) Type 2 Diabetes on Metformin75 mg twice daily24 weeks-1.02%Reduced-5.45 mmol/L
Efficacy Data of Other Glucokinase Activators
Compound NamePatient PopulationTreatmentDurationChange in HbA1c from BaselineChange in FPG from BaselineNotes
MK-0941 Type 2 Diabetes on Insulin10-40 mg t.i.d.14 weeks-0.8% (placebo-adjusted)No significant effectEfficacy not sustained at 30 weeks
ARRY-403 Type 2 Diabetes on Metformin50-200 mg b.i.d.7 daysNot Reported-1.38 mmol/LDevelopment discontinued

Comparative Safety and Tolerability

The safety profiles of GKAs are a critical consideration in their clinical development, with a particular focus on the risk of hypoglycemia and effects on lipid metabolism.

This compound (TTP399) Safety Profile

This compound has demonstrated a favorable safety profile with a low incidence of hypoglycemia. In the Simplici-T1 study involving patients with type 1 diabetes, this compound treatment was associated with a 40% reduction in hypoglycemic episodes compared to placebo and did not increase the risk of ketoacidosis.

Dorzagliatin Safety Profile

Dorzagliatin has been shown to be well-tolerated with a low risk of hypoglycemia. In the SEED and DAWN trials, fewer than 1% of patients experienced clinically significant hypoglycemia, and no severe hypoglycemic events were reported.

Safety Profile of Other Glucokinase Activators

Earlier generation GKAs faced challenges regarding their safety profiles. MK-0941 was associated with an increased incidence of hypoglycemia and elevations in triglycerides and blood pressure. The development of ARRY-403 was discontinued, with one of the concerns being elevated serum triglyceride levels.

Mechanisms of Action and Signaling Pathways

The differential efficacy and safety profiles of GKAs can be attributed to their distinct mechanisms of action, particularly their tissue selectivity.

This compound: A Liver-Selective Glucokinase Activator

This compound is a hepatoselective GKA, primarily acting on the glucokinase in the liver. This selectivity is thought to contribute to its lower risk of hypoglycemia, as it does not directly stimulate insulin secretion from the pancreas in a glucose-independent manner.

G cluster_liver Hepatocyte Blood_Glucose High Blood Glucose GK Glucokinase (GK) Blood_Glucose->GK This compound This compound This compound->GK Activates G6P Glucose-6-Phosphate GK->G6P Phosphorylates Glucose Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis

This compound's liver-selective activation of glucokinase.
Dorzagliatin: A Dual-Acting Glucokinase Activator

Dorzagliatin is a dual-acting GKA, targeting glucokinase in both the liver and the pancreas. This dual action leads to both enhanced hepatic glucose uptake and glucose-stimulated insulin secretion from pancreatic β-cells.

G cluster_pancreas Pancreatic β-cell cluster_liver_D Hepatocyte Glucose_P High Blood Glucose GK_P Glucokinase (GK) Glucose_P->GK_P Dorzagliatin_P Dorzagliatin Dorzagliatin_P->GK_P Activates ATP ↑ ATP/ADP Ratio GK_P->ATP K_channel KATP Channel Closure ATP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Ca2+ Influx Depolarization->Ca_channel Insulin_Secretion Insulin Secretion Ca_channel->Insulin_Secretion Glucose_L High Blood Glucose GK_L Glucokinase (GK) Glucose_L->GK_L Dorzagliatin_L Dorzagliatin Dorzagliatin_L->GK_L Activates G6P_L Glucose-6-Phosphate GK_L->G6P_L Glycogen_L Glycogen Synthesis G6P_L->Glycogen_L

Dorzagliatin's dual action on pancreas and liver.

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of the respective glucokinase activators.

Simplici-T1 Trial (this compound)

The Simplici-T1 study was a Phase 1b/2 adaptive, randomized, double-blind, placebo-controlled trial. It enrolled adults with type 1 diabetes who were using continuous glucose monitors. Participants were randomly assigned to receive either 800 mg of this compound or a placebo once daily for 12 weeks, in addition to their insulin therapy. The primary endpoint was the change in HbA1c from baseline to week 12.

G Start T1DM Patients on Insulin Randomization Randomization Start->Randomization GroupA This compound (800mg) + Insulin Randomization->GroupA GroupB Placebo + Insulin Randomization->GroupB FollowUp 12-Week Treatment GroupA->FollowUp GroupB->FollowUp Endpoint Primary Endpoint: Change in HbA1c FollowUp->Endpoint

Workflow of the Simplici-T1 clinical trial.
SEED and DAWN Trials (Dorzagliatin)

The SEED (monotherapy) and DAWN (add-on to metformin) trials were Phase III, randomized, double-blind, placebo-controlled studies. The SEED trial enrolled drug-naïve patients with type 2 diabetes, while the DAWN trial included patients inadequately controlled on metformin. In both trials, patients were randomized to receive either 75 mg of Dorzagliatin twice daily or a placebo for 24 weeks. The primary efficacy endpoint for both studies was the change in HbA1c from baseline to week 24.

Conclusion

This compound and Dorzagliatin have emerged as promising next-generation glucokinase activators with improved efficacy and safety profiles compared to earlier candidates. This compound's liver-selective mechanism offers the potential for effective glucose lowering with a minimal risk of hypoglycemia, making it a particularly interesting candidate for both type 1 and type 2 diabetes. Dorzagliatin's dual action on the liver and pancreas provides robust glycemic control in patients with type 2 diabetes. The distinct mechanisms of action of these compounds underscore the potential for tailored therapeutic approaches based on the specific needs of different patient populations. Further long-term studies will be crucial to fully elucidate the durability of their effects and their impact on diabetes-related complications.

References

A Tale of Two Pathways: Cadisegliatin and SGLT2 Inhibitors in Diabetes Management

Author: BenchChem Technical Support Team. Date: November 2025

A fundamental divergence in mechanism of action sets Cadisegliatin, a novel liver-selective glucokinase activator, apart from the established class of sodium-glucose cotransporter 2 (SGLT2) inhibitors. While both aim to improve glycemic control, their therapeutic strategies are distinct, targeting different organs and cellular pathways. This guide provides a head-to-head comparison of their mechanisms, supported by available clinical data, to inform researchers, scientists, and drug development professionals.

This compound, currently in Phase 3 clinical trials primarily for Type 1 Diabetes, works by enhancing the liver's ability to sense and process glucose.[1][2][3] In contrast, SGLT2 inhibitors, a well-established class of drugs for Type 2 Diabetes, lower blood glucose by preventing its reabsorption in the kidneys, thereby promoting its excretion in urine.[4][5] This core difference in their approach to glucose regulation underscores their unique profiles in diabetes therapy.

Mechanism of Action: A Fork in the Therapeutic Road

The distinct mechanisms of this compound and SGLT2 inhibitors are best understood by examining their respective signaling pathways.

This compound: Activating the Liver's Glucose Sensor

This compound is a small molecule that selectively activates glucokinase in the liver. Glucokinase acts as a glucose sensor, and its activation leads to increased glucose uptake by hepatocytes and conversion into glycogen for storage. This process is independent of insulin, which is a key differentiator from many other diabetes therapies.

cluster_blood Bloodstream cluster_liver Hepatocyte (Liver Cell) Glucose High Blood Glucose This compound This compound Glucose_uptake Increased Glucose Uptake Glucose->Glucose_uptake Enters cell GK Glucokinase (Inactive) This compound->GK Binds to allosteric site GK_active Glucokinase (Active) GK->GK_active Activation Glycogen Increased Glycogen Synthesis GK_active->Glycogen Catalyzes glucose phosphorylation

Mechanism of Action of this compound.
SGLT2 Inhibitors: Blocking Renal Glucose Reabsorption

SGLT2 inhibitors, such as canagliflozin, dapagliflozin, and empagliflozin, target the SGLT2 protein, which is responsible for approximately 90% of glucose reabsorption in the proximal tubules of the kidneys. By inhibiting this transporter, these drugs cause excess glucose to be excreted in the urine, thereby lowering blood glucose levels. This mechanism is also independent of insulin action.

cluster_glomerulus Glomerulus cluster_tubule Proximal Tubule of Nephron Filtrate Glomerular Filtrate (contains glucose) SGLT2 SGLT2 Transporter Filtrate->SGLT2 Enters tubule Urine Increased Glucose Excretion in Urine Filtrate->Urine Passes to urine SGLT2_inhibitor SGLT2 Inhibitor SGLT2_inhibitor->SGLT2 Binds and inhibits Reabsorption Glucose Reabsorption (Blocked) cluster_workflow This compound Clinical Trial Workflow Start Patient Recruitment (Type 1 Diabetes on Insulin) Screening Screening Period Start->Screening Randomization Randomization Screening->Randomization Treatment Treatment Period (this compound or Placebo + Insulin) Randomization->Treatment Follow_up Follow-up Period Treatment->Follow_up Endpoint Primary Endpoint Assessment (Frequency of Hypoglycemic Events) Follow_up->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis cluster_workflow SGLT2 Inhibitor Outcome Trial Workflow Start Patient Recruitment (Type 2 Diabetes +/- CV/Renal Disease) Randomization Randomization Start->Randomization Treatment Treatment Period (SGLT2 Inhibitor or Placebo) Randomization->Treatment Follow_up Long-term Follow-up Treatment->Follow_up Endpoint Primary Endpoint Assessment (MACE, CV Death, Hospitalization for HF, Renal Progression) Follow_up->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis

References

A Head-to-Head Comparison: Cadisegliatin Versus DPP-4 Inhibitors as Add-on Therapy in Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a detailed comparison of two distinct therapeutic approaches for managing type 2 diabetes (T2D) as add-on therapies: the novel liver-selective glucokinase activator, cadisegliatin (TTP399), and the established class of dipeptidyl peptidase-4 (DPP-4) inhibitors, represented here by sitagliptin.

This document synthesizes available clinical trial data to objectively compare their mechanisms of action, efficacy in glycemic control, and safety profiles. Detailed experimental protocols for key cited studies are provided to allow for a critical evaluation of the evidence.

At a Glance: this compound vs. DPP-4 Inhibitors

FeatureThis compound (TTP399)DPP-4 Inhibitors (e.g., Sitagliptin)
Primary Mechanism Liver-selective glucokinase (GK) activatorInhibition of the DPP-4 enzyme, increasing incretin (GLP-1 and GIP) levels
Mode of Action Enhances hepatic glucose uptake and utilizationGlucose-dependent enhancement of insulin secretion and suppression of glucagon secretion
Primary Site of Action LiverPancreas, Gut
Hypoglycemia Risk Low to negligibleLow
Effect on Body Weight Neutral to slight decreaseGenerally weight-neutral

Mechanism of Action

The fundamental difference between this compound and DPP-4 inhibitors lies in their distinct mechanisms for lowering blood glucose.

This compound is a first-in-class, orally administered, small molecule that acts as a liver-selective glucokinase activator.[1][2] Glucokinase is a key enzyme in the liver that functions as a glucose sensor. By activating glucokinase, this compound enhances the liver's ability to take up and store glucose from the bloodstream, thereby lowering blood glucose levels.[1][3] This action is independent of insulin secretion from the pancreas.

DPP-4 inhibitors , such as sitagliptin, work by preventing the breakdown of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis. By increasing the levels of active incretins, DPP-4 inhibitors enhance glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells, leading to lower blood glucose levels.

cluster_this compound This compound Pathway This compound This compound Liver Liver This compound->Liver targets Glucokinase Glucokinase Liver->Glucokinase activates Glucose Uptake Glucose Uptake Glucokinase->Glucose Uptake promotes Blood Glucose Blood Glucose Glucose Uptake->Blood Glucose decreases

Mechanism of Action for this compound.

cluster_dpp4 DPP-4 Inhibitor Pathway DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Enzyme DPP-4 Enzyme DPP-4 Inhibitor->DPP-4 Enzyme inhibits Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) DPP-4 Enzyme->Incretins (GLP-1, GIP) degrades Pancreas Pancreas Incretins (GLP-1, GIP)->Pancreas act on Insulin Secretion Insulin Secretion Pancreas->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Pancreas->Glucagon Secretion decreases Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose decreases Glucagon Secretion->Blood Glucose increases

Mechanism of Action for DPP-4 Inhibitors.

Clinical Efficacy as Add-on Therapy

This section compares the glycemic control efficacy of this compound and sitagliptin when added to ongoing metformin therapy in patients with type 2 diabetes.

Head-to-Head Comparison of Key Glycemic Parameters
ParameterThis compound (800 mg/day) + Metformin (AGATA Trial)Sitagliptin (100 mg/day) + Metformin (Various Trials)
Baseline Mean HbA1c (%) Not explicitly stated, but patients had inadequately controlled T2D on metformin.8.0% to 9.2%
Mean Change in HbA1c from Baseline (%) -0.9% (placebo-subtracted)-0.65% to -1.0% (placebo-subtracted)
Mean Change in Fasting Plasma Glucose (FPG) Data not availableSignificant reductions reported
Effect on Body Weight Neutral to a decrease in patients weighing ≥100 kg (-3.4 kg vs. placebo)Generally weight-neutral or a slight decrease
Safety and Tolerability
Adverse Event ProfileThis compound (TTP399)Sitagliptin
Hypoglycemia Negligible incidence, did not cause hypoglycemia.Low incidence, similar to placebo.
Gastrointestinal Side Effects Well-tolerated.Overall incidence similar to placebo when added to metformin.
Other Notable Adverse Events No detrimental effects on plasma lipids or liver enzymes.Generally well-tolerated.

Experimental Protocols

This compound: The AGATA Study (Phase 2b)
  • Study Design: A multi-center, double-blind, placebo- and active-controlled (sitagliptin) trial.

  • Patient Population: Approximately 180 patients with type 2 diabetes mellitus on a stable dose of metformin.

  • Treatment Arms:

    • Placebo

    • This compound (TTP399) 400 mg once daily

    • This compound (TTP399) 800 mg once daily

    • Sitagliptin 100 mg once daily

  • Duration: 6 months.

  • Primary Efficacy Endpoint: Change in HbA1c from baseline to the end of treatment.

  • Key Secondary Endpoints: Changes in lipid parameters and body weight.

Sitagliptin Add-on to Metformin Therapy (Representative Study)
  • Study Design: A multinational, randomized, placebo-controlled, parallel-group, double-blind study.

  • Patient Population: 190 patients with T2DM and inadequate glycemic control (HbA1c ≥8.0% and ≤11.0%) on stable metformin monotherapy (≥1500 mg/day) for at least 6 weeks.

  • Treatment Arms:

    • Sitagliptin 100 mg once daily added to ongoing metformin.

    • Placebo added to ongoing metformin.

  • Duration: 30 weeks.

  • Primary Efficacy Endpoint: Reduction in HbA1c at 18 weeks.

  • Key Secondary Endpoints: Reduction in fasting plasma glucose (FPG) and 2-hour postprandial plasma glucose (PPG) at 18 weeks, and HbA1c at 30 weeks. The proportion of patients achieving HbA1c <7.0% was also assessed.

cluster_workflow Clinical Trial Workflow Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization This compound Arm This compound Arm Randomization->this compound Arm DPP-4 Inhibitor Arm DPP-4 Inhibitor Arm Randomization->DPP-4 Inhibitor Arm Placebo Arm Placebo Arm Randomization->Placebo Arm Treatment Period Treatment Period This compound Arm->Treatment Period DPP-4 Inhibitor Arm->Treatment Period Placebo Arm->Treatment Period Endpoint Analysis Endpoint Analysis Treatment Period->Endpoint Analysis Data Interpretation Data Interpretation Endpoint Analysis->Data Interpretation

Generalized Experimental Workflow for Comparative Clinical Trials.

Conclusion

This compound and DPP-4 inhibitors represent two distinct and effective strategies for the management of type 2 diabetes as add-on therapies to metformin. This compound, with its novel liver-selective glucokinase activation mechanism, has demonstrated a significant reduction in HbA1c with a negligible risk of hypoglycemia and a neutral to favorable effect on body weight. DPP-4 inhibitors, a well-established class, also provide substantial glycemic control with a low risk of hypoglycemia and a neutral effect on weight.

The choice between these agents may depend on individual patient characteristics and therapeutic goals. The liver-centric mechanism of this compound offers a new approach that does not directly rely on insulin secretion, which could be advantageous in certain patient populations. Further long-term comparative studies will be crucial to fully elucidate the relative benefits and potential for differential effects on cardiovascular outcomes and disease progression.

References

A Comparative Meta-Analysis of Liver-Selective Glucokinase Activators in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glucokinase (GK), a key enzyme in glucose homeostasis, has emerged as a promising therapeutic target for Type 2 Diabetes (T2D). Glucokinase activators (GKAs) enhance GK activity, leading to increased glucose uptake in the liver and, for some agents, potentiation of glucose-stimulated insulin secretion from the pancreas. Early development of pan- or dual-acting GKAs was hampered by a higher risk of hypoglycemia and hyperlipidemia. This has led to the development of a new generation of liver-selective GKAs, designed to preferentially activate GK in the liver, thereby minimizing pancreatic effects and associated adverse events. This guide provides a meta-analysis of clinical trial data for three such compounds: dorzagliatin (a dual-acting GKA with significant liver activity), TTP399 (a hepatoselective GKA), and PF-04991532 (a hepatoselective GKA).

Mechanism of Action: The Glucokinase Signaling Pathway in Hepatocytes

Glucokinase activators work by allosterically binding to the GK enzyme, increasing its affinity for glucose.[1] In hepatocytes, GK activity is regulated by the glucokinase regulatory protein (GKRP).[2][3] Under low glucose conditions, GK is sequestered in the nucleus in an inactive complex with GKRP.[3] As glucose levels rise, GK dissociates from GKRP and translocates to the cytoplasm, where it phosphorylates glucose to glucose-6-phosphate, the first step in glycolysis and glycogen synthesis.[2] Liver-selective GKAs are designed to enhance this process without significantly affecting the GK activity in pancreatic β-cells, which is a key factor in insulin secretion.

GKA_Signaling_Pathway cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm GK_GKRP GK-GKRP Complex (Inactive) GK Glucokinase (GK) GK_GKRP->GK Dissociation (High Glucose) GK->GK_GKRP Association (Low Glucose) G6P Glucose-6-Phosphate GK->G6P Phosphorylation GKA Liver-Selective GKA GKA->GK Allosteric Activation Glucose Glucose Glucose->GK Enters cell via GLUT2 Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis G6P->Glycogen

Caption: Liver-Selective Glucokinase Activator Signaling Pathway.

Comparative Efficacy of Liver-Selective GKAs

Clinical trials have demonstrated the glucose-lowering efficacy of dorzagliatin and TTP399. Dorzagliatin, as an add-on to metformin in the DAWN study, showed a significant reduction in HbA1c. Similarly, TTP399 demonstrated a statistically significant reduction in HbA1c in the SimpliciT-1 study, which evaluated its use as an adjunct to insulin in patients with Type 1 Diabetes. Data for PF-04991532 is less robust, with one meta-analysis noting a lack of significant glycemic improvement compared to placebo.

ParameterDorzagliatin (DAWN Study)TTP399 (SimpliciT-1 Study, Part 2)PF-04991532
Drug Type Dual-acting GKAHepatoselective GKAHepatoselective GKA
Patient Population T2D on metforminT1D on insulinT2D
Treatment Duration 24 weeks (double-blind)12 weeksN/A
Dosage 75 mg twice daily800 mg once dailyN/A
Mean Change in HbA1c from Baseline -1.02%-0.14% (Placebo-adjusted: -0.21%)Not significant vs. placebo in a meta-analysis
Change in 2-hr Postprandial Glucose (2h-PPG) -5.45 mmol/L vs. placeboN/AN/A
Change in Fasting Plasma Glucose (FPG) Significant reductionImproved fasting plasma glucose levelsN/A

Comparative Safety Profile

A key differentiator for liver-selective GKAs is their improved safety profile, particularly the reduced risk of hypoglycemia. The DAWN study reported a low incidence of hypoglycemia with dorzagliatin (<1% over 52 weeks) and no severe hypoglycemic events. The SimpliciT-1 study of TTP399 impressively showed a 40% reduction in the frequency of severe or symptomatic hypoglycemia compared to placebo, despite the reduction in HbA1c. Regarding lipid profiles, some studies have noted a modest increase in triglycerides with GKA treatment. Dorzagliatin was associated with a mild increase in triglycerides and total cholesterol in a meta-analysis. In preclinical studies, PF-04991532 induced dose-dependent increases in plasma triglycerides but had no effect on hepatic triglyceride concentrations in rats.

Adverse EventDorzagliatin (DAWN Study & Meta-analyses)TTP399 (SimpliciT-1 Study)PF-04991532 (Preclinical & Meta-analyses)
Hypoglycemia <1% incidence over 52 weeks; no severe events~40% reduction in severe/symptomatic hypoglycemia vs. placeboSimilar risk to placebo in a meta-analysis
Hyperlipidemia Mild increase in triglycerides and total cholesterolNegligible incidences of hyperlipidemia in a Phase 2 T2D trialDose-dependent increase in plasma triglycerides (preclinical)
Diabetic Ketoacidosis (DKA) N/ANo increased riskN/A
Other Common Adverse Events Generally mild; included gastrointestinal issues, headache, and dizzinessGood safety and tolerability profileN/A

Experimental Protocols: A Look at Key Clinical Trials

The DAWN Study (Dorzagliatin)
  • Objective: To evaluate the efficacy and safety of dorzagliatin as an add-on therapy to metformin in T2D patients with inadequate glycemic control.

  • Design: A Phase 3, randomized, double-blind, placebo-controlled trial.

  • Participants: 767 T2D patients on a stable dose of metformin (1500 mg/day).

  • Intervention: Patients were randomized (1:1) to receive either dorzagliatin 75 mg twice daily or a placebo, in addition to their metformin regimen, for a 24-week double-blind period. This was followed by a 28-week open-label period where all patients received dorzagliatin.

  • Primary Efficacy Endpoint: Change in HbA1c from baseline at week 24.

  • Safety Assessment: Monitored throughout the 52-week study.

The SimpliciT-1 Study (TTP399)
  • Objective: To assess the safety and efficacy of TTP399 as an adjunct to insulin therapy in adults with T1D.

  • Design: A multi-center, randomized, double-blind, adaptive Phase 1b/2 study.

  • Participants: Adults with T1D on insulin therapy. Part 2 of the study included 85 participants.

  • Intervention: Following an insulin optimization and placebo run-in period, participants were randomized to receive either TTP399 800 mg daily or a placebo for 12 weeks.

  • Primary Efficacy Endpoint: Change in HbA1c from baseline to week 12.

  • Key Safety Assessments: Frequency of severe or symptomatic hypoglycemia and monitoring of serum and urine ketones.

Clinical Trial Workflow Example

The following diagram illustrates a typical workflow for a Phase 3 clinical trial of a glucokinase activator, based on the design of the DAWN study.

Clinical_Trial_Workflow cluster_treatment Treatment Period start Patient Screening enrollment Enrollment of Eligible T2D Patients (on stable metformin) start->enrollment randomization Randomization (1:1) enrollment->randomization group_a Group A: Dorzagliatin (75mg BID) + Metformin randomization->group_a Arm 1 group_b Group B: Placebo + Metformin randomization->group_b Arm 2 double_blind 24-Week Double-Blind Phase open_label 28-Week Open-Label Phase (All patients on Dorzagliatin) double_blind->open_label endpoint Primary Endpoint Analysis (Week 24) (Change in HbA1c) double_blind->endpoint final_analysis Final Efficacy & Safety Analysis (Week 52) open_label->final_analysis end Study Completion final_analysis->end

References

Benchmarking Cadisegliatin's Effect on HbA1c Against Current Diabetes Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cadisegliatin's performance, specifically its effect on glycated hemoglobin (HbA1c), against current standard-of-care diabetes therapies. The information is supported by available clinical trial data and is intended to inform research and development professionals.

Introduction to this compound

This compound (also known as TTP399) is a novel, orally administered, liver-selective glucokinase activator.[1][2][3] It is being investigated as a potential first-in-class adjunctive therapy to insulin for individuals with Type 1 Diabetes (T1D).[4][5] Its mechanism of action is independent of insulin; it enhances the liver's ability to sense glucose and, in response to high blood sugar levels, increases glucose uptake and storage in the form of glycogen. This unique, targeted approach has the potential to improve glycemic control.

Currently, this compound is in a Phase 3 clinical trial known as the CATT1 study. While the primary focus of this trial is the reduction of hypoglycemic events, a key secondary endpoint is the reduction in HbA1c.

Comparative Analysis of HbA1c Reduction

The following table summarizes the reported effects on HbA1c for this compound and a range of current diabetes therapies. It is crucial to note that the data for this compound is from studies in patients with Type 1 Diabetes as an adjunct to insulin, whereas the data for most other therapies are from studies in patients with Type 2 Diabetes .

Drug Class/NameMechanism of ActionTypical HbA1c Reduction (Placebo-Corrected or vs. Comparator)Patient Population
Glucokinase Activator
This compoundLiver-selective glucokinase activator~0.36% (vs. insulin alone in Phase 2) An average improvement of 0.21% was seen vs. a 0.11% increase in the placebo group in another Phase 2 analysis.Type 1 Diabetes (adjunct to insulin)
Biguanides
MetforminDecreases hepatic glucose production, decreases intestinal absorption of glucose, and improves insulin sensitivity.First-line therapy; HbA1c reduction is dose-dependent.Type 2 Diabetes
SGLT2 Inhibitors
Canagliflozin, Dapagliflozin, EmpagliflozinInhibit sodium-glucose co-transporter 2 in the kidney, reducing glucose reabsorption.-0.62% to -0.80% (as add-on to metformin)Type 2 Diabetes
GLP-1 Receptor Agonists
LiraglutideMimics the incretin hormone GLP-1, increasing insulin secretion, slowing gastric emptying, and decreasing glucagon secretion.-0.6% to -1.5% Type 2 Diabetes
Semaglutide (weekly)GLP-1 Receptor Agonist-1.5% to -1.8% (in clinical trials)Type 2 Diabetes
Exenatide (weekly)GLP-1 Receptor Agonist~ -1.9% Type 2 Diabetes
DPP-4 Inhibitors
Sitagliptin, Saxagliptin, etc.Inhibits the DPP-4 enzyme, increasing levels of active incretin hormones.~ -0.71% (as add-on to metformin)Type 2 Diabetes
Amylin Mimetics
PramlintideMimics the hormone amylin, slowing gastric emptying and promoting satiety.up to -0.6% Type 1 and Type 2 Diabetes (adjunct to insulin)
Insulin
Various FormulationsReplaces or supplements endogenous insulin.Provides the greatest glucose-lowering effect, with reductions up to -4.9% (in combination with metformin).Type 1 and Type 2 Diabetes

Note: HbA1c reduction can vary significantly based on baseline HbA1c, patient characteristics, treatment duration, and adherence.

Signaling Pathway and Experimental Workflows

This compound's Mechanism of Action

The diagram below illustrates the signaling pathway through which this compound exerts its glucose-lowering effect in the liver.

Cadisegliatin_Pathway cluster_blood Bloodstream cluster_liver Hepatocyte (Liver Cell) Glucose High Blood Glucose Glucose_In Glucose Glucose->Glucose_In enters cell This compound This compound GK_Active Activated GK This compound->GK_Active binds & activates GK Glucokinase (GK) (Inactive) G6P Glucose-6-Phosphate GK_Active->G6P Glycogen Glycogen (Stored Glucose) G6P->Glycogen stimulates synthesis Glucose_In->G6P phosphorylates

Caption: this compound activates glucokinase in the liver, promoting glucose uptake and storage.

General Experimental Workflow for HbA1c Clinical Trials

This diagram outlines a typical workflow for a randomized controlled trial designed to assess the efficacy of a new diabetes therapy on HbA1c levels.

Clinical_Trial_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Measure HbA1c, Weight, etc.) Start->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group (e.g., this compound) Randomization->GroupA GroupB Control Group (Placebo or Active Comparator) Randomization->GroupB Treatment Treatment Period (e.g., 6 Months) GroupA->Treatment GroupB->Treatment Monitoring Ongoing Monitoring (Adverse Events, CGM Data) Treatment->Monitoring EndStudy End-of-Study Assessment (Final HbA1c Measurement) Treatment->EndStudy Analysis Data Analysis (Compare HbA1c Change) EndStudy->Analysis

Caption: Standard workflow for a randomized controlled clinical trial assessing HbA1c.

Experimental Protocols

This compound: CATT1 Phase 3 Trial Protocol

The ongoing CATT1 trial provides a relevant example of a robust clinical protocol for an adjunctive diabetes therapy.

  • Study Design : The trial is a randomized, double-blind, placebo-controlled study.

  • Patient Population : The study is expected to enroll approximately 150 adults (18 years or older) with a diagnosis of Type 1 Diabetes.

  • Intervention and Comparator : Participants are randomized to receive one of two doses of orally administered this compound (800 mg once or twice daily) or a placebo. This is administered as an adjunct to their existing insulin therapy, delivered via multiple daily injections or a continuous subcutaneous insulin infusion pump.

  • Duration : The treatment period is six months.

  • Primary Endpoint : The primary efficacy endpoint is the incidence of level 2 (clinically significant, <54 mg/dL) and level 3 (severe) hypoglycemic events in the this compound groups compared to the placebo group.

  • Secondary Endpoints : Key secondary endpoints include the change in HbA1c from baseline, the time spent in the target glycemic range, and the incidence of diabetic ketoacidosis.

  • Glycemic Monitoring : All participants are provided with and use a continuous glucose monitor (CGM) throughout the study to inform the endpoints.

General Protocol for Assessing HbA1c in Type 2 Diabetes

Clinical trials for therapies targeting Type 2 Diabetes generally follow a standardized protocol to measure HbA1c changes effectively.

  • Study Design : Most are randomized controlled trials (RCTs), often double-blind, comparing the investigational drug against a placebo or an active comparator (e.g., a DPP-4 inhibitor).

  • Patient Population : A common design involves enrolling patients with Type 2 Diabetes who have inadequate glycemic control (e.g., HbA1c between 7.5% and 10.5%) despite being on a stable dose of metformin monotherapy.

  • Intervention : Patients are randomized to receive the investigational drug or the comparator, added to their existing metformin regimen.

  • Duration : Trial durations typically range from 12 to 56 weeks to allow for a meaningful change in HbA1c to be observed.

  • Primary Endpoint : The primary endpoint is typically the mean change in HbA1c from baseline to the end of the study period.

  • Blood Sampling : HbA1c levels are measured from blood samples taken at the beginning (baseline) and at the end of the treatment period. Measurements may also be taken at intermediate time points.

  • Statistical Analysis : The change in HbA1c in the treatment group is compared to the change in the control group to determine the drug's efficacy. Analyses are often adjusted for baseline HbA1c levels.

References

Combination Therapy of Cadisegliatin with Metformin or Insulin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Preclinical and Clinical Data on the Co-administration of the Novel Glucokinase Activator, Cadisegliatin, with Standard Antidiabetic Agents.

This guide provides a comprehensive comparison of the combination therapy of this compound with metformin and insulin, targeted at researchers, scientists, and drug development professionals. The content is based on publicly available preclinical and clinical trial data.

Executive Summary

This compound (formerly TTP399) is a novel, orally available, liver-selective glucokinase activator under investigation as a potential adjunctive therapy for diabetes. Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in hepatocytes. By activating glucokinase in the liver, this compound enhances glucose uptake and glycogen synthesis, thereby lowering blood glucose levels in an insulin-independent manner. This mechanism of action suggests potential synergistic effects when combined with other antidiabetic drugs. This guide summarizes the available data on the combination of this compound with two common diabetes therapies: metformin and insulin.

While clinical data is available for the combination of this compound and insulin, particularly in the context of Type 1 Diabetes (T1D), there is a notable absence of publicly available preclinical or clinical data on the combination therapy of this compound with metformin.

This compound Combination with Insulin

The combination of this compound with insulin has been evaluated in clinical trials as an adjunctive therapy for individuals with Type 1 Diabetes. The primary focus of these studies has been to assess improvements in glycemic control and reductions in hypoglycemia.

Clinical Efficacy and Safety Data

The most significant clinical evidence for the combination of this compound and insulin comes from the Phase 2 SimpliciT1 study. This study evaluated the efficacy and safety of this compound as an adjunctive therapy to insulin in adults with T1D.

Table 1: Summary of Key Efficacy and Safety Data from the SimpliciT1 Phase 2 Study (this compound 800 mg vs. Placebo)

ParameterThis compound + InsulinPlacebo + Insulinp-value
Change in HbA1c from Baseline (Part 2) -0.21%+0.11%0.03
Placebo-Subtracted Reduction in HbA1c (Part 2, secondary analysis) -0.32%-0.001
Reduction in Symptomatic Hypoglycemic Episodes 40% reduction vs. placebo--
Change in Daily Mealtime Bolus Insulin Dose -11% from baseline-3% from baseline0.02
Improvement in Daily Time in Range ~2 hours more than placebo-0.03
Incidence of Severe Hypoglycemia 0 events1 event-
Diabetic Ketoacidosis (DKA) 0 events0 events-

Data from the SimpliciT1 Phase 2 trial results announcement and related publications.[1][2]

Experimental Protocols: SimpliciT1 Study

The SimpliciT1 study was a Phase 1b/2 adaptive, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Adults with Type 1 Diabetes.

  • Intervention: Participants were randomly assigned to receive either 800 mg of this compound or a matched placebo once daily for 12 weeks, in addition to their ongoing insulin therapy.[3]

  • Key Inclusion Criteria: Diagnosis of T1D.

  • Key Exclusion Criteria: Patients taking non-insulin diabetes medications, such as metformin, were excluded.[4]

  • Primary Endpoint: The primary endpoint was the change in HbA1c from baseline to week 12.[3]

  • Secondary Endpoints: Secondary endpoints included the frequency of hypoglycemic events, time in glycemic range, and changes in insulin dosage.

Below is a graphical representation of the SimpliciT1 study workflow.

G cluster_screening Screening & Optimization cluster_randomization Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up screening Patient Screening optimization Insulin Therapy Optimization screening->optimization randomization Randomization (1:1) optimization->randomization cadisegliatin_arm This compound (800 mg) + Insulin randomization->cadisegliatin_arm placebo_arm Placebo + Insulin randomization->placebo_arm followup End of Study Assessments cadisegliatin_arm->followup placebo_arm->followup

References

Preclinical Showdown: Cadisegliatin, a Novel Liver-Selective Glucokinase Activator, Compared to Established Oral Antidiabetic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

HIGH POINT, N.C. – November 27, 2025 – In the dynamic landscape of type 2 diabetes treatment, a new class of oral antidiabetic agents, liver-selective glucokinase activators, is emerging with promising preclinical data. This guide provides a comparative overview of Cadisegliatin (TTP399), a leading candidate in this class, against established oral antidiabetic agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors, sodium-glucose cotransporter-2 (SGLT2) inhibitors, and the cornerstone therapy, metformin. This analysis is based on available preclinical data from studies conducted in widely accepted diabetic animal models.

This compound distinguishes itself through its unique mechanism of action. It selectively activates glucokinase in the liver, enhancing glucose uptake and glycogen synthesis in a glucose-dependent manner.[1][2] This liver-specific action aims to minimize the risk of hypoglycemia, a common side effect of some other antidiabetic medications.[2]

Comparative Efficacy in Preclinical Models

While direct head-to-head preclinical studies are limited, an indirect comparison of data from studies in similar diabetic animal models, such as the ob/ob mouse, provides valuable insights into the relative efficacy of these agents.

Table 1: Comparative Preclinical Efficacy of Oral Antidiabetic Agents in Diabetic Mouse Models

Drug Class Compound Animal Model Key Efficacy Endpoints Observed Effects Reference
Glucokinase Activator (Liver-Selective) This compound (TTP399)ob/ob miceHbA1c reduction, Blood glucose loweringStatistically significant reduction in HbA1c and blood glucose levels after 4 weeks of treatment.[3]
DPP-4 Inhibitor Sitagliptinob/ob miceGlucose tolerance, Fasting blood glucose, Insulin sensitivityImproved glucose tolerance and insulin sensitivity; reduced fasting blood glucose after 4 weeks of treatment.[4]
SGLT2 Inhibitor DapagliflozinZucker Diabetic Fatty (ZDF) ratsFasting glucose, Glucose toleranceDose-dependent reduction in fasting glucose and improved glucose tolerance.
Biguanide Metforminob/ob miceInsulin receptor binding, Glucose toleranceIncreased insulin receptor concentration and improved glucose tolerance with chronic administration.

Note: This table presents a summary of findings from different studies and does not represent a direct head-to-head comparison.

Mechanism of Action: A Visualized Comparison

The fundamental differences in how these agents achieve glycemic control are rooted in their distinct molecular targets and signaling pathways.

cluster_this compound This compound (Liver-Selective Glucokinase Activator) cluster_DPP4 DPP-4 Inhibitors cluster_SGLT2 SGLT2 Inhibitors cluster_Metformin Metformin (Biguanide) This compound This compound Glucokinase_Liver Glucokinase_Liver This compound->Glucokinase_Liver Activates Glucose_Uptake_Liver Glucose_Uptake_Liver Glucokinase_Liver->Glucose_Uptake_Liver Increases Glycogen_Synthesis Glycogen_Synthesis Glucose_Uptake_Liver->Glycogen_Synthesis Promotes Blood_Glucose_Lowering Blood_Glucose_Lowering Glucose_Uptake_Liver->Blood_Glucose_Lowering DPP4_Inhibitor DPP4_Inhibitor DPP4_Enzyme DPP4_Enzyme DPP4_Inhibitor->DPP4_Enzyme Inhibits GLP1_GIP GLP1_GIP DPP4_Enzyme->GLP1_GIP Prevents degradation of Insulin_Secretion Insulin_Secretion GLP1_GIP->Insulin_Secretion Increases Glucagon_Secretion Glucagon_Secretion GLP1_GIP->Glucagon_Secretion Decreases Insulin_Secretion->Blood_Glucose_Lowering SGLT2_Inhibitor SGLT2_Inhibitor SGLT2_Kidney SGLT2_Kidney SGLT2_Inhibitor->SGLT2_Kidney Inhibits Glucose_Reabsorption Glucose_Reabsorption SGLT2_Kidney->Glucose_Reabsorption Blocks Urinary_Glucose_Excretion Urinary_Glucose_Excretion Glucose_Reabsorption->Urinary_Glucose_Excretion Increases Urinary_Glucose_Excretion->Blood_Glucose_Lowering Metformin Metformin Hepatic_Gluconeogenesis Hepatic_Gluconeogenesis Metformin->Hepatic_Gluconeogenesis Decreases Intestinal_Glucose_Absorption Intestinal_Glucose_Absorption Metformin->Intestinal_Glucose_Absorption Decreases Insulin_Sensitivity Insulin_Sensitivity Metformin->Insulin_Sensitivity Improves Hepatic_Gluconeogenesis->Blood_Glucose_Lowering Glucose_Uptake_Peripheral Glucose_Uptake_Peripheral Insulin_Sensitivity->Glucose_Uptake_Peripheral Increases Glucose_Uptake_Peripheral->Blood_Glucose_Lowering

Caption: Signaling pathways of this compound and other oral antidiabetics.

Experimental Protocols

The preclinical evaluation of these compounds relies on standardized and well-validated experimental models and procedures.

Key Experimental Methodologies:

  • Animal Models: The ob/ob mouse is a genetic model of obesity and type 2 diabetes characterized by hyperphagia, obesity, hyperglycemia, and insulin resistance. The Zucker Diabetic Fatty (ZDF) rat is another widely used model that develops obesity, hyperlipidemia, and insulin resistance, leading to overt diabetes.

  • Oral Glucose Tolerance Test (OGTT): This test assesses the ability of an animal to clear a glucose load from the bloodstream. Following a fasting period (typically 6-16 hours), a bolus of glucose is administered orally via gavage. Blood glucose levels are then measured at various time points (e.g., 0, 15, 30, 60, 120 minutes) to determine the glucose excursion curve.

  • HbA1c Measurement: Glycated hemoglobin (HbA1c) provides an indication of the average blood glucose levels over a prolonged period (approximately 2-3 months in humans, and a shorter period in rodents). In preclinical studies, whole blood samples are collected, and HbA1c levels are measured using methods such as high-performance liquid chromatography (HPLC) or enzymatic assays.

Workflow of a Typical Preclinical Efficacy Study:

start Diabetic Animal Model (e.g., ob/ob mice) acclimatization Acclimatization Period start->acclimatization baseline Baseline Measurements (Body weight, Blood glucose, HbA1c) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Chronic Daily Dosing (e.g., 4 weeks) - Vehicle Control - this compound - Comparator Drug(s) randomization->treatment monitoring In-life Monitoring (Body weight, Food/water intake) treatment->monitoring interim_tests Interim Tests (e.g., OGTT) treatment->interim_tests final_measurements Final Measurements (Blood glucose, HbA1c) monitoring->final_measurements interim_tests->final_measurements tissue_collection Tissue Collection (Liver, Pancreas, etc.) final_measurements->tissue_collection analysis Data Analysis and Interpretation tissue_collection->analysis

References

Evaluating the Safety Profile of Cadisegliatin in Comparison to Other Glucokinase Activators

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Glucokinase activators (GKAs) represent a promising therapeutic class for the treatment of diabetes by targeting the fundamental glucose-sensing mechanism. Cadisegliatin (formerly TTP399), a liver-selective GKA, has emerged as a noteworthy candidate. This guide provides an objective comparison of the safety profile of this compound against other prominent GKAs, supported by available clinical trial data and experimental methodologies.

Mechanism of Action: A Key Determinant of Safety

GKAs enhance the activity of the glucokinase enzyme, a critical regulator of glucose metabolism in the liver and pancreas. However, the selectivity of these activators plays a crucial role in their safety profile.

  • This compound (TTP399): A liver-selective GKA that enhances hepatic glucose uptake and glycogen synthesis without stimulating insulin secretion from the pancreas. This selectivity is hypothesized to reduce the risk of hypoglycemia, a common side effect of non-selective GKAs.[1][2]

  • Dorzagliatin: A dual-acting GKA that targets glucokinase in both the liver and the pancreas.[3][4] This dual action can lead to potent glucose-lowering effects but may also increase the risk of hypoglycemia.[3]

  • AZD1656: Another GKA that has been studied in clinical trials. Its mechanism is also centered on activating glucokinase to improve glucose control.

Comparative Safety Profile: Insights from Clinical Trials

The following table summarizes the key safety findings for this compound, Dorzagliatin, and AZD1656 from various clinical studies.

Safety ParameterThis compound (TTP399)DorzagliatinAZD1656
Hypoglycemia Reduced incidence of hypoglycemic events. The Simplici-T1 study reported a 40% reduction in hypoglycemic episodes compared to placebo in patients with Type 1 Diabetes. Generally well-tolerated with negligible incidences of hypoglycemia in studies of Type 2 Diabetes.Associated with a 437.1% increased risk of mild hypoglycemia compared with placebo. No significant differences in clinically significant or severe hypoglycemia events were noted.A meta-analysis of 23 randomized trials showed a non-significant increased risk of hypoglycemia (Relative Risk: 2.03) compared to placebo.
Liver Function Generally well-tolerated with no significant adverse effects on liver function reported in available clinical trial data.No drug-specific aberrant liver function has been reported. However, some studies have noted elevations in liver enzymes.No major safety concerns regarding liver function have been highlighted in the available data.
Lipid Profile No detrimental effects on plasma lipids have been observed.Hyperlipidemia was observed in 12-14% of patients taking dorzagliatin versus 9-11% in the placebo group.Data on lipid profile changes are not prominently featured in the reviewed safety analyses.
Ketoacidosis Mechanistic studies have shown no increased risk of ketoacidosis during insulin withdrawal in patients with Type 1 Diabetes.Not identified as a significant risk in the reviewed clinical trial data.Not identified as a significant risk in the reviewed clinical trial data.
Other Adverse Events Has been tested in almost 600 subjects and demonstrated a good safety and tolerability profile. A clinical hold was placed on its development due to an unidentifiable chromatographic signal in an ADME study, but this was later lifted by the FDA.Most adverse events were mild, including gastrointestinal reactions or rashes.A meta-analysis showed no significant difference in total non-serious adverse events compared to placebo.

Experimental Protocols

Detailed methodologies for the key clinical trials are crucial for interpreting the safety data.

Simplici-T1 Study (this compound)
  • Objective: To evaluate the safety and efficacy of TTP399 as an adjunctive therapy to insulin in adults with Type 1 Diabetes.

  • Design: A randomized, double-blind, placebo-controlled, multicenter adaptive phase 1b/2 study.

  • Methodology: Participants on insulin pump therapy and continuous glucose monitoring were randomized to receive TTP399 or placebo. The study involved a sentinel phase with open-label dose escalation, followed by a randomized, placebo-controlled phase. Safety monitoring included the incidence of severe hypoglycemia, diabetic ketoacidosis, and other adverse events.

AGATA Study (this compound)
  • Objective: To assess the efficacy and safety of TTP399 in patients with Type 2 Diabetes.

  • Design: A multi-center, double-blind, placebo- and active-controlled (sitagliptin) study.

  • Methodology: Patients on a stable dose of metformin were randomized to receive TTP399 (400 mg or 800 mg), sitagliptin (100 mg), or placebo once daily for six months. The primary endpoint was the change in A1c from baseline. Safety assessments included monitoring for hypoglycemia, changes in lipid parameters, and other adverse events.

Dorzagliatin Phase 3 Trials
  • Objective: To evaluate the efficacy and safety of dorzagliatin as monotherapy and as an add-on to metformin in adults with Type 2 Diabetes.

  • Design: Randomized, double-blind, placebo-controlled Phase 3 trials.

  • Methodology: In the monotherapy trial (SEED), drug-naïve patients received dorzagliatin or placebo. In the combination therapy trial (DAWN), patients inadequately controlled on metformin received dorzagliatin or placebo. The primary endpoint was the change in HbA1c from baseline at week 24. Safety was assessed through the incidence of adverse events, with a focus on hypoglycemia and lipid profiles.

AZD1656 Meta-Analysis
  • Objective: To systematically review and meta-analyze the safety profile of AZD1656 from randomized controlled trials.

  • Design: A systematic review and meta-analysis of 23 randomized controlled trials.

  • Methodology: Data from trials involving diabetic and healthy volunteers were included. The analysis focused on the relative risk of adverse events, including hypoglycemia and serious adverse events, comparing AZD1656 to placebo across different dose ranges.

Visualizing Key Pathways and Processes

Glucokinase Activation Pathway

GKA_Pathway cluster_liver Hepatocyte cluster_pancreas Pancreatic β-cell Glucose_in Blood Glucose GLUT2 GLUT2 Transporter Glucose_in->GLUT2 Glucose_cyto Intracellular Glucose GLUT2->Glucose_cyto GK Glucokinase (GK) Glucose_cyto->GK G6P Glucose-6-Phosphate GK->G6P Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis This compound This compound (Liver-Selective GKA) This compound->GK Activates P_Glucose_in Blood Glucose P_GLUT2 GLUT2 Transporter P_Glucose_in->P_GLUT2 P_Glucose_cyto Intracellular Glucose P_GLUT2->P_Glucose_cyto P_GK Glucokinase (GK) P_Glucose_cyto->P_GK P_Metabolism Metabolism P_GK->P_Metabolism P_ATP ↑ ATP/ADP Ratio P_Metabolism->P_ATP P_Insulin Insulin Secretion P_ATP->P_Insulin Dorzagliatin Dorzagliatin (Dual-Acting GKA) Dorzagliatin->GK Activates Dorzagliatin->P_GK Activates

Caption: Mechanism of action of liver-selective vs. dual-acting GKAs.

Clinical Trial Workflow for Safety Evaluation

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_monitoring Safety Monitoring & Data Collection cluster_analysis Data Analysis & Reporting Patient_Pool Patient Population (e.g., T1D, T2D) Inclusion_Exclusion Inclusion/Exclusion Criteria Patient_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Arm Treatment Group (e.g., this compound) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Active_Control_Arm Active Control Group (e.g., Sitagliptin) Randomization->Active_Control_Arm AE_Reporting Adverse Event (AE) Reporting Treatment_Arm->AE_Reporting Hypoglycemia_Monitoring Hypoglycemia Monitoring (CGM, SMBG) Treatment_Arm->Hypoglycemia_Monitoring Lab_Tests Laboratory Tests (Liver Function, Lipids) Treatment_Arm->Lab_Tests Vital_Signs Vital Signs & ECGs Treatment_Arm->Vital_Signs Placebo_Arm->AE_Reporting Placebo_Arm->Hypoglycemia_Monitoring Placebo_Arm->Lab_Tests Placebo_Arm->Vital_Signs Active_Control_Arm->AE_Reporting Active_Control_Arm->Hypoglycemia_Monitoring Active_Control_Arm->Lab_Tests Active_Control_Arm->Vital_Signs Statistical_Analysis Statistical Analysis (Comparison of Arms) AE_Reporting->Statistical_Analysis Hypoglycemia_Monitoring->Statistical_Analysis Lab_Tests->Statistical_Analysis Vital_Signs->Statistical_Analysis Safety_Report Clinical Study Report (Safety Profile) Statistical_Analysis->Safety_Report

Caption: Generalized workflow for evaluating GKA safety in clinical trials.

Conclusion

This compound's liver-selective mechanism of action appears to translate into a favorable safety profile, particularly concerning the risk of hypoglycemia, which has been a significant hurdle for earlier-generation and dual-acting GKAs. Clinical data from studies like Simplici-T1 and AGATA support its potential as a safe adjunctive therapy. In contrast, dual-acting GKAs like Dorzagliatin, while effective in glucose-lowering, carry a higher risk of mild hypoglycemia and potential for lipid elevations. The safety profile of AZD1656 also indicates a potential for an increased risk of hypoglycemia, although not statistically significant in the meta-analysis.

For researchers and drug development professionals, the comparative safety data underscores the importance of tissue selectivity in the design of novel GKAs. The continued clinical development of this compound, particularly its Phase 3 trials, will be crucial in further establishing its long-term safety and efficacy.

References

Assessing the impact of Cadisegliatin on cardiovascular outcomes compared to placebo

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is no direct clinical trial data available to assess the impact of Cadisegliatin on cardiovascular outcomes compared to placebo. The drug, a novel, oral, liver-selective glucokinase activator, is in late-stage clinical development, with ongoing Phase 3 trials primarily focused on its efficacy and safety as an adjunctive treatment for type 1 diabetes (T1D).[1][2][3] The primary endpoint of these trials is the incidence of hypoglycemic events, not major adverse cardiovascular events (MACE).

While pre-clinical studies and the drug's mechanism of action suggest potential benefits for cardiovascular risk factors, dedicated cardiovascular outcome trials (CVOTs) have not been completed or published. Historically, CVOTs have become a standard requirement for new antidiabetic drugs to establish their cardiovascular safety, and in some cases, have revealed unexpected cardiovascular benefits.

This guide provides a comprehensive overview of the available information on this compound, including its mechanism of action, the design of its current clinical trials, and the broader context of cardiovascular outcome assessment for diabetes medications.

Mechanism of Action

This compound is a first-in-class, liver-selective glucokinase activator. Glucokinase is a key enzyme in the liver that acts as a glucose sensor, regulating glucose uptake and glycogen synthesis. By selectively activating glucokinase in the liver, this compound enhances the liver's ability to take up and store glucose from the bloodstream, thereby improving glycemic control. This liver-specific action is intended to reduce the risk of hypoglycemia compared to non-selective glucokinase activators.

cluster_bloodstream Bloodstream cluster_liver_cell Hepatocyte (Liver Cell) Blood Glucose Blood Glucose GLUT2 GLUT2 Blood Glucose->GLUT2 Enters cell via Glucokinase Glucokinase GLUT2->Glucokinase Facilitates conversion to Glucose-6-Phosphate Glucose-6-Phosphate Glucokinase->Glucose-6-Phosphate Phosphorylates to Glycogen Synthesis Glycogen Synthesis Glucose-6-Phosphate->Glycogen Synthesis Enters pathway for This compound This compound This compound->Glucokinase Activates

Figure 1: Simplified signaling pathway of this compound's mechanism of action in a liver cell.

Ongoing Clinical Trials and Data Presentation

The pivotal clinical trials for this compound are the CATT1 Phase 3 studies. These are randomized, double-blind, placebo-controlled trials designed to evaluate the efficacy and safety of this compound as an adjunctive therapy to insulin in adults with T1D.

As of late 2025, no quantitative data on cardiovascular outcomes from these trials have been publicly released. The primary focus is on glycemic control and hypoglycemia.

Experimental Protocols

The general protocol for the ongoing Phase 3 trials is as follows:

  • Study Design: Randomized, double-blind, placebo-controlled.

  • Participants: Adults with type 1 diabetes currently treated with insulin.

  • Intervention: Oral this compound at varying doses versus placebo, in addition to their standard insulin therapy.

  • Primary Endpoint: Incidence of Level 2 or Level 3 hypoglycemic events.

  • Secondary Endpoints: May include changes in HbA1c, time-in-range for glucose levels, and other safety parameters.

  • Duration: The trial duration has been amended to 6 months to expedite topline data.

cluster_workflow CATT1 Phase 3 Trial Workflow Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Arm This compound + Insulin Randomization->Treatment Arm Placebo Arm Placebo + Insulin Randomization->Placebo Arm 6-Month Treatment Period 6-Month Treatment Period Treatment Arm->6-Month Treatment Period Placebo Arm->6-Month Treatment Period Data Collection & Analysis Data Collection & Analysis 6-Month Treatment Period->Data Collection & Analysis Primary Endpoint Assessment Hypoglycemia Incidence Data Collection & Analysis->Primary Endpoint Assessment

Figure 2: High-level workflow of the this compound Phase 3 clinical trials.

The Importance of Cardiovascular Outcome Trials for Diabetes Drugs

The development of new therapies for diabetes extends beyond glycemic control to encompass cardiovascular safety. Regulatory agencies often require large, dedicated CVOTs to rule out any increased cardiovascular risk with new antidiabetic agents.

Several classes of diabetes medications, such as SGLT2 inhibitors and GLP-1 receptor agonists, have demonstrated significant cardiovascular benefits in their respective CVOTs, leading to a paradigm shift in the management of type 2 diabetes. These trials have shown reductions in MACE, hospitalizations for heart failure, and cardiovascular death.

Future Outlook

While the current clinical development of this compound is focused on type 1 diabetes and glycemic control, its potential impact on cardiovascular health remains an area of significant interest. Future studies or analyses of pooled data from the ongoing trials may provide insights into its effects on cardiovascular risk factors. However, a definitive assessment of its impact on cardiovascular outcomes will likely require a dedicated, large-scale cardiovascular outcome trial. Researchers and clinicians will need to await the results of such studies to fully understand the cardiovascular profile of this compound.

References

Cross-study comparison of hypoglycemia rates with Cadisegliatin and other diabetes drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative hypoglycemia risk of Cadisegliatin, an investigational adjunctive therapy for Type 1 Diabetes, versus other established diabetes medications. This report provides a detailed analysis of clinical trial data, experimental protocols, and mechanistic pathways.

This guide provides an objective comparison of hypoglycemia rates associated with the novel liver-selective glucokinase activator, this compound, against other diabetes drug classes. The data presented is compiled from publicly available clinical trial results to aid researchers and drug development professionals in evaluating the safety profile of this emerging therapeutic agent.

Comparative Analysis of Hypoglycemia Rates

The following table summarizes the reported rates of hypoglycemia from clinical trials of this compound and other relevant diabetes drugs, primarily focusing on adjunctive therapies for Type 1 Diabetes. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study populations, trial designs, and definitions of hypoglycemia.

Drug ClassDrugTrialPatient PopulationHypoglycemia DefinitionHypoglycemia Rate (Events per Person-Year)
Glucokinase Activator This compound SimpliciT1 (Phase 2) Adults with Type 1 Diabetes on insulin therapySevere or Symptomatic Hypoglycemia40% reduction in frequency vs. placebo. Specific event rates for Level 2/3 not published.
SGLT1/2 Inhibitor Sotagliflozin inTandem1 & inTandem2 (Pooled Analysis) Adults with Type 1 Diabetes on insulin therapyLevel 1: <70 mg/dL to ≥54 mg/dLLevel 2: <54 mg/dLSevere: Requiring assistancePlacebo: - Level 1: 58.25- Level 2: 15.95- Severe: 6.3% of patientsSotagliflozin 200mg: - Level 1: 44.86- Level 2: 11.51- Severe: 2.6% of patientsSotagliflozin 400mg: - Level 1: 45.68- Level 2: 11.13- Severe: 2.2% of patients[1]
Amylin Analogue Pramlintide Pivotal Trials (pre-insulin dose reduction protocol) Adults with Type 1 Diabetes on insulin therapySevere: Requiring medical assistancePlacebo: 0.19 (first 3 months)Pramlintide: 0.50 (first 3 months)[2]
Amylin Analogue Pramlintide Later Clinical Practice Studies (with insulin dose reduction) Adults with Type 1 Diabetes on insulin therapySevere: Requiring medical assistancePlacebo: 0.24Pramlintide: 0.27[2]
Insulin Therapy Insulin Pump (CSII) Population-based cohort study Children, adolescents, and young adults with Type 1 DiabetesSevere: Not specified9.55[3]
Insulin Therapy Multiple Daily Injections (MDI) Population-based cohort study Children, adolescents, and young adults with Type 1 DiabetesSevere: Not specified13.97[3]

Experimental Protocols for Hypoglycemia Assessment

The methodology for assessing hypoglycemia is critical for the interpretation of clinical trial data. Below is a summary of the protocols used in the key trials cited.

DrugTrial(s)Method of Glucose MonitoringDefinition of Hypoglycemia LevelsAdjudication of Severe Events
This compound SimpliciT1 (Phase 2) Self-monitored blood glucose (SMBG) and Continuous Glucose Monitoring (CGM) in a subset of patients.Severe or symptomatic hypoglycemia. Specific blood glucose thresholds for symptomatic events are not detailed in the primary publication.Not detailed in the primary publication.
This compound CATT1 (Phase 3) Continuous Glucose Monitoring (CGM) for all participants.Level 2: Blood glucose <54 mg/dL (<3.0 mmol/L)Level 3 (Severe): Altered mental and/or physical status requiring assistance for recovery.The protocol specifies that the primary endpoint is the incidence of Level 2 or 3 hypoglycemic events.
Sotagliflozin inTandem1 & inTandem2 Self-monitored blood glucose (SMBG).Documented Hypoglycemia: ≤70 mg/dL and ≤55 mg/dL.Severe Hypoglycemia: Event requiring the assistance of another person to actively administer carbohydrates, glucagon, or take other corrective actions.An independent clinical endpoint committee, blinded to treatment, adjudicated severe hypoglycemia events.
Pramlintide Pivotal Trials Self-monitored blood glucose (SMBG).Severe Hypoglycemia: Required the assistance of another person to obtain treatment, including administration of intravenous glucose or intramuscular glucagon.Not explicitly detailed as an independent committee in the publication.

Visualizing Methodologies and Mechanisms

To further elucidate the processes and pathways discussed, the following diagrams have been generated using the Graphviz DOT language.

Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Period (26 Weeks) cluster_this compound This compound Arm cluster_placebo Placebo Arm cluster_monitoring Monitoring & Endpoints Screening Screening Visit (Inclusion/Exclusion Criteria) DeviceTraining Device Training & Insulin Adjustment (28 days) Screening->DeviceTraining Baseline Baseline Period (28 days) DeviceTraining->Baseline Randomization Randomization Baseline->Randomization CadisegliatinDose1 This compound 800 mg QD + Insulin Randomization->CadisegliatinDose1 CadisegliatinDose2 This compound 800 mg BID + Insulin Randomization->CadisegliatinDose2 Placebo Placebo + Insulin Randomization->Placebo CGM Continuous Glucose Monitoring (CGM) CadisegliatinDose1->CGM CadisegliatinDose2->CGM Placebo->CGM PrimaryEndpoint Primary Endpoint: Incidence of Level 2 or 3 Hypoglycemia CGM->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: HbA1c, Time in Range, etc. CGM->SecondaryEndpoints

Diagram 1: Experimental workflow for a clinical trial assessing hypoglycemia.

Signaling_Pathway cluster_this compound This compound Mechanism (Liver) cluster_sulfonylurea Sulfonylurea Mechanism (Pancreas) cluster_hypoglycemia Hypoglycemia Risk This compound This compound (Oral Administration) Glucokinase Glucokinase (GK) Activation This compound->Glucokinase Activates GlucoseUptake Increased Hepatic Glucose Uptake Glucokinase->GlucoseUptake Promotes ReducedGluconeogenesis Reduced Hepatic Glucose Output Glucokinase->ReducedGluconeogenesis Leads to Glycogen Increased Glycogen Synthesis & Storage GlucoseUptake->Glycogen LowHypoRisk Lower Hypoglycemia Risk ReducedGluconeogenesis->LowHypoRisk Contributes to Sulfonylurea Sulfonylurea BetaCell Pancreatic β-cell Sulfonylurea->BetaCell Acts on InsulinRelease Insulin Release (Glucose-Independent) BetaCell->InsulinRelease Stimulates HighHypoRisk Higher Hypoglycemia Risk InsulinRelease->HighHypoRisk Contributes to

Diagram 2: Signaling pathways and hypoglycemia risk.

Discussion of Mechanisms and Hypoglycemia Risk

This compound is a liver-selective glucokinase (GK) activator. Glucokinase is a key enzyme that regulates glucose metabolism in the liver. By activating GK, this compound enhances the liver's ability to take up and store glucose from the bloodstream, particularly after meals. This mechanism is glucose-dependent, meaning its effect is more pronounced when blood glucose levels are high. This targeted action on the liver, independent of insulin secretion, is hypothesized to contribute to a lower risk of hypoglycemia compared to therapies that directly stimulate insulin release.

In contrast, drug classes such as sulfonylureas act by stimulating the pancreatic beta-cells to release insulin, regardless of the prevailing blood glucose levels. This glucose-independent mechanism can lead to an excess of insulin relative to the body's needs, thereby increasing the risk of hypoglycemia.

The available data from the SimpliciT1 Phase 2 trial suggests that this compound, when used as an adjunct to insulin in individuals with Type 1 Diabetes, may offer a favorable safety profile with a reduced risk of hypoglycemia. The ongoing CATT1 Phase 3 trial, with its rigorous design and use of continuous glucose monitoring, will provide more definitive data on the incidence of clinically significant hypoglycemia with this compound treatment. The comparison with other adjunctive therapies, such as the SGLT1/2 inhibitor Sotagliflozin and the amylin analogue Pramlintide, highlights the ongoing efforts to develop treatments for Type 1 Diabetes that improve glycemic control without increasing the burden of hypoglycemia.

References

Safety Operating Guide

Proper Disposal of Cadisegliatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like Cadisegliatin is a critical component of laboratory operations. This guide provides essential information on the proper disposal procedures for this compound, emphasizing safety and adherence to regulatory standards.

Immediate Safety and Disposal Plan

While specific, detailed disposal protocols for this compound are not publicly available, general principles for the disposal of chemical waste in a laboratory setting must be strictly followed. The Safety Data Sheets (SDS) for this compound provide foundational safety measures.

Key Principles for Disposal:

  • Prevent Environmental Release: Under no circumstances should this compound or its solutions be discharged into drains or water courses.

  • Consult Local Regulations: Disposal procedures are subject to national, state, and local laws. Always consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical disposal agency to ensure full compliance.

  • Waste Segregation: Dispose of this compound waste in a designated, properly labeled, and sealed container for chemical waste. Do not mix with general laboratory trash or other waste streams unless explicitly permitted by your EHS department.

Step-by-Step Disposal Guidance

The following procedural steps are based on general best practices for laboratory chemical waste disposal.

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Containment of Spills: In the event of a spill, absorb solutions with an inert, finely-powdered, liquid-binding material such as diatomite or universal binders.

  • Decontamination: Following a spill or for cleaning contaminated surfaces and equipment, scrub the affected area with alcohol.

  • Packaging for Disposal:

    • Collect all this compound waste, including contaminated absorbent materials, into a suitable, leak-proof container.

    • Clearly label the container as "Hazardous Waste" and include the chemical name ("this compound") and any other information required by your institution.

  • Storage Pending Disposal: Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing or reducing agents, pending collection by a licensed waste disposal service.

Quantitative Data

Currently, there is no publicly available quantitative data specifying concentration limits or reportable quantities for this compound disposal. All quantities of this compound waste should be considered for professional disposal.

Mechanism of Action: Signaling Pathway

This compound is a novel, orally administered, liver-selective glucokinase activator.[1][2] It enhances the activity of glucokinase in the liver, which plays a crucial role in glucose homeostasis.[1][3] This activation leads to increased glucose uptake and glycogen storage in the liver, independent of insulin.

Cadisegliatin_Mechanism_of_Action cluster_liver_cell Hepatocyte (Liver Cell) cluster_bloodstream Bloodstream This compound This compound GK Glucokinase (GK) This compound->GK activates Glucose Blood Glucose G6P Glucose-6-Phosphate Glucose->G6P GK Blood_Glucose_Low Lower Blood Glucose Glycogen Glycogen G6P->Glycogen Glycogen Synthesis Glycogen->Blood_Glucose_Low results in Blood_Glucose_High High Blood Glucose Blood_Glucose_High->Glucose enters liver cell Blood_Glucose_High->Glucose

Caption: Mechanism of action of this compound in a hepatocyte.

Experimental Protocols

As this compound is an investigational drug, specific experimental protocols for its disposal through degradation or neutralization are not publicly documented. The standard and required procedure is to transfer the chemical waste to a licensed disposal facility that will manage its destruction in compliance with all applicable regulations.

It is imperative for all laboratory personnel to adhere to the established safety and disposal protocols of their institution to ensure a safe working environment and maintain regulatory compliance.

References

Personal protective equipment for handling Cadisegliatin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Cadisegliatin

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of this compound (also known as TTP-399), a potential first-in-class, orally active, liver-selective glucokinase (GK) activator. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Engineering Controls

While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial. The following table summarizes the recommended personal protective equipment and engineering controls.

Category Requirement Details
Ventilation Adequate VentilationUse in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
Eye Protection Safety Glasses with Side ShieldsMust be worn at all times in the laboratory to protect from splashes or airborne particles.
Hand Protection Chemical-Resistant GlovesWear appropriate gloves when handling the compound. Inspect gloves for any tears or holes before use.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from potential contamination.
Respiratory Protection Not Required (with adequate ventilation)For situations with a high potential for dust or aerosol generation without adequate engineering controls, a NIOSH-approved respirator may be necessary.
Handling and Storage

Safe Handling:

  • Avoid contact with eyes and skin.

  • Do not ingest or inhale.

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, well-ventilated place.

  • Protect from direct sunlight and sources of ignition.

First Aid Measures

In the event of exposure, follow these first aid procedures:

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with water. If irritation persists, seek medical attention.
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, the following provides a detailed methodology for a representative glucokinase activation assay, which is a key experiment for this class of compounds. Additionally, a general protocol for preparing a small molecule activator for an in vitro assay is provided.

General Protocol for Preparation of a Small Molecule Activator Stock Solution
  • Determine the appropriate solvent: Based on the solubility of this compound, select a suitable solvent (e.g., DMSO, ethanol).

  • Calculate the required mass: To prepare a stock solution of a specific concentration (e.g., 10 mM), calculate the mass of this compound needed using its molecular weight.

  • Dissolution: Carefully weigh the calculated mass of the compound and dissolve it in the appropriate volume of the chosen solvent.

  • Mixing: Ensure the compound is fully dissolved by vortexing or gentle heating if necessary.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Representative Glucokinase (GK) Activity Assay Protocol

This protocol is a general procedure for measuring the activity of glucokinase in the presence of an activator like this compound.

Principle: Glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P). The production of G6P can be coupled to the activity of glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH can be measured spectrophotometrically at 340 nm.

Materials:

  • Recombinant human glucokinase

  • Glucose

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Assay buffer (e.g., Tris-HCl or HEPES)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare Reagents: Prepare all reagents in the assay buffer to their final desired concentrations.

  • Prepare Compound Dilutions: Create a serial dilution of the this compound stock solution to test a range of concentrations.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, MgCl₂, DTT, NADP+, and G6PDH to each well.

    • Add the diluted this compound or vehicle control to the appropriate wells.

    • Add the glucokinase enzyme to all wells except for the no-enzyme control.

    • Add glucose to all wells.

    • Pre-incubate the plate at the desired temperature (e.g., 30°C or 37°C) for a short period.

  • Initiate Reaction: Start the enzymatic reaction by adding ATP to all wells.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound. Plot the reaction velocity against the compound concentration to determine the EC₅₀ (the concentration at which 50% of the maximal activation is observed).

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its handling and disposal in a laboratory setting.

Cadisegliatin_Signaling_Pathway cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm GK Glucokinase (GK) GK_GKRP Inactive GK-GKRP Complex GK->GK_GKRP GKRP GK Regulatory Protein (GKRP) GKRP->GK_GKRP Active_GK Active GK GK_GKRP->Active_GK Translocation Glucose Glucose Glucose->Active_GK Substrate This compound This compound This compound->GK_GKRP Glycolysis Glycolysis Active_GK->Glycolysis Glycogen Glycogen Synthesis Active_GK->Glycogen

Caption: Proposed signaling pathway of this compound in hepatocytes.

Cadisegliatin_Handling_Workflow Receiving Receiving and Storage (Cool, well-ventilated, protected from light) Handling Handling and Preparation (Wear appropriate PPE, use in ventilated area) Receiving->Handling Experiment Experimental Use (In vitro assays, etc.) Handling->Experiment Waste_Collection Waste Collection (Segregate non-hazardous chemical waste) Handling->Waste_Collection Experiment->Waste_Collection Disposal Disposal (Follow institutional and local guidelines for non-hazardous waste) Waste_Collection->Disposal

Caption: General laboratory workflow for handling and disposal of this compound.

Disposal Plan

As this compound is classified as a non-hazardous substance, its disposal should follow institutional and local guidelines for non-hazardous chemical waste.

Operational Plan:

  • Segregation: Collect all waste containing this compound, including unused compound, contaminated labware (e.g., pipette tips, tubes), and solutions, in a designated and clearly labeled waste container for non-hazardous chemical waste.

  • Container: Use a chemically compatible and sealable container for waste collection.

  • Labeling: Label the waste container with "Non-Hazardous Chemical Waste" and list the contents, including "this compound."

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.

  • Pickup and Disposal: Arrange for the disposal of the waste through your institution's environmental health and safety (EHS) office. They will ensure it is disposed of in accordance with all applicable regulations.

Contingency Plan:

  • Spills: In case of a small spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in the designated chemical waste container. For large spills, evacuate the area and contact your institution's EHS office immediately.

  • Accidental Mixing: If this compound waste is accidentally mixed with hazardous waste, it must be treated as hazardous waste. Label the container accordingly and follow your institution's procedures for hazardous waste disposal.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.